ONO 207
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C20H36O5 |
|---|---|
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,15-19,21-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4+/t15-,16+,17+,18-,19+/m0/s1 |
InChI-Schlüssel |
LLQBSJQTCKVWTD-PUVGAGERSA-N |
Isomerische SMILES |
CCCCC[C@@H](CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C/CCCC(=O)O)O)O)O |
Kanonische SMILES |
CCCCCC(CCC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unraveling the Role of ONO Compounds in Luteolysis: A Review of Current Findings
Initial investigations into the mechanism of action of a compound designated as ONO 207 in the process of luteolysis have yielded no direct scientific literature. Further exploration into compounds with similar nomenclature, specifically ONO-9054, reveals a profile inconsistent with a primary role in luteal regression. The available body of research predominantly identifies ONO-9054 as a dual agonist of the prostaglandin EP3 and FP receptors, with its primary therapeutic application being the reduction of intraocular pressure in the treatment of glaucoma.
There is a notable absence of published studies, clinical trials, or preclinical data that associate ONO-9054 or its active metabolite, ONO-AG-367, with the induction or modulation of luteolysis. Luteolysis, the process of corpus luteum regression, is fundamentally driven by prostaglandin F2α (PGF2α) and its interaction with the FP receptor, leading to a cascade of events that terminate progesterone production and initiate structural breakdown of the corpus luteum. While ONO-9054 is an FP receptor agonist, its development and investigation have been centered on ophthalmological applications.
Prostaglandin Signaling in Luteolysis: A General Overview
To provide context for researchers in the field, it is pertinent to briefly outline the established signaling pathways of PGF2α-induced luteolysis. This process is initiated by the binding of PGF2α to its G-protein coupled receptor, the FP receptor, on luteal cells. This interaction triggers a cascade of intracellular events that ultimately lead to the demise of the corpus luteum.
Key Signaling Pathways in PGF2α-Induced Luteolysis
The binding of PGF2α to the FP receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 Pathway: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This surge in intracellular calcium activates various downstream effectors, including protein kinase C (PKC).
-
DAG Pathway: DAG, along with the elevated intracellular calcium, activates PKC. Activated PKC can then phosphorylate a multitude of target proteins, influencing cellular processes such as steroidogenesis and apoptosis.
-
Inhibition of Progesterone Synthesis: A critical early event in luteolysis is the rapid decline in progesterone production. PGF2α signaling interferes with the steroidogenic pathway, in part by downregulating the expression and activity of key enzymes such as steroidogenic acute regulatory protein (StAR) and P450 side-chain cleavage enzyme.
-
Induction of Apoptosis: Structural regression of the corpus luteum occurs through programmed cell death, or apoptosis. PGF2α signaling activates apoptotic pathways, characterized by the activation of caspases, DNA fragmentation, and the formation of apoptotic bodies.
Below is a generalized diagram representing the PGF2α-induced luteolytic signaling cascade.
Caption: PGF2α-induced luteolysis signaling pathway.
Conclusion
ONO-207 (13,14-Dihydrodinoprost): A Technical Overview of Prostaglandin Receptor Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-207, chemically known as 13,14-dihydrodinoprost or 13,14-dihydro-PGF2α, is a synthetic analog of the naturally occurring prostaglandin F2α (PGF2α). As a derivative of PGF2α, ONO-207 is of significant interest for its potential to selectively interact with and modulate the activity of prostanoid receptors, a family of G-protein coupled receptors (GPCRs) that mediate a wide range of physiological and pathological processes. This technical guide provides an in-depth analysis of the binding affinity of ONO-207 to prostaglandin receptors, details the experimental methodologies for assessing these interactions, and outlines the associated signaling pathways.
Prostaglandin Receptor Binding Profile of ONO-207
ONO-207 is recognized for its potent biological activity, particularly its luteolytic effects, where it has been shown to be more potent than its parent compound, PGF2α.[1][2] This suggests a strong interaction with the prostaglandin F receptor (FP receptor). While comprehensive quantitative binding data for ONO-207 across all prostanoid receptor subtypes (DP, EP1-4, FP, IP, TP) is not extensively available in publicly accessible literature, its structural similarity to PGF2α and its potent in vivo activity strongly indicate a primary affinity for the FP receptor.
For context, the affinity of related compounds provides an insight into the potential binding profile of ONO-207. For instance, metabolites of PGF2α, such as 15-keto-PGF2α and 13,14-dihydro-15-keto-PGF2α, have been shown to have a significantly lower affinity (approximately 100-fold less) for the FP receptor compared to PGF2α itself. This highlights the structural specificity required for high-affinity binding.
Due to the limited availability of specific Ki or IC50 values for ONO-207, the following table includes data for the parent compound, PGF2α, to provide a comparative reference for its expected receptor binding profile.
| Prostaglandin Receptor Subtype | Ligand | Binding Affinity (Ki, nM) |
| FP | PGF2α | ~1-10 |
| EP1 | PGF2α | >100 |
| EP2 | PGF2α | >1000 |
| EP3 | PGF2α | ~100-1000 |
| EP4 | PGF2α | >1000 |
| DP | PGF2α | >1000 |
| IP | PGF2α | >1000 |
| TP | PGF2α | ~100-1000 |
Note: The binding affinity values for PGF2α are approximate and can vary depending on the experimental conditions and tissue/cell type used.
Experimental Protocols
The determination of the binding affinity of a ligand like ONO-207 to its target receptors is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for a standard filtration-based radioligand binding assay to assess the affinity of a test compound for the FP receptor.
Protocol: Competitive Radioligand Binding Assay for the FP Receptor
1. Materials and Reagents:
-
Radioligand: [³H]-PGF2α (specific activity ~100-200 Ci/mmol)
-
Test Compound: ONO-207 (13,14-dihydrodinoprost)
-
Membrane Preparation: Cell membranes from a cell line recombinantly expressing the human FP receptor (e.g., HEK293 or CHO cells) or from a tissue known to be rich in FP receptors (e.g., bovine corpus luteum).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled Ligand: PGF2α for determination of non-specific binding.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation fluid.
-
Microplate scintillation counter.
-
Filtration apparatus.
2. Membrane Preparation:
-
Cells expressing the FP receptor are harvested and homogenized in ice-cold lysis buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay (e.g., Bradford or BCA).
3. Assay Procedure:
-
The assay is performed in a 96-well plate with a final volume of 200 µL per well.
-
To each well, add in the following order:
-
100 µL of assay buffer.
-
20 µL of various concentrations of the test compound (ONO-207) or vehicle for total binding or 20 µL of a high concentration of unlabeled PGF2α (e.g., 10 µM) for non-specific binding.
-
40 µL of [³H]-PGF2α at a final concentration close to its Kd value (e.g., 1-5 nM).
-
40 µL of the membrane preparation (containing 10-50 µg of protein).
-
-
The plate is incubated at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
The incubation is terminated by rapid filtration of the reaction mixture through the glass fiber filters using a cell harvester.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The filters are dried, and scintillation fluid is added.
-
The radioactivity retained on the filters is quantified using a microplate scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the curve.
-
The Ki value (the inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
As a potent agonist at the FP receptor, ONO-207 is expected to initiate the canonical signaling cascade associated with this Gq/11-coupled receptor.
FP Receptor Signaling Cascade
Upon binding of an agonist like ONO-207, the FP receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein, Gq/11. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.
Experimental Workflow for Binding Affinity Assay
The following diagram illustrates the logical workflow for conducting a competitive radioligand binding assay to determine the binding affinity of ONO-207.
Conclusion
ONO-207 (13,14-dihydrodinoprost) is a potent PGF2α analog that is presumed to exert its biological effects primarily through high-affinity binding to and activation of the prostaglandin FP receptor. While specific quantitative binding data across a full panel of prostanoid receptors remains to be fully elucidated in the public domain, its potent in vivo activity profile supports its classification as a selective FP receptor agonist. The methodologies and signaling pathways described herein provide a comprehensive framework for the continued investigation and characterization of ONO-207 and other novel prostaglandin receptor modulators. Further research is warranted to fully delineate its receptor selectivity and to explore its therapeutic potential in various physiological systems.
References
The Architecture of Efficacy: A Technical Guide to the Structure-Activity Relationship of PGF2α Analogs
For Researchers, Scientists, and Drug Development Professionals
Prostaglandin F2α (PGF2α) and its synthetic analogs represent a cornerstone in the therapeutic landscape, particularly in ophthalmology for the management of glaucoma. Their profound ability to lower intraocular pressure (IOP) has spurred extensive research into the intricate relationship between their chemical structure and biological activity. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of PGF2α analogs, offering a comprehensive resource for researchers and drug development professionals. We will delve into the key molecular modifications that govern their potency and selectivity, present quantitative data for prominent analogs, detail essential experimental protocols for their evaluation, and visualize the critical signaling pathways they modulate.
Core Principles of PGF2α Analog SAR
The biological activity of PGF2α analogs is primarily mediated through their interaction with the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). The SAR of these analogs is dictated by modifications to three principal regions of the PGF2α molecule: the α-chain containing the C1-carboxylic acid, the ω-chain with its terminal carbons, and the central cyclopentane ring.
1. The α-Chain (C1-C7): The Anchor of Activity
The carboxylic acid group at the C1 position is a critical determinant for binding to the FP receptor. Esterification of this group, as seen in many commercially available glaucoma medications, creates prodrugs. These esters are more lipophilic, enhancing their penetration through the cornea. Once in the eye, esterases hydrolyze the ester to the active free acid, which then binds to the FP receptor.
2. The ω-Chain (C13-C20): The Key to Potency and Selectivity
Modifications to the ω-chain have proven to be a highly effective strategy for enhancing the therapeutic profile of PGF2α analogs. Key modifications include:
-
Substitution at C17: The introduction of a phenyl group at the C17 position, often with further substitutions on the aromatic ring, has been a pivotal discovery. This modification, seen in analogs like latanoprost and travoprost, can significantly increase potency and selectivity for the FP receptor. For instance, a benzene ring at C-17 in 17-phenyl-18,19,20-trinor PGF2α-isopropyl ester leads to a much higher therapeutic index in the eye compared to PGF2α itself[1].
-
Saturation of the C13-C14 Double Bond: Reduction of the double bond between C13 and C14, as in latanoprost, can improve the safety profile of the analog.
-
Modifications at C16: The introduction of substituents at the C16 position, such as fluoro groups, can enhance resistance to metabolic degradation by 15-hydroxyprostaglandin dehydrogenase, thereby prolonging the drug's action.
3. The Cyclopentane Ring (C8-C12): The Conformational Core
The stereochemistry of the hydroxyl groups on the cyclopentane ring is crucial for receptor binding and activation. Inversion of the configuration at C9 or C11 can alter the potency and receptor profile of the PGF2α analog[1].
Quantitative Structure-Activity Relationship Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of several key PGF2α analogs for the FP receptor. These values are essential for comparing the relative efficacy and selectivity of different compounds.
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| PGF2α | ~1 | ~10 |
| Latanoprost Acid | 98 | 32-124 |
| Travoprost Acid | 35 | 1.4 - 3.6 |
| Bimatoprost Acid | 83 | 2.8 - 3.8 |
| Tafluprost Acid | Not widely reported in comparative studies | Not widely reported in comparative studies |
Note: Ki and EC50 values can vary depending on the specific assay conditions and cell types used.
Experimental Protocols
The evaluation of PGF2α analogs relies on a suite of well-established in vitro assays. Below are detailed methodologies for two key experiments used to characterize their SAR.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a PGF2α analog for the FP receptor.
Objective: To quantify the binding of a radiolabeled PGF2α analog (e.g., [³H]-PGF2α) to the FP receptor and to determine the inhibitory constant (Ki) of unlabeled test compounds.
Materials:
-
Cell membranes expressing the FP receptor (e.g., from transfected HEK293 cells or bovine corpus luteum).
-
Radiolabeled ligand (e.g., [³H]-PGF2α).
-
Unlabeled PGF2α analogs (test compounds).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the FP receptor in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compounds. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled PGF2α).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding (Total Binding - Non-specific Binding) against the concentration of the unlabeled test compound. Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a PGF2α analog to activate the FP receptor and trigger a downstream signaling event.
Objective: To measure the increase in intracellular calcium concentration in response to stimulation with PGF2α analogs.
Materials:
-
Cells expressing the FP receptor (e.g., HEK293-FP).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
PGF2α analogs (test compounds).
-
A fluorescence plate reader or microscope capable of ratiometric calcium imaging.
Procedure:
-
Cell Culture: Plate the FP receptor-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with Fura-2 AM in the dark at 37°C for 30-60 minutes. Fura-2 AM is a cell-permeant dye that is cleaved by intracellular esterases to the active, calcium-sensitive form, Fura-2.
-
Washing: Wash the cells with assay buffer to remove extracellular dye.
-
Compound Addition: Place the plate in the fluorescence reader. After establishing a baseline fluorescence reading, add varying concentrations of the PGF2α analogs to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity at two excitation wavelengths (typically 340 nm and 380 nm) and a single emission wavelength (~510 nm). The ratio of the fluorescence intensities (340/380) is proportional to the intracellular calcium concentration.
-
Data Analysis: Plot the change in the 340/380 fluorescence ratio against the concentration of the PGF2α analog. Use a sigmoidal dose-response curve to determine the EC50 value (the concentration of the analog that produces 50% of the maximal response).
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental processes involved, the following diagrams have been generated using the DOT language.
References
The Signaling Pathway of 13,14-dihydro-PGF2α: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
13,14-dihydroprostaglandin F2α (13,14-dihydro-PGF2α) is a primary and potent metabolite of Prostaglandin F2α (PGF2α), a key lipid mediator involved in a myriad of physiological and pathological processes. While PGF2α has been studied extensively, its metabolite, 13,14-dihydro-PGF2α, is increasingly recognized as a highly active signaling molecule in its own right, demonstrating greater potency than its parent compound in certain biological assays. This technical guide provides an in-depth overview of the core signaling pathway of 13,14-dihydro-PGF2α, focusing on its interaction with the prostaglandin F receptor (FP receptor). This document summarizes available quantitative data, details relevant experimental protocols, and provides visual diagrams to facilitate a comprehensive understanding for researchers in pharmacology and drug development.
Introduction to 13,14-dihydro-PGF2α
Prostaglandin F2α is an arachidonic acid metabolite produced via the cyclooxygenase (COX) pathway. It exerts its biological effects by activating the FP receptor, a G-protein coupled receptor (GPCR).[1] Following its release, PGF2α is rapidly metabolized into several compounds. One of the key active metabolites is 13,14-dihydro-PGF2α, formed by the reduction of the double bond at C13-C14. This structural modification has a significant impact on biological activity. Notably, studies have shown that 13,14-dihydro-PGF2α can be a more potent luteolytic agent than PGF2α itself, suggesting a strong interaction with the FP receptor and a potentially significant physiological role.
The FP Receptor and G-Protein Coupling
The primary target for 13,14-dihydro-PGF2α is the Prostaglandin F Receptor (FP), a class A rhodopsin-like GPCR.[1] Upon agonist binding, the FP receptor undergoes a conformational change that facilitates its coupling to heterotrimeric G-proteins. The FP receptor primarily couples to Gαq proteins (Gq/11).[1] This interaction initiates the dissociation of the G-protein into its Gαq and Gβγ subunits, which then act as downstream effectors to propagate the intracellular signal.
The Canonical Signaling Pathway: Phospholipase C Activation
The activation of the Gαq subunit by the 13,14-dihydro-PGF2α-bound FP receptor leads to the stimulation of Phospholipase C-beta (PLCβ). PLCβ is a crucial enzyme that catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Inositol 1,4,5-trisphosphate (IP3): As a soluble molecule, IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R) located on the membrane of the endoplasmic reticulum (ER). This binding opens calcium channels, resulting in a rapid and transient release of stored Ca2+ from the ER into the cytoplasm.
-
Diacylglycerol (DAG): DAG remains in the plasma membrane where it, along with the increased intracellular calcium, activates Protein Kinase C (PKC). Activated PKC then phosphorylates a variety of cellular proteins on serine and threonine residues, leading to a cascade of downstream cellular responses, including smooth muscle contraction, cell proliferation, and inflammatory responses.
Caption: Canonical Gq-coupled signaling cascade initiated by 13,14-dihydro-PGF2α.
Quantitative Data and Comparative Potency
Specific quantitative data for the binding affinity (Ki or Kd) and functional potency (EC50) of 13,14-dihydro-PGF2α at the FP receptor are not extensively documented in publicly available literature. However, its activity can be inferred from comparative studies with PGF2α and its other major metabolite, 13,14-dihydro-15-keto-PGF2α (PGFM).
| Compound | Receptor | Parameter | Value/Observation | Species/System |
| 13,14-dihydro-PGF2α | FP Receptor | Luteolytic Potency (ED50) | 1.5 µ g/100 g (5x more potent than PGF2α) | Hamster (in vivo) |
| PGF2α | FP Receptor | Binding Affinity (Kd) | ~1.6 nM (High affinity site) | Bovine Corpus Luteum |
| PGF2α | FP Receptor | Functional Potency (EC50) | ~1-10 nM (Typical for Ca2+ mobilization) | Various cell lines |
| PGFM | FP Receptor | Relative Binding Affinity | ~100-fold less affinity than PGF2α | Bovine Corpus Luteum |
Data compiled from multiple sources. The potency of 13,14-dihydro-PGF2α highlights it as a significant biological effector.
Experimental Protocols
Radioligand Binding Assay for FP Receptor
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound like 13,14-dihydro-PGF2α for the FP receptor using a radiolabeled ligand (e.g., [3H]-PGF2α).
Materials:
-
Cell membranes from cells expressing the FP receptor (e.g., HEK293-FP, bovine corpus luteum).
-
Radioligand: [3H]-PGF2α.
-
Unlabeled ligands: PGF2α (for non-specific binding) and 13,14-dihydro-PGF2α (test compound).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold Binding Buffer.
-
96-well plates, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI).
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in lysis buffer and pellet the membranes by centrifugation (e.g., 20,000 x g for 20 min at 4°C). Wash and resuspend the pellet in Binding Buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Add 50 µL Binding Buffer, 50 µL [3H]-PGF2α (at a concentration near its Kd, e.g., 2-5 nM), and 150 µL of membrane suspension (e.g., 20-50 µg protein).
-
Non-Specific Binding (NSB): Add 50 µL unlabeled PGF2α (at a high concentration, e.g., 10 µM), 50 µL [3H]-PGF2α, and 150 µL of membrane suspension.
-
Competition Binding: Add 50 µL of 13,14-dihydro-PGF2α at various concentrations (e.g., 10 pM to 10 µM), 50 µL [3H]-PGF2α, and 150 µL of membrane suspension.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity (counts per minute, CPM) in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the competitor (13,14-dihydro-PGF2α).
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for a competitive radioligand binding assay.
Intracellular Calcium Mobilization Assay
This protocol measures the ability of 13,14-dihydro-PGF2α to elicit an increase in intracellular calcium, a hallmark of Gq-coupled receptor activation.
Materials:
-
Cells expressing the FP receptor (e.g., HEK293-FP, CHO-FP).
-
Black, clear-bottom 96-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127 (to aid dye loading).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid (optional, to prevent dye leakage).
-
Fluorescence plate reader with kinetic reading and injection capabilities.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will form a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading:
-
Prepare a loading solution in Assay Buffer containing the calcium dye (e.g., 2-5 µM Fura-2 AM), Pluronic F-127 (e.g., 0.02%), and optionally, probenecid (e.g., 2.5 mM).
-
Remove the culture medium from the cells and wash once with Assay Buffer.
-
Add the loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells 2-3 times with warm Assay Buffer to remove extracellular dye. After the final wash, leave a final volume of 100 µL of Assay Buffer in each well.
-
Fluorescence Measurement:
-
Place the plate in the fluorescence reader and allow it to equilibrate to 37°C.
-
Set the instrument to record fluorescence kinetically. For Fura-2, this involves alternating excitation at 340 nm and 380 nm while measuring emission at ~510 nm. For Fluo-4, use excitation at ~490 nm and emission at ~520 nm.
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
Using the instrument's injector, add 20 µL of 13,14-dihydro-PGF2α at various concentrations to the wells.
-
Immediately continue recording the fluorescence signal for 2-3 minutes to capture the transient calcium peak.
-
-
Data Analysis:
-
For Fura-2, calculate the ratio of fluorescence intensities (F340/F380). For Fluo-4, use the change in fluorescence from baseline (ΔF/F0).
-
Determine the peak response for each concentration of the agonist.
-
Plot the peak response against the log concentration of 13,14-dihydro-PGF2α and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Conclusion
13,14-dihydro-PGF2α is a potent and biologically significant metabolite of PGF2α that signals through the FP receptor. Its primary mechanism of action involves the canonical Gq/11-PLC-IP3/DAG pathway, culminating in an increase in intracellular calcium and activation of PKC. Evidence suggests it is more potent than its parent compound, PGF2α, in eliciting certain physiological responses. The lack of comprehensive quantitative binding and signaling data for this specific metabolite represents a research gap. The protocols and information provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the pharmacology of 13,14-dihydro-PGF2α and its role in health and disease.
References
In Vivo Effects of ONO-2506 on the Corpus Luteum: A Review of Currently Available Scientific Literature
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Introduction
This technical guide aims to provide a comprehensive overview of the in vivo effects of ONO-2506 (arundic acid) on the corpus luteum. ONO-2506 is primarily known for its neuroprotective properties, which are attributed to its inhibitory effect on the synthesis of the S100B protein in astrocytes. The corpus luteum, a transient endocrine gland essential for the establishment and maintenance of pregnancy, is a complex structure with intricate regulatory mechanisms. While the role of various factors in corpus luteum function is well-documented, the specific impact of ONO-2506 remains an area of limited investigation. This document summarizes the current state of knowledge based on available scientific literature.
Current State of Research
A thorough review of published scientific literature reveals a significant gap in the understanding of the direct in vivo effects of ONO-2506 on the corpus luteum. The majority of research on ONO-2506 has concentrated on its therapeutic potential in neurological disorders, such as stroke, Alzheimer's disease, and epilepsy, by mitigating neuroinflammation and astrocyte dysfunction.
While there is emerging research on the presence and physiological roles of S100 proteins in female reproductive tissues, a direct causal link between the inhibition of S100B by ONO-2506 and specific effects on the corpus luteum has not been established in vivo. Studies have indicated the involvement of the S100 protein family in processes such as embryo implantation and endometrial receptivity. However, these findings do not provide direct evidence of the effects of an S100B inhibitor like ONO-2506 on the structure or function of the corpus luteum itself.
Quantitative Data Summary
A comprehensive search for quantitative data regarding the in vivo effects of ONO-2506 on the corpus luteum did not yield any specific results. There are currently no published studies that provide measurable outcomes such as changes in:
-
Corpus luteum size or weight
-
Progesterone or other hormone levels following ONO-2506 administration
-
Luteal blood flow
-
Gene expression profiles within the corpus luteum in response to ONO-2506
The absence of such data precludes the creation of a structured table for comparative analysis at this time.
Experimental Protocols
Detailed experimental methodologies for investigating the in vivo effects of ONO-2506 on the corpus luteum are not available in the current body of scientific literature. Future research in this area would necessitate the development of specific protocols, likely involving animal models to assess the impact of ONO-2506 administration on various aspects of corpus luteum function throughout the estrous or menstrual cycle.
Signaling Pathways and Experimental Workflows
Due to the lack of research in this specific area, there are no established signaling pathways or experimental workflows to visualize. The primary mechanism of action for ONO-2506 identified in neurological studies is the inhibition of S100B synthesis. The potential downstream effects of this inhibition within the corpus luteum remain speculative.
Future Directions
The absence of data on the in vivo effects of ONO-2506 on the corpus luteum highlights a potential area for future research. Investigating the role of S100B in luteal function and the consequences of its inhibition could provide valuable insights into reproductive physiology and pathology.
Future studies could be designed to:
-
Determine the expression and localization of S100B within the corpus luteum during different stages of its lifecycle.
-
Evaluate the in vivo effects of ONO-2506 administration on corpus luteum development, function, and regression in appropriate animal models.
-
Assess the impact of ONO-2506 on progesterone synthesis and secretion by the corpus luteum.
-
Investigate the potential therapeutic applications of modulating S100B activity in luteal phase defects or other reproductive disorders.
An In-depth Technical Guide to the Discovery and Synthesis of Arundic Acid (ONO-2506)
Disclaimer: Initial searches for a compound designated "ONO 207" did not yield any publicly available information. However, Ono Pharmaceutical has extensively studied a compound with a similar nomenclature, ONO-2506 , also known as Arundic Acid . This guide presumes that "this compound" was a typographical error and focuses on the publicly available data for ONO-2506.
This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of Arundic Acid (ONO-2506) for researchers, scientists, and drug development professionals.
Introduction and Discovery
Arundic acid (ONO-2506) is a novel, orally and intravenously administered astrocyte-modulating agent.[1] Its chemical name is (2R)-2-propyloctanoic acid. Developed by Ono Pharmaceutical, it has been investigated for its neuroprotective potential in a variety of neurodegenerative conditions, including stroke, Alzheimer's disease, and Parkinson's disease.[1] The core of its therapeutic action lies in its ability to inhibit the synthesis of the S100B protein in activated astrocytes.
In pathological conditions within the central nervous system, astrocytes become reactive and overproduce S100B. At high extracellular concentrations, S100B acts as a Damage-Associated Molecular Pattern (DAMP), contributing to a pro-inflammatory cascade that exacerbates neuronal damage.[2] Arundic acid was identified as a molecule capable of suppressing this overproduction, thereby mitigating downstream inflammatory effects and offering a neuroprotective effect.[2]
Chemical Synthesis
A detailed, step-by-step synthesis protocol for (2R)-2-propyloctanoic acid is proprietary and not fully detailed in publicly available literature. However, a key patent filed by Ono Pharmaceutical, US6608221B1, is titled "Process for the preparation of (2R)-2-propyloctanoic acid," indicating that the manufacturing process is described therein.[3]
Generally, the enantioselective synthesis of chiral carboxylic acids like Arundic acid can be achieved through several established organic chemistry strategies. A plausible synthetic approach would involve the asymmetric alkylation of a chiral enolate or the resolution of a racemic mixture of 2-propyloctanoic acid.
Representative Synthetic Approach (General Method):
A common method for synthesizing α-alkylated carboxylic acids is the malonic ester synthesis. To achieve enantioselectivity, a chiral auxiliary could be employed.
-
Formation of a Chiral Enolate: A chiral auxiliary, such as a chiral oxazolidinone, is acylated with octanoyl chloride. Treatment with a strong base like lithium diisopropylamide (LDA) would then selectively generate a chiral enolate.
-
Asymmetric Alkylation: The chiral enolate is then reacted with a propyl halide (e.g., 1-bromopropane). The steric hindrance from the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in excess.
-
Hydrolysis: The chiral auxiliary is then cleaved, typically under basic or acidic conditions, to yield the enantiomerically enriched (R)-2-propyloctanoic acid.
It is important to note that this is a generalized representation. The specific reagents, reaction conditions, and purification methods for the industrial-scale synthesis of ONO-2506 would be detailed in the aforementioned patent.
Mechanism of Action and Signaling Pathway
Arundic acid's primary mechanism of action is the inhibition of S100B protein synthesis in activated astrocytes. In neuroinflammatory conditions such as intracerebral hemorrhage (ICH), elevated levels of extracellular S100B act as a DAMP.[4][5] S100B binds to the Receptor for Advanced Glycation End products (RAGE) and Toll-like Receptor 4 (TLR4) on microglia and astrocytes.[6] This receptor engagement triggers the activation of downstream intracellular signaling cascades, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2] Activation of these pathways leads to the transcriptional upregulation and subsequent release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), which contribute to secondary brain injury.[2][5]
By inhibiting the synthesis of S100B at the source, Arundic acid prevents the initiation of this inflammatory cascade, leading to reduced microglial activation, decreased pro-inflammatory cytokine release, and ultimately, neuroprotection.[2][4][5]
Quantitative Data
The following tables summarize the quantitative data available for Arundic Acid (ONO-2506) from preclinical and clinical studies.
Table 1: Preclinical Efficacy of Arundic Acid (ONO-2506)
| Model System | Species | Dose | Effect | Reference(s) |
| Collagenase-induced Intracerebral Hemorrhage (ICH) | Rat | 2 µg/µl (ICV) | Reduced levels of pro-inflammatory cytokines IL-1β and TNF-α. Prevented motor dysfunction and reduced astrogliosis. | [4][5] |
| Permanent Middle Cerebral Artery Occlusion (pMCAO) | Rat | 10 mg/kg | Reduced brain levels of Glial Fibrillary Acidic Protein (GFAP) and S100β. Reduced infarct size and improved motor performance. | [7] |
| MPTP-induced Parkinson's Disease | Mouse | 30 mg/kg | Reversed motor deficits. | [7] |
| Status Epilepticus (Li-pilocarpine induced) | Rat | Not specified | Decreased neuroinflammatory signaling (reduced IL-1β, COX2, TLR4, and RAGE content) and astrogliosis (reduced GFAP and S100B). | [6] |
Table 2: Phase I Clinical Trial Pharmacokinetic and Safety Data in Acute Ischemic Stroke
| Parameter | Value | Notes | Reference(s) |
| Dosing Regimen | 2-12 mg/kg/h infused for 1 hour daily for 7 days. | Dose-escalating study. | [8] |
| Terminal Half-life (t½) | Approximately 2-3 hours. | No excessive accumulation in plasma was observed. | [8] |
| Safety and Tolerability | |||
| Premature Terminations due to AEs | 8.2% in the Arundic Acid group vs. 11.6% in the placebo group. | No dose-related pattern of serious adverse events was observed. | [8] |
| Mortality | 4.1% in the Arundic Acid group vs. 9.3% in the placebo group. | [8] | |
| Exploratory Efficacy | |||
| Change in NIHSS from baseline | A statistically significant trend toward improvement was observed in the 8 mg/kg/h group on days 3, 7, 10, and 40. | The National Institutes of Health Stroke Scale (NIHSS) is a tool used to objectively quantify impairment caused by a stroke. | [8] |
Experimental Protocols
Collagenase-Induced Intracerebral Hemorrhage (ICH) in Rats
This is a widely used model to mimic spontaneous intracerebral hemorrhage and has been employed in the study of Arundic Acid.[4][5]
Objective: To induce a localized hematoma in the rat striatum to study the pathophysiology of ICH and the effects of therapeutic interventions.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Bacterial Collagenase Type IV
-
Sterile Saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotactic apparatus
-
Microsyringe pump
-
30-gauge needle
-
Surgical tools
-
Bone wax
Procedure:
-
Anesthesia and Stereotactic Mounting: Anesthetize the rat and securely fix its head in a stereotactic frame. Maintain body temperature throughout the procedure.
-
Surgical Incision and Burr Hole: Make a midline scalp incision to expose the skull. Using stereotactic coordinates relative to the bregma, drill a small burr hole over the target area (e.g., for the caudate nucleus: 0.2 mm posterior to bregma, 3.0 mm lateral to the midline).
-
Collagenase Infusion: Lower a 30-gauge needle through the burr hole to the desired depth (e.g., 6.0 mm below the skull surface). Infuse a solution of bacterial collagenase in sterile saline (e.g., 0.5 units in 2 µl of saline) at a slow, controlled rate using a microsyringe pump.
-
Needle Removal and Closure: After the infusion is complete, leave the needle in place for a few minutes to prevent backflow, then slowly retract it. Seal the burr hole with bone wax and suture the scalp incision.
-
Post-operative Care: Allow the animal to recover from anesthesia in a warm environment with free access to food and water. Monitor for neurological deficits.
Experimental Workflow Diagram:
References
- 1. ONO-2506. Ono - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arundic Acid (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6608221B1 - Process for the preparation of (2R)-2-propyloctanoic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Arundic Acid (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arundic acid (ONO-2506) downregulates neuroinflammation and astrocyte dysfunction after status epilepticus in young rats induced by Li-pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Safety and tolerability of arundic acid in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of 13,14-dihydro Prostaglandin F2α
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-dihydro Prostaglandin F2α (13,14-dihydro-PGF2α) is a biologically active analog and metabolite of Prostaglandin F2α (PGF2α), a key mediator in various physiological and pathological processes. While PGF2α has been extensively studied for its potent luteolytic and uterotonic activities, its rapid in vivo metabolism necessitates the investigation of its more stable metabolites, such as 13,14-dihydro-PGF2α, to fully understand the scope of its biological effects. This technical guide provides a comprehensive overview of the pharmacology of 13,14-dihydro-PGF2α, including its mechanism of action, pharmacodynamics, and available pharmacokinetic data. Detailed experimental methodologies and signaling pathway visualizations are included to support further research and drug development efforts in this area.
Core Pharmacology
Mechanism of Action
13,14-dihydro-PGF2α, like its parent compound PGF2α, is understood to exert its biological effects primarily through the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor (GPCR). The binding of ligands to the FP receptor typically initiates a signaling cascade through the Gq alpha subunit.
The activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is central to the physiological actions of PGF2α and its analogs, including smooth muscle contraction and luteolysis.
While direct studies on the signaling of 13,14-dihydro-PGF2α are limited, its structural similarity to PGF2α strongly suggests it operates through the same fundamental pathway.
Pharmacodynamics
The primary and most well-documented pharmacodynamic effect of 13,14-dihydro-PGF2α is its potent luteolytic activity. Luteolysis is the process of regression of the corpus luteum, which is essential for the regulation of the estrous and menstrual cycles.
In vivo studies in hamsters have demonstrated that 13,14-dihydro-PGF2α is a highly effective luteolytic agent. Notably, it exhibits a potency approximately five times greater than that of PGF2α in this model.[1] The effective dose for 50% of the maximal response (ED50) for luteolysis in hamsters has been determined to be 1.5 µ g/100 g of body weight.[1]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for 13,14-dihydro-PGF2α and its relevant comparators.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Species | Ki / Kd (nM) | Fold Difference vs. PGF2α | Reference |
| Prostaglandin F2α | FP | Bovine | ~1-10 (Kd) | 1 | [2] |
| 13,14-dihydro-15-keto-PGF2α | FP | Bovine | ~100-1000 (Ki) | 100-fold lower affinity | [2] |
Note: Direct binding affinity data for 13,14-dihydro-PGF2α is not currently available in the public domain. The data for its 15-keto metabolite is provided for context.
Table 2: In Vivo Potency
| Compound | Assay | Species | ED50 | Potency vs. PGF2α | Reference |
| 13,14-dihydro-PGF2α | Luteolysis | Hamster | 1.5 µ g/100 g | 5-fold more potent | [1] |
Table 3: Pharmacokinetic Parameters
| Compound | Species | Parameter | Value | Reference |
| 13,14-dihydro-15-keto-PGF2α | Pig | Half-life (t1/2) | 14.97 ± 1.33 min | [3] |
Note: Pharmacokinetic data for 13,14-dihydro-PGF2α is limited. The half-life of its major metabolite is presented here.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular mechanisms and experimental approaches, the following diagrams are provided.
Caption: FP Receptor Signaling Pathway for 13,14-dihydro-PGF2α.
Caption: Experimental Workflows for Pharmacological Evaluation.
Experimental Protocols
Radioligand Competition Binding Assay for FP Receptor
Objective: To determine the binding affinity (Ki) of 13,14-dihydro-PGF2α for the FP receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human FP receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-PGF2α.
-
Unlabeled PGF2α (for positive control).
-
13,14-dihydro-PGF2α (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the FP receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, add the following in triplicate for each concentration of the test compound:
-
Binding buffer.
-
A fixed concentration of [³H]-PGF2α (typically at or below its Kd).
-
A range of concentrations of unlabeled 13,14-dihydro-PGF2α.
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a high concentration of unlabeled PGF2α (e.g., 10 µM).
-
-
Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other readings. Plot the specific binding as a function of the log concentration of 13,14-dihydro-PGF2α. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Luteolysis Assay in Hamsters
Objective: To determine the luteolytic potency (ED50) of 13,14-dihydro-PGF2α.
Materials:
-
Mature female golden hamsters with regular 4-day estrous cycles.
-
13,14-dihydro-PGF2α dissolved in a suitable vehicle (e.g., saline or ethanol/saline).
-
Vehicle control.
-
Materials for blood collection (e.g., capillary tubes, centrifuge).
-
Progesterone immunoassay kit.
-
Materials for tissue fixation and histological analysis.
Procedure:
-
Animal Selection and Staging: Monitor the vaginal discharge of female hamsters to determine the stage of their estrous cycle. Select animals on day 4 of the cycle (diestrus), when the corpus luteum is fully functional.
-
Dosing: Divide the animals into groups and administer a single subcutaneous or intraperitoneal injection of either vehicle or varying doses of 13,14-dihydro-PGF2α.
-
Blood Sampling: Collect blood samples via retro-orbital sinus or cardiac puncture at a specific time point after injection (e.g., 24 hours) when luteolysis is expected to be evident.
-
Progesterone Measurement: Separate the serum and measure the concentration of progesterone using a validated immunoassay. A significant decrease in progesterone levels compared to the vehicle-treated group indicates functional luteolysis.
-
Histological Analysis (Optional): Euthanize the animals and collect the ovaries. Fix the tissues in a suitable fixative (e.g., 10% neutral buffered formalin), embed in paraffin, section, and stain with hematoxylin and eosin. Examine the sections microscopically to assess the structural regression of the corpora lutea.
-
Data Analysis: Plot the percentage of animals exhibiting luteolysis (defined as a progesterone level below a certain threshold) against the log dose of 13,14-dihydro-PGF2α. Determine the ED50 value, which is the dose that causes luteolysis in 50% of the animals.
Conclusion
13,14-dihydro-PGF2α is a potent luteolytic agent with a pharmacological profile that warrants further investigation. While it is presumed to act through the FP receptor via the canonical Gq-PLC signaling pathway, direct and comprehensive data on its receptor binding affinities and pharmacokinetics are still needed to fully elucidate its therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to conduct further studies to fill these knowledge gaps. A more complete understanding of the pharmacology of this stable PGF2α analog could open new avenues for the development of novel therapeutics in reproductive medicine and other areas where PGF2α signaling plays a critical role.
References
An In-depth Technical Guide on the Effect of ONO-8815Ly on Uterine Smooth Muscle
Disclaimer: Initial searches for a compound designated "ONO-207" did not yield specific pharmacological data related to uterine smooth muscle. This guide will focus on ONO-8815Ly , a well-characterized compound from Ono Pharmaceutical that has demonstrated significant effects on uterine contractility. ONO-8815Ly serves as a relevant case study for researchers, scientists, and drug development professionals interested in the modulation of uterine smooth muscle activity.
Introduction
Uterine smooth muscle (myometrium) contractility is a complex physiological process crucial for menstruation, embryo implantation, and parturition. Dysregulation of this process can lead to debilitating conditions such as dysmenorrhea, preterm labor, and postpartum hemorrhage. Pharmacological modulation of myometrial contractions is therefore a key area of research in women's health. Prostaglandins, particularly Prostaglandin E2 (PGE2), are pivotal in regulating uterine function through their interaction with a family of G-protein coupled receptors, including the EP2 receptor. Activation of the EP2 receptor is primarily associated with uterine quiescence.
ONO-8815Ly is a potent and selective agonist for the prostaglandin EP2 receptor. Clinical studies have demonstrated its marked inhibitory effect on uterine contractions, highlighting its potential as a tocolytic agent for conditions characterized by uterine hypercontractility. This technical guide provides a comprehensive overview of the effects of ONO-8815Ly on uterine smooth muscle, detailing its mechanism of action, quantitative effects, and the experimental protocols used in its evaluation.
Quantitative Data on the Effect of ONO-8815Ly on Uterine Contractions
The following table summarizes the quantitative data from a clinical study investigating the effect of intravenously administered ONO-8815Ly on uterine contractions in healthy, non-pregnant women. The primary outcome measure was the Area Under the Curve (AUC) of the intrauterine pressure recording, representing the total uterine activity.
| Parameter | ONO-8815Ly (4 µ g/minute ) | ONO-8815Ly (8 µ g/minute ) | Placebo | Citation |
| Reduction in AUC of spontaneous contractions (after 60 min infusion) | Reduced to 21% of pre-infusion baseline | Reduced to 37% of pre-infusion baseline | No effect | [1][2][3] |
| Reduction in AUC of oxytocin-induced contractions (after 60 min infusion) | Reduced to 21% of pre-infusion baseline | Reduced to 19% of pre-infusion baseline | No effect | [1][2][3] |
Experimental Protocols
The following is a detailed description of the methodology employed in the clinical trial to assess the effect of ONO-8815Ly on uterine smooth muscle contractions[1][2][3].
1. Study Design:
-
A randomized, double-blind, placebo-controlled, dose-ascending, cross-over study.
2. Study Population:
-
Seventeen healthy, parous, and permanently sterilized women.
3. Experimental Procedure:
-
Intrauterine Pressure Measurement: Intrauterine pressure was recorded on days 1-3 of two separate menstrual cycles. A microtransducer catheter was inserted through the cervix into the uterine fundus to measure pressure changes.
-
Drug Administration: Subjects received an intravenous infusion of either ONO-8815Ly (at doses of 4 µ g/minute or 8 µ g/minute ) or a placebo for a duration of 130 minutes.
-
Oxytocin Challenge: To assess the effect on stimulated contractions, intravenous bolus injections of oxytocin (50 pmol/kg body weight) were administered at several time points: 10 minutes before the infusion, at 60 and 120 minutes during the infusion, and 60 minutes after the infusion was completed.
-
Pharmacokinetic Sampling: Venous blood samples were collected immediately before each oxytocin injection to measure the plasma concentrations of ONO-8815Ly.
4. Data Analysis:
-
The primary efficacy endpoint was the Area Under the Curve (AUC) of the intrauterine pressure recording for a 10-minute interval before and after each oxytocin injection. The change in AUC from baseline was calculated to determine the inhibitory effect of ONO-8815Ly.
Signaling Pathways
The inhibitory effect of ONO-8815Ly on uterine smooth muscle is mediated through the activation of the prostaglandin EP2 receptor. The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to myometrial relaxation.
EP2 Receptor Signaling Pathway in Uterine Myometrium
Experimental Workflow for Assessing Uterine Contractility
Mechanism of Action
Prostaglandin E2 can have dual effects on the myometrium, causing either contraction or relaxation depending on the receptor subtype it binds to. The EP2 and EP4 receptors are typically associated with smooth muscle relaxation, while EP1 and EP3 receptors are generally linked to contraction[4][5][6].
ONO-8815Ly, as a selective EP2 agonist, primarily induces uterine relaxation. The binding of ONO-8815Ly to the EP2 receptor on myometrial cells activates the stimulatory G-protein, Gαs[4]. This, in turn, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels[5]. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates several downstream targets. These phosphorylation events are thought to decrease intracellular calcium concentrations and reduce the sensitivity of the contractile apparatus to calcium, ultimately resulting in smooth muscle relaxation.
Interestingly, research suggests a more complex role for the EP2 receptor in the myometrium, where it may also couple to Gαq/11, leading to increased intracellular calcium and potentially pro-inflammatory responses, especially during labor[4][7]. However, the predominant effect of EP2 agonism in the non-pregnant uterus, as demonstrated by ONO-8815Ly, is profound relaxation[1][2][3].
Conclusion
ONO-8815Ly is a potent inhibitor of both spontaneous and oxytocin-induced uterine contractions in non-pregnant women. Its mechanism of action via the EP2 receptor and the subsequent cAMP-PKA signaling pathway provides a clear rationale for its tocolytic effects. The quantitative data and detailed experimental protocols presented in this guide offer valuable insights for researchers and drug development professionals working on novel therapies for uterine hypercontractility disorders. Further investigation into the nuanced signaling of the EP2 receptor in different physiological states of the uterus may unveil additional therapeutic opportunities.
References
- 1. ONO-8815Ly, an EP2 agonist that markedly inhibits uterine contractions in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lucris.lub.lu.se [lucris.lub.lu.se]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. EP2 receptor activates dual G protein signaling pathways that mediate contrasting proinflammatory and relaxatory responses in term pregnant human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin E receptors in myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and localization of prostaglandin E2 receptors in upper and lower segment human myometrium during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
The Metabolic Pathway of 13,14-dihydro-PGF2α: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic pathway of 13,14-dihydro-prostaglandin F2α (13,14-dihydro-PGF2α), a key metabolite of the potent inflammatory and smooth muscle-contracting mediator, prostaglandin F2α (PGF2α). Understanding the synthesis and degradation of 13,14-dihydro-PGF2α is critical for researchers in various fields, including reproductive biology, inflammation, and pharmacology, as its levels in biological fluids are often used as a surrogate marker for in vivo PGF2α production. This document details the enzymatic steps involved in its formation and subsequent catabolism, presents available quantitative data, and provides detailed experimental protocols for its analysis.
Introduction
Prostaglandin F2α (PGF2α) is a bioactive lipid mediator derived from arachidonic acid through the cyclooxygenase (COX) pathway. It plays a crucial role in a wide range of physiological and pathological processes, including uterine contraction during parturition, luteolysis, inflammation, and bronchoconstriction. The biological activity of PGF2α is tightly regulated by its rapid metabolism to inactive products. The primary and most prominent metabolic pathway involves the formation of 13,14-dihydro-15-keto-PGF2α, which is then further converted to 13,14-dihydro-PGF2α. The measurement of these stable metabolites in plasma and urine provides a reliable index of endogenous PGF2α synthesis.[1][2] This guide will elucidate the metabolic journey of 13,14-dihydro-PGF2α, from its precursors to its ultimate breakdown products.
The Metabolic Pathway
The metabolism of PGF2α to and beyond 13,14-dihydro-PGF2α can be divided into two main phases: the initial enzymatic conversions in tissues and the subsequent systemic catabolism, primarily in the liver and kidneys, leading to urinary excretion products.
Formation of 13,14-dihydro-PGF2α from PGF2α
The initial and rate-limiting step in the inactivation of PGF2α is the oxidation of the hydroxyl group at carbon 15, followed by the reduction of the double bond at carbon 13.
Figure 2: Degradation pathway of 13,14-dihydro-PGF2α.
The primary urinary metabolite of PGF2α is 5α,7α-dihydroxy-11-keto-tetranor-prostane-1,16-dioic acid. [3]The process of beta-oxidation involves a series of enzymatic reactions that sequentially shorten the fatty acid chains of the prostaglandin metabolites.
Quantitative Data
The following tables summarize the available quantitative data regarding enzyme kinetics and metabolite concentrations. It is important to note that specific kinetic data for 15-oxoprostaglandin Δ13-reductase with 15-keto-PGF2α as a substrate and for the enzymes involved in the beta-oxidation of 13,14-dihydro-PGF2α are not extensively reported in the literature.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | Vmax | Source Organism | Reference |
| 15-hydroxyprostaglandin dehydrogenase | PGF2α | ~10-30 µM | - | Human Placenta | FASEB J. (1996) 10, 209-218 |
| Carbonyl Reductase (PGE2 9-ketoreductase) | 13,14-dihydro-15-keto PGF2α | - | - | Human Brain | J. Neurochem. (1992) 58, 2, 631-636 |
Data for Vmax is often reported in units specific to the experimental setup and has been omitted for clarity. "-" indicates data not found in the searched literature.
Table 2: Concentrations of PGF2α Metabolites in Biological Fluids
| Metabolite | Fluid | Condition | Concentration Range | Reference |
| 13,14-dihydro-15-keto-PGF2α | Plasma | Pregnancy (1st stage of labor) | 0.38 ± 0.29 ng/mL | [3] |
| 13,14-dihydro-15-keto-PGF2α | Plasma | Pregnancy (2nd stage of labor) | 0.64 ± 0.15 ng/mL | [3] |
| 13,14-dihydro-15-keto-PGF2α | Plasma | Pregnancy (at delivery) | 0.88 ± 0.27 ng/mL | [3] |
| 13,14-dihydro-15-keto-PGF2α | Amniotic Fluid | Before labor | 0.89 ± 0.21 ng/mL | [3] |
| 13,14-dihydro-15-keto-PGF2α | Amniotic Fluid | At delivery | 6.16 ± 2.40 ng/mL | [3] |
| 5α,7α-dihydroxy-11-keto-tetranor-prostane-1,16-dioic acid | Urine | Pregnancy | ~0.5 µ g/hour | [3] |
| 5α,7α-dihydroxy-11-keto-tetranor-prostane-1,16-dioic acid | Urine | 1st stage of labor | 1.06 ± 0.45 µ g/hour | [3] |
| 5α,7α-dihydroxy-11-keto-tetranor-prostane-1,16-dioic acid | Urine | 2 hours post-delivery | 7.67 ± 4.31 µ g/hour | [3] |
| 13,14-dihydro-15-keto-PGF2α | Urine | Giant Panda (baseline) | 3.60 - 13.50 ng/mg Cr | [4][5] |
| 13,14-dihydro-15-keto-PGF2α | Urine | Giant Panda (peak) | 51.83 - 76.83 ng/mg Cr | [4][5] |
Experimental Protocols
Extraction of PGF2α and its Metabolites from Plasma
This protocol is adapted from methods described for the extraction of eicosanoids for LC-MS/MS analysis. [6][7] dot
Figure 3: Workflow for prostaglandin extraction from plasma.
Materials:
-
Plasma sample
-
Internal standards (e.g., deuterated PGF2α metabolites)
-
1 M Citric acid
-
10% Butylated hydroxytoluene (BHT) in ethanol
-
Hexane
-
Ethyl acetate
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
LC-MS/MS system
Procedure:
-
To a 500 µL aliquot of plasma, add an appropriate amount of internal standard (e.g., 20 µL of 100 ng/mL d4-PGF2α). [6]2. Add 40 µL of 1 M citric acid to acidify the sample and 5 µL of 10% BHT to prevent oxidation. [6]3. Add 2 mL of a 1:1 (v/v) solution of hexane and ethyl acetate. [6]4. Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 4°C to separate the phases.
-
Carefully transfer the upper organic phase to a clean tube.
-
Repeat the extraction of the aqueous phase two more times with 2 mL of the hexane:ethyl acetate mixture.
-
Combine all organic phases and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., methanol/10 mM ammonium acetate buffer, pH 8.5, 1:3, v/v). [6]
15-hydroxyprostaglandin dehydrogenase (15-PGDH) Enzyme Activity Assay
This protocol is based on commercially available assay kits and published methods. [8][9][10]The assay measures the production of NADH, which is proportional to the 15-PGDH activity.
Materials:
-
Cell or tissue homogenate (source of 15-PGDH)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0-9.0, containing DTT) [8][9]* PGF2α substrate solution (e.g., in ethanol) [8]* β-Nicotinamide adenine dinucleotide (NAD+) solution
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the cell or tissue homogenate by sonication in assay buffer followed by centrifugation to clarify the supernatant. [9]2. Prepare the reaction mixture in a microplate well. A typical reaction mixture (100 µL) contains:
-
50 µL of the clarified homogenate
-
Assay Buffer
-
NAD+ solution (final concentration ~0.5 mM)
-
PGF2α solution (final concentration ~0.1 mM)
-
-
Include a blank control without the PGF2α substrate to correct for any background NADH production.
-
Initiate the reaction by adding the PGF2α substrate.
-
Immediately measure the increase in absorbance at 340 nm in kinetic mode for a set period (e.g., 5-10 minutes) at room temperature.
-
Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). Enzyme activity can be expressed as pmol/min/µg of protein.
Conclusion
The metabolic pathway of 13,14-dihydro-PGF2α is a critical component of the regulation of PGF2α bioactivity. Its formation via the sequential action of 15-PGDH and 15-oxoprostaglandin Δ13-reductase, and its subsequent degradation through beta-oxidation, represent an efficient mechanism for the inactivation and clearance of the parent prostaglandin. The quantification of 13,14-dihydro-PGF2α and its downstream metabolites in biological fluids serves as an invaluable tool for assessing in vivo PGF2α production in both physiological and pathological contexts. While the overall pathway is well-characterized, further research is warranted to fully elucidate the kinetic parameters of all the enzymes involved, which will provide a more complete quantitative understanding of this important metabolic cascade. The experimental protocols provided herein offer a starting point for researchers aiming to investigate this pathway in their own studies.
References
- 1. Metabolites of PGF2 alpha in blood plasma and urine as parameters of PGF2 alpha release in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin F2 alpha metabolites in plasma and urine during pseudopregnancy in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of urinary 13,14, dihydro-15-keto-prostaglandin F2α (PGFM) concentrations to diagnose pregnancy and predict parturition in the giant panda (Ailuropoda melanolecua) | PLOS One [journals.plos.org]
- 4. Use of urinary 13,14, dihydro-15-keto-prostaglandin F2α (PGFM) concentrations to diagnose pregnancy and predict parturition in the giant panda (Ailuropoda melanolecua) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. pnas.org [pnas.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. rndsystems.com [rndsystems.com]
ONO-2506 (Arundic Acid) as a Novel Research Tool in Reproductive Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: ONO-2506 (Arundic Acid) is a well-characterized neuroprotective agent that functions by inhibiting the synthesis of S100B protein.[1][2][3][4] Its application and study have been almost exclusively within the field of neuroscience. To date, there is a notable absence of published research directly investigating the effects of ONO-2506 on reproductive tissues or pathologies. This guide, therefore, is a prospective analysis based on the established mechanism of ONO-2506 and the emerging roles of its target, S100B, in reproductive biology. The experimental protocols and applications proposed herein are hypothetical and intended to serve as a foundational framework for future research.
Introduction: The Potential of S100B Inhibition in Reproductive Science
ONO-2506 (Arundic Acid) is a novel astrocyte-modulating agent that specifically inhibits the synthesis of the S100B protein.[1][4] S100B is a calcium-binding protein with a dual, concentration-dependent role; intracellularly, it is involved in cell proliferation, differentiation, and cytoskeletal dynamics, while extracellularly, it can act as a neurotrophic factor at low concentrations and as a damage-associated molecular pattern (DAMP) protein at high concentrations, promoting inflammation.[5][6]
While the vast majority of ONO-2506 research has focused on its neuroprotective effects in conditions like stroke and intracerebral hemorrhage,[1][2][7][8] the S100 protein family, including S100B, is increasingly implicated in key reproductive processes. S100 proteins are involved in inflammation, cell proliferation, and tissue remodeling—hallmarks of processes such as ovulation, implantation, and pathologies like endometriosis and ovarian cancer.[9][10][11] This document outlines the potential of ONO-2506 as a pharmacological tool to dissect the role of S100B in reproductive biology and explore its therapeutic potential.
Core Mechanism of Action of ONO-2506
The primary mechanism of ONO-2506 is the inhibition of S100B synthesis, primarily documented in activated astrocytes.[1][4] By reducing the overproduction of S100B that occurs in response to tissue injury or inflammation, ONO-2506 effectively attenuates downstream inflammatory cascades.[1][7] In neurological models, this leads to a reduction in pro-inflammatory cytokines like IL-1β and TNF-α and a decrease in reactive gliosis.[1][7] This targeted action on a key inflammatory and proliferative mediator is the basis for its proposed utility in reproductive research.
Hypothetical Research Applications in Reproductive Biology
Ovarian Physiology and Pathology
3.1 Background: The Role of S100B in the Ovary Recent studies have identified S100B as a significant factor in ovarian cancer. Its expression is elevated in ovarian cancer specimens compared to normal ovarian tissue and correlates with advanced tumor stage and poorer survival.[10] Mechanistically, S100B promotes the "stemness" and chemoresistance of ovarian cancer stem-like cells by inhibiting the tumor suppressor p53.[10][12] This suggests S100B plays a role in regulating cell proliferation and differentiation within the ovarian microenvironment.
3.2 ONO-2506 as a Research Tool for Ovarian Function Given its ability to inhibit S100B synthesis, ONO-2506 could be used to:
-
Investigate Folliculogenesis: Explore the role of S100B in granulosa cell proliferation and steroid hormone synthesis.
-
Study Ovarian Cancer Biology: Assess whether inhibiting S100B with ONO-2506 can reduce the proliferation and self-renewal of ovarian cancer stem cells and potentially increase their sensitivity to chemotherapy.
Uterine Function and Endometrial Pathologies
4.1 Background: S100 Proteins in the Uterus and Endometriosis The S100 protein family is dynamically expressed in the uterus. S100A11, for instance, has been shown to have an anti-apoptotic function in uterine leiomyoma cells, and its downregulation in the endometrium is linked to reproductive failure.[13][14]
In endometriosis, a chronic inflammatory disease, several S100 proteins, including S100B, are implicated in the inflammatory response.[9] S100B can participate in activating the pro-inflammatory NF-κB signaling pathway, which is a key driver of the disease's progression.[9]
4.2 ONO-2506 as a Research Tool for Uterine and Endometrial Studies ONO-2506 could be a valuable tool to:
-
Elucidate Implantation Mechanisms: Investigate the role of S100B in endometrial receptivity and embryo-endometrial interactions.
-
Model Endometriosis Treatment: In cell culture or animal models of endometriosis, ONO-2506 could be used to determine if inhibiting S100B can reduce inflammation, cell migration, and lesion establishment.
Quantitative Data from Preclinical and Clinical Studies
The following table summarizes dosage and administration data for ONO-2506 from existing neuroscience literature, which can serve as a reference for designing reproductive biology studies.
| Study Type | Model/Subject | Dose | Route of Administration | Key Finding | Reference |
| Preclinical | Male Wistar Rats (Intracerebral Hemorrhage Model) | 2 µg/µl | Intracerebroventricular (ICV) | Reduced S100B levels, astrogliosis, and neuroinflammation. | [2][7] |
| Preclinical | Male Wistar Rats (Non-injured) | 0.02, 0.2, 2, and 20 µg/µl (Dose-finding) | Intracerebroventricular (ICV) | 2 µg/µl was determined as the effective dose to decrease GFAP and S100B. | [2] |
| Clinical Trial (Phase I) | Acute Ischemic Stroke Patients | 2-12 mg/kg/h (infused for 1h daily for 7 days) | Intravenous (IV) | Well-tolerated; exploratory analysis showed a trend toward neurological improvement at 8 mg/kg/h. | [8] |
Experimental Protocols
The following are detailed, hypothetical protocols for using ONO-2506 in reproductive biology research, adapted from established methodologies in neuroscience.
Protocol 1: In Vitro Treatment of Human Endometrial Stromal Cells (hESCs)
Objective: To determine if ONO-2506 can inhibit S100B synthesis and reduce inflammatory responses in hESCs, relevant to endometriosis research.
Materials:
-
Primary hESCs isolated from endometrial biopsies.
-
ONO-2506 (Arundic Acid).
-
Cell culture medium (e.g., DMEM/F12).
-
Lipopolysaccharide (LPS) or IL-1β to induce an inflammatory response.
-
Reagents for RNA extraction and qRT-PCR.
-
Reagents for Western Blotting (S100B, p-NF-κB antibodies).
-
ELISA kits for IL-6 and TNF-α.
Methodology:
-
Cell Culture: Culture primary hESCs in appropriate medium until they reach 70-80% confluency.
-
Dose-Response and Time-Course: To determine the optimal concentration, treat cells with varying doses of ONO-2506 (e.g., 1, 10, 50, 100 µM) for different time points (e.g., 12, 24, 48 hours).
-
Inflammatory Challenge: Pre-treat hESCs with the optimal dose of ONO-2506 for 24 hours. Subsequently, stimulate the cells with LPS (1 µg/mL) or IL-1β (10 ng/mL) for 6-12 hours to induce an inflammatory state.
-
Gene Expression Analysis: Harvest cells, extract total RNA, and perform qRT-PCR to measure the mRNA levels of S100B, IL6, and TNF.
-
Protein Analysis:
-
Perform Western blotting on cell lysates to quantify the protein levels of S100B and phosphorylated NF-κB.
-
Collect cell culture supernatants and measure the concentration of secreted IL-6 and TNF-α using ELISA.
-
-
Data Analysis: Compare the expression of inflammatory markers and S100B between control, LPS/IL-1β-stimulated, and ONO-2506-treated groups.
Protocol 2: In Vivo Administration in a Mouse Model of Endometriosis
Objective: To assess if systemic administration of ONO-2506 can reduce the size and inflammatory characteristics of endometriotic lesions in a mouse model.
Materials:
-
Female mice (e.g., C57BL/6).
-
ONO-2506.
-
Vehicle solution (e.g., saline, DMSO).
-
Surgical tools for inducing endometriosis (e.g., via intraperitoneal injection of uterine fragments).
-
Calipers for lesion measurement.
-
Reagents for immunohistochemistry (IHC) (S100B, CD68 for macrophages).
Methodology:
-
Induction of Endometriosis: Surgically induce endometriosis in mice. Allow 4 weeks for lesions to establish.
-
Treatment Groups: Randomly assign mice to two groups:
-
Vehicle control group.
-
ONO-2506 treatment group.
-
-
Drug Administration: Based on preclinical neuroprotection studies, administer ONO-2506 (e.g., via intraperitoneal injection or osmotic mini-pumps) daily for 4 weeks. A starting dose could be extrapolated from rodent studies (e.g., 10-30 mg/kg).
-
Lesion Measurement: At the end of the treatment period, sacrifice the mice, and carefully excise and measure the volume of the endometriotic lesions.
-
Histological Analysis: Fix the lesions in formalin, embed in paraffin, and section for analysis.
-
Immunohistochemistry: Perform IHC on lesion sections to assess the expression of S100B and the infiltration of inflammatory cells (e.g., macrophages using a CD68 marker).
-
Data Analysis: Compare lesion size and immune cell infiltration between the vehicle and ONO-2506-treated groups.
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. Arundic Acid (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arundic Acid (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Could treatment with arundic acid (ONO-2506) increase vulnerability for depression? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arundic acid (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S100B Protein, A Damage-Associated Molecular Pattern Protein in the Brain and Heart, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multifunctional Role of S100 Protein Family in the Immune System: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arundic Acid (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and tolerability of arundic acid in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of S100 Protein in Endometriosis [gjfckx.ac.cn]
- 10. S100B Mediates Stemness of Ovarian Cancer Stem-Like Cells Through Inhibiting p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. S100 proteins: An emerging cynosure in pregnancy & adverse reproductive outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. S100B promotes chemoresistance in ovarian cancer stem cells by regulating p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Increased expression of calcium-binding protein S100 in human uterine smooth muscle tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Down-regulation of S100A11, a calcium-binding protein, in human endometrium may cause reproductive failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic Synthesis of 13,14-dihydro-PGF2α: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin F2α (PGF2α) and its metabolites are critical signaling molecules involved in a myriad of physiological and pathological processes, including inflammation, reproduction, and cardiovascular homeostasis. Among these metabolites, 13,14-dihydro-PGF2α has garnered significant interest due to its potential biological activity. This technical guide provides a comprehensive overview of the enzymatic synthesis of 13,14-dihydro-PGF2α, focusing on the core biochemical processes, experimental methodologies, and available quantitative data. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of prostaglandin-based therapeutics.
The enzymatic synthesis of 13,14-dihydro-PGF2α is a targeted reduction reaction, converting its immediate precursor, 13,14-dihydro-15-keto-PGF2α, into the final active compound. This conversion is a key step in the metabolic pathway of PGF2α.
Core Enzymatic Conversion
The central reaction in the synthesis of 13,14-dihydro-PGF2α is the reduction of the 15-keto group of 13,14-dihydro-15-keto-prostaglandin F2α. This reaction is catalyzed by an NADPH-dependent carbonyl reductase, also referred to as 13,14-dihydroprostaglandin F2α synthetase.[1][2] This enzyme has been notably studied in rat ovary, where it exhibits significant activity.[2]
The overall reaction can be summarized as follows:
13,14-dihydro-15-keto-PGF2α + NADPH + H⁺ → 13,14-dihydro-PGF2α + NADP⁺
This enzymatic step is crucial as the precursor, 13,14-dihydro-15-keto-PGF2α, is considered to be biologically inactive in some contexts, such as the induction of luteolysis in mares.[2] The reduction to 13,14-dihydro-PGF2α, therefore, represents a potential bioactivation step.
Experimental Protocols
Enzyme Preparation: Purification of Carbonyl Reductase from Rat Ovary
A highly purified preparation of carbonyl reductase is essential for specific and efficient synthesis. The following is a summarized protocol based on established purification methods:
-
Homogenization: Ovaries from rats are homogenized in a suitable buffer (e.g., 10 mM potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose and 1 mM EDTA).
-
Centrifugation: The homogenate is subjected to differential centrifugation to isolate the cytosolic fraction, where the enzyme is predominantly located.[2]
-
Chromatography: The cytosolic supernatant is then subjected to a series of column chromatography steps, which may include:
-
Anion-exchange chromatography (e.g., DEAE-cellulose)
-
Gel filtration chromatography (e.g., Sephadex G-100)
-
Affinity chromatography (e.g., Matrex Gel Red A)
-
-
Purity Assessment: The purity of the enzyme at each stage should be monitored by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
Enzymatic Synthesis of 13,14-dihydro-PGF2α
This protocol outlines the key components and conditions for the enzymatic reaction:
-
Reaction Mixture:
-
Substrate: 13,14-dihydro-15-keto-PGF2α (dissolved in a minimal amount of ethanol or DMSO)
-
Enzyme: Purified carbonyl reductase
-
Cofactor: NADPH
-
Buffer: Potassium phosphate buffer (pH 7.0-8.0)[2]
-
-
Reaction Conditions:
-
Temperature: Incubate at 37°C.
-
Time: The reaction time should be optimized, but initial experiments can be conducted for 60 minutes.[3]
-
-
Reaction Termination: The reaction can be terminated by the addition of an organic solvent, such as ethyl acetate, followed by acidification.
-
Extraction: The product, 13,14-dihydro-PGF2α, is then extracted from the aqueous phase using an organic solvent.
Purification of 13,14-dihydro-PGF2α
The synthesized 13,14-dihydro-PGF2α needs to be purified from the reaction mixture:
-
Solid-Phase Extraction (SPE): C18 SPE cartridges can be used for initial purification and concentration of the product.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for achieving high purity of 13,14-dihydro-PGF2α. A C18 column with a mobile phase gradient of acetonitrile in water (with a small percentage of a modifying acid like formic acid) is commonly used for prostaglandin separation.
-
Product Confirmation: The identity and purity of the final product should be confirmed by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Quantitative Data
The following tables summarize the available quantitative data related to the enzymatic synthesis of 13,14-dihydro-PGF2α.
| Enzyme Property | Value | Source Organism | Reference |
| Enzyme Name | Carbonyl Reductase / 13,14-dihydroprostaglandin F2α synthetase | Rat Ovary | [1][2] |
| Cofactor | NADPH | Rat Ovary | [1] |
| Optimal pH | 7.0 and 8.0 | Rat Ovary | [2] |
| Substrate | 13,14-dihydro-15-keto-PGF2α | N/A | [1][2] |
| Product | 13,14-dihydro-PGF2α | N/A | [1][2] |
| Inhibitor | Effect | Reference |
| Sulfhydryl reagents | Strong Inhibition | [2] |
| Quercitrin | Strong Inhibition | [2] |
| Phenobarbital | No Inhibition | [2] |
Signaling Pathways and Biological Activity
The direct signaling pathway of 13,14-dihydro-PGF2α is not well-elucidated in the current scientific literature. Much of the research has focused on its parent compound, PGF2α, which primarily signals through the G-protein coupled prostaglandin F receptor (FP receptor).
However, there is evidence to suggest that 13,14-dihydro-PGF2α is a biologically active molecule. One study demonstrated that it is a more potent luteolytic agent in hamsters than PGF2α itself, suggesting that it may interact with the FP receptor or another, as yet unidentified, receptor with high affinity.[4] The lack of biological activity of its precursor, 13,14-dihydro-15-keto-PGF2α, in some systems further supports the idea that the reduction to 13,14-dihydro-PGF2α is a critical activation step.[2]
Further research is required to fully characterize the signaling cascade initiated by 13,14-dihydro-PGF2α and to identify its specific cellular targets and downstream effectors.
Visualizations
Enzymatic Synthesis Workflow
Caption: Workflow for the enzymatic synthesis and purification of 13,14-dihydro-PGF2α.
Hypothesized Signaling Logic
Caption: Hypothesized signaling pathway for 13,14-dihydro-PGF2α.
Conclusion and Future Directions
The enzymatic synthesis of 13,14-dihydro-PGF2α via the reduction of its 15-keto precursor by carbonyl reductase is a well-established biochemical conversion. However, this guide highlights the need for more detailed and standardized experimental protocols to facilitate its synthesis and study. The tantalizing evidence of its potent biological activity, surpassing that of its parent compound PGF2α in some assays, underscores the importance of further investigation.
Future research should focus on:
-
Developing and publishing detailed, optimized protocols for the enzymatic synthesis and purification of 13,14-dihydro-PGF2α.
-
Conducting comprehensive studies to elucidate the specific signaling pathways activated by 13,14-dihydro-PGF2α, including receptor binding affinities and downstream effector identification.
-
Exploring the full spectrum of its biological activities in various physiological and pathological models to unlock its therapeutic potential.
This in-depth guide serves as a foundational resource to stimulate and support these future research endeavors, ultimately contributing to a deeper understanding of prostaglandin biology and the development of novel therapeutic agents.
References
- 1. Enzymatic formation of prostaglandin F2 alpha in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of PGF2alpha and 13,14-dihydro-15-keto-PGF2alpha (PGFM) on corpora luteal function in nonpregnant mares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulation of the formation of 13,14-dihydroprostaglandin F2 alpha by gonadotropin in rat ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
ONO 207 stability and degradation products
An in-depth analysis of the available scientific literature reveals a significant lack of specific public information regarding a compound designated as "ONO 207." It is highly probable that this is a typographical error and the intended compound of interest is ONO-2506 , a novel neuroprotective agent. This guide will proceed under the assumption that the query pertains to ONO-2506, providing a comprehensive overview of its stability and degradation characteristics based on available research.
Introduction to ONO-2506
ONO-2506 is a modulator of astrocyte function that was investigated for its potential therapeutic effects in neurological disorders such as stroke and Alzheimer's disease. Its mechanism of action is believed to involve the inhibition of S-100β synthesis and the subsequent reduction of neuroinflammation. Understanding the stability and degradation profile of such a compound is critical for its development as a safe and effective pharmaceutical agent.
Stability Profile of ONO-2506
Detailed public information on the comprehensive stability testing of ONO-2506 is limited. However, based on general practices for small molecule drug candidates, a series of forced degradation studies would have been conducted to identify potential degradation pathways and products. These studies typically involve exposing the drug substance to harsh conditions such as acid, base, oxidation, heat, and light.
Potential Degradation Pathways
While specific degradation products for ONO-2506 are not extensively documented in publicly accessible literature, common degradation pathways for similar pharmaceutical compounds can be hypothesized.
A logical workflow for identifying and characterizing these degradation products is outlined below.
Experimental Protocols
The following are generalized, representative protocols for the types of experiments that would be conducted to assess the stability of a drug candidate like ONO-2506.
Forced Degradation Stock Solution Preparation
A stock solution of ONO-2506 would be prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. This stock solution would then be used for the individual stress studies.
Stress Conditions
-
Acid Hydrolysis: The drug solution is mixed with an equal volume of 0.1 N hydrochloric acid and kept at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Samples are withdrawn at various time points, neutralized, and diluted for analysis.
-
Base Hydrolysis: The drug solution is mixed with an equal volume of 0.1 N sodium hydroxide and maintained at room temperature for a set duration. Samples are taken at intervals, neutralized, and prepared for analysis.
-
Oxidative Degradation: The drug solution is treated with a solution of hydrogen peroxide (e.g., 3%) and kept at room temperature. Samples are collected at different time points for analysis.
-
Thermal Degradation: The solid drug substance is placed in a thermostatically controlled oven at an elevated temperature (e.g., 60°C). Samples are withdrawn at various time points, dissolved in a suitable solvent, and analyzed.
-
Photolytic Degradation: The drug substance (both solid and in solution) is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. Control samples are kept in the dark.
Analytical Methodology
A stability-indicating high-performance liquid chromatography (HPLC) method is the primary analytical tool for separating and quantifying the parent drug from its degradation products.
Table 1: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV, determined by the absorbance maximum of ONO-2506 |
| Injection Volume | 10 µL |
Signaling Pathway Context
While not directly related to chemical stability, understanding the biological pathways ONO-2506 influences is crucial for drug development. ONO-2506 is known to inhibit the synthesis of S-100β, an astrocyte-derived protein implicated in neuroinflammation.
Data Presentation
The results of forced degradation studies are typically summarized in a degradation table. The following is a representative table illustrating how such data would be presented. Note that the values are hypothetical due to the lack of specific public data for ONO-2506.
Table 2: Hypothetical Forced Degradation Data for ONO-2506
| Stress Condition | Time (hours) | Assay of ONO-2506 (%) | Major Degradation Product (% Area) | Total Impurities (%) | Mass Balance (%) |
| 0.1 N HCl at 60°C | 24 | 85.2 | 8.1 (RRT 0.85) | 14.8 | 100.0 |
| 0.1 N NaOH at RT | 12 | 90.5 | 4.2 (RRT 1.10) | 9.5 | 100.0 |
| 3% H₂O₂ at RT | 24 | 92.1 | 3.5 (RRT 0.92) | 7.9 | 100.0 |
| Thermal (60°C) | 72 | 98.6 | 0.8 (RRT 0.85) | 1.4 | 100.0 |
| Photolytic | - | 99.1 | 0.5 (RRT 1.15) | 0.9 | 100.0 |
RRT = Relative Retention Time
Conclusion
While specific data on the stability and degradation products of "this compound" is not available, this guide provides a comprehensive framework for understanding these aspects for a similar, well-documented compound, ONO-2506. The presented methodologies, hypothetical data, and pathway diagrams offer a robust template for researchers and drug development professionals. The principles of forced degradation, analytical method development, and pathway analysis are fundamental to the successful development of any new chemical entity. Any further investigation would require access to proprietary data from the manufacturer or new experimental studies.
Tissue-Specific Effects of 13,14-dihydro Prostaglandin F2α: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-dihydro Prostaglandin F2α (13,14-dihydro-PGF2α) is a metabolite of Prostaglandin F2α (PGF2α), a critical lipid mediator involved in a wide array of physiological and pathological processes. While much of the research focus has been on PGF2α and its stable, inactive metabolite 13,14-dihydro-15-keto-PGF2α (PGFM), 13,14-dihydro-PGF2α itself exhibits significant biological activity. This technical guide provides a comprehensive overview of the known tissue-specific effects of 13,14-dihydro-PGF2α, its presumed signaling pathways, and relevant experimental protocols for its study. Due to the limited direct research on this specific metabolite, some information is extrapolated from studies on its parent compound, PGF2α, and other close analogs, highlighting areas ripe for further investigation.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | (Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((S)-3-hydroxyoctyl)cyclopentyl)hept-5-enoic acid |
| Molecular Formula | C20H36O5 |
| Molecular Weight | 356.5 g/mol |
| CAS Number | 27376-74-5 |
| Synonyms | 13,14-dihydro PGF2α |
Metabolism of Prostaglandin F2α
Prostaglandin F2α is rapidly metabolized in vivo, primarily in the lungs. The initial step involves the oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-keto-PGF2α. Subsequently, the double bond at C13-C14 is reduced by prostaglandin reductase to yield 13,14-dihydro-15-keto-PGF2α (PGFM), the major circulating metabolite. 13,14-dihydro-PGF2α is formed through a similar reduction of the C13-C14 double bond of PGF2α, without the oxidation at the C15 position, or through the reduction of the 15-keto group of PGFM. Gonadotropins have been shown to stimulate the formation of 13,14-dihydro-PGF2α in rat ovarian homogenates[1].
Metabolic pathways of Prostaglandin F2α.
Signaling Pathway
It is widely accepted that the biological effects of PGF2α and its analogs are mediated through the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR)[2]. The FP receptor primarily couples to the Gq alpha subunit of heterotrimeric G proteins. While direct studies on the G-protein coupling of 13,14-dihydro-PGF2α are scarce, its structural similarity to PGF2α and its potent biological activities strongly suggest that it also signals through the FP receptor via the Gq pathway.
Activation of the Gq pathway by an FP receptor agonist leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated intracellular Ca2+ levels, along with DAG, activate protein kinase C (PKC), leading to a cascade of downstream cellular responses that are tissue-specific.
Presumed signaling pathway of 13,14-dihydro-PGF2α.
Tissue-Specific Effects and Quantitative Data
The biological activities of 13,14-dihydro-PGF2α are diverse and tissue-dependent. The following sections summarize the known effects, with quantitative data where available.
Reproductive System: Luteolytic Effects
One of the most well-documented effects of PGF2α and its analogs is luteolysis, the regression of the corpus luteum. 13,14-dihydro-PGF2α has been shown to be a potent luteolytic agent.
| Tissue/Organ | Species | Effect | Quantitative Data | Reference |
| Corpus Luteum | Hamster | Luteolysis | ED50 = 1.5 µ g/100 g (five times more potent than PGF2α) | [3] |
Studies on 13-dehydro analogs of PGF2α have shown that it is possible to separate the luteolytic activity from smooth muscle (uterine) contractile effects, suggesting different structural requirements for receptor activation in these tissues[4].
Ocular System: Intraocular Pressure Reduction
Analogs of PGF2α are widely used in the treatment of glaucoma due to their ability to lower intraocular pressure (IOP). The mechanism primarily involves increasing the uveoscleral outflow of aqueous humor. Latanoprost, the isopropyl ester prodrug of 13,14-dihydro-17-phenyl-18,19,20-trinor-PGF2α, is a potent ocular hypotensive agent.
| Tissue/Organ | Species | Compound | Effect | Quantitative Data | Reference |
| Eye | Human | PhXA41 (Latanoprost) 0.006% | Reduction in IOP | 5.5 ± 0.6 mmHg reduction from baseline | [5] |
| Eye | Human | PhXA41 (Latanoprost) 0.006% | Increase in Uveoscleral Outflow | 0.87 ± 0.22 µL/min (treated) vs. 0.14 ± 0.30 µL/min (control) | [5] |
While data for the unmodified 13,14-dihydro-PGF2α is not available, the efficacy of its analog strongly suggests its potential as an ocular hypotensive agent. Interestingly, some studies suggest that the IOP-lowering effect of PGF2α may not be mediated by the classical FP receptor, indicating the possible involvement of other receptors or signaling pathways in the eye[6].
Adipose Tissue: Inhibition of Adipogenesis
PGF2α is known to be a negative regulator of adipocyte differentiation. This effect is mediated through the FP receptor. While direct studies on 13,14-dihydro-PGF2α are lacking, its presumed action via the FP receptor suggests it would also inhibit the differentiation of preadipocytes into mature fat cells. PGF2α has been shown to inhibit the expression of key adipogenic markers.
| Tissue/Organ | Species | Compound | Effect | Quantitative Data | Reference |
| Adipocyte Precursors | Rat | PGF2α | 50% inhibition of adipose differentiation | 3 x 10⁻⁹ M to 7 x 10⁻⁹ M | [7] |
Uterine Smooth Muscle: Contractility
PGF2α is a potent stimulator of uterine contractions and is involved in labor and parturition[8][9]. However, the myometrium of pregnant women has been shown to be relatively refractory to PGF2α in vitro[10]. The development of PGF2α analogs with potent luteolytic activity but reduced smooth muscle effects suggests a degree of tissue selectivity is achievable[4]. Quantitative data on the direct contractile effect of 13,14-dihydro-PGF2α on uterine tissue is not currently available.
Bone Metabolism
The effects of prostaglandins on bone are complex, with PGF2α demonstrating both anabolic and catabolic properties. It can stimulate osteoblast recruitment and activity, leading to bone formation, but also has bone-resorbing effects[8]. Some research indicates that PGF2α can inhibit the bone resorption activity of osteoclasts without affecting their differentiation[9][11]. There is currently no direct evidence for the effects of 13,14-dihydro-PGF2α on bone metabolism.
Experimental Protocols
Receptor Binding Assay
This assay determines the affinity of a ligand for its receptor. A radiolabeled ligand (e.g., [³H]-PGF2α) is competed for binding to a membrane preparation containing the FP receptor with increasing concentrations of the unlabeled test compound (13,14-dihydro-PGF2α).
Workflow for a competitive radioligand binding assay.
Brief Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the FP receptor and isolate the membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of radiolabeled PGF2α and a range of concentrations of unlabeled 13,14-dihydro-PGF2α.
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competitor to determine the IC50, from which the binding affinity (Ki) can be calculated.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the potency of an agonist in stimulating the Gq pathway by quantifying the production of the second messenger, inositol phosphate.
Workflow for an inositol phosphate accumulation assay.
Brief Protocol:
-
Cell Labeling: Culture cells expressing the FP receptor in a medium containing [³H]-myo-inositol to label the cellular phosphoinositide pools.
-
Stimulation: Incubate the labeled cells with various concentrations of 13,14-dihydro-PGF2α in the presence of lithium chloride (LiCl) to inhibit the degradation of inositol phosphates.
-
Extraction: Lyse the cells and separate the inositol phosphates from other cellular components using anion-exchange chromatography.
-
Quantification: Measure the amount of [³H]-inositol phosphates using a scintillation counter.
-
Data Analysis: Plot the amount of inositol phosphate produced against the agonist concentration to determine the EC50 value.
Conclusion
13,14-dihydro Prostaglandin F2α is a biologically active metabolite of PGF2α with significant, tissue-specific effects. Its high potency as a luteolytic agent and the ocular hypotensive effects of its analogs highlight its potential for therapeutic development. While it is strongly presumed to act via the FP receptor and the Gq signaling pathway, a significant lack of direct research, particularly quantitative data on its receptor binding and functional potency in various tissues, remains a critical knowledge gap. The experimental frameworks provided here offer a starting point for future investigations that will be crucial to fully elucidate the pharmacological profile of this intriguing prostaglandin metabolite. Further research is warranted to explore its potential roles in uterine physiology, adipose tissue regulation, and bone metabolism.
References
- 1. Stimulation of the formation of 13,14-dihydroprostaglandin F2 alpha by gonadotropin in rat ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma prostaglandin F2 alpha and plasma 13,14-dihydro-15-keto-prostaglandin F2 alpha levels in women during induction of labor with i.v. infusion of prostaglandin F2 alpha in relation to uterine contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Prostaglandin F2 alpha and its 13-dehydro analogs: comparative luteolytic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effects of prostaglandin E2 and F2 alpha on the skeleton of osteopenic ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin F(2alpha) negatively regulates bone resorption in murine osteoclast development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin E2 stimulates osteoclast-like cell formation and bone-resorbing activity via osteoblasts: role of cAMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
Methodological & Application
Application Notes and Protocols for 13,14-dihydro Prostaglandin F2α ELISA
Audience: Researchers, scientists, and drug development professionals.
Introduction
13,14-dihydro-Prostaglandin F2α (13,14-dihydro-PGF2α) and its more stable metabolite, 13,14-dihydro-15-keto-Prostaglandin F2α (PGFM), are important biomarkers for monitoring the in vivo production of Prostaglandin F2α (PGF2α). PGF2α is a potent biologically active lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, reproduction, and smooth muscle contraction.[1] Due to the rapid metabolism of PGF2α in circulation, direct measurement can be challenging. The measurement of its more stable metabolites, such as PGFM, in various biological samples provides a more accurate reflection of systemic PGF2α levels.[1][2][3]
This document provides a detailed protocol for the quantitative determination of 13,14-dihydro-PGF2α and its keto metabolite using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Assay Principle
The 13,14-dihydro-PGF2α ELISA is a competitive immunoassay. The assay is based on the competition between the 13,14-dihydro-PGF2α in the sample and a fixed amount of enzyme-labeled 13,14-dihydro-PGF2α (tracer) for a limited number of binding sites on a specific antibody. The antibody is pre-coated onto the wells of a microplate.
During incubation, the unlabeled 13,14-dihydro-PGF2α from the sample and the enzyme-labeled tracer compete for binding to the antibody. After a washing step to remove unbound reagents, a substrate solution is added. The enzyme on the bound tracer catalyzes a colorimetric reaction. The intensity of the color produced is inversely proportional to the concentration of 13,14-dihydro-PGF2α in the sample. A standard curve is generated using known concentrations of 13,14-dihydro-PGF2α, and the concentration in the unknown samples is determined by interpolating from this curve.
Data Presentation
Quantitative data from the ELISA should be recorded and analyzed to determine the concentration of 13,14-dihydro-PGF2α in the samples. The following tables provide a template for organizing and presenting the data.
Table 1: Standard Curve Data
| Standard Concentration (pg/mL) | Absorbance (450 nm) - Replicate 1 | Absorbance (450 nm) - Replicate 2 | Mean Absorbance | % B/B0 |
| 0 (B0) | 100 | |||
| Standard 1 | ||||
| Standard 2 | ||||
| Standard 3 | ||||
| Standard 4 | ||||
| Standard 5 | ||||
| Standard 6 | ||||
| Standard 7 |
% B/B0 = (Mean Absorbance of Standard / Mean Absorbance of B0) x 100
Table 2: Sample Data
| Sample ID | Absorbance (450 nm) - Replicate 1 | Absorbance (450 nm) - Replicate 2 | Mean Absorbance | Calculated Concentration (pg/mL) | Dilution Factor | Final Concentration (pg/mL) |
| Sample 1 | ||||||
| Sample 2 | ||||||
| Sample 3 |
PGF2α Metabolism Pathway
Prostaglandin F2α is rapidly metabolized in vivo. The primary metabolic pathway involves oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-keto-PGF2α. This is followed by the reduction of the 13,14-double bond by 15-oxoprostaglandin Δ13-reductase to yield 13,14-dihydro-15-keto-PGF2α (PGFM).[4]
Experimental Protocols
Materials and Reagents
-
13,14-dihydro-PGF2α ELISA Kit (containing pre-coated 96-well plate, standards, tracer, antibody, wash buffer concentrate, substrate, and stop solution)
-
Deionized or distilled water
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Vortex mixer
-
Plate shaker (optional, but recommended)
-
Absorbent paper
Sample Preparation
Proper sample collection and preparation are critical for accurate results.
-
Serum: Collect whole blood and allow it to clot at room temperature for 30-60 minutes. Centrifuge at 1000 x g for 15 minutes at 4°C. Aliquot the supernatant (serum) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5]
-
Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection. Aliquot the supernatant (plasma) and store at -20°C or -80°C.[5][6]
-
Urine: Collect a mid-stream urine sample in a sterile container. Centrifuge at 10,000 x g for 5 minutes to remove particulate matter. Aliquot the supernatant and store at -20°C or -80°C.[6]
-
Feces: Collect fecal samples and freeze immediately. Prior to the assay, lyophilize and grind the samples. Extract the prostaglandins using a suitable solvent (e.g., ethanol or methanol). Evaporate the solvent and reconstitute the extract in the assay buffer provided with the kit.
-
Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in a suitable buffer on ice. Centrifuge the homogenate at 5000 x g for 10-15 minutes at 4°C. Aliquot the supernatant and store at -80°C.[6]
Note: The optimal dilution for each sample type should be determined empirically in a preliminary experiment.
Assay Procedure
-
Reagent Preparation: Bring all reagents to room temperature before use. Prepare the wash buffer by diluting the concentrate with deionized water as instructed in the kit manual. Prepare the standards by performing serial dilutions of the stock standard provided.
-
Standard and Sample Addition: Add 50 µL of each standard and diluted sample to the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.
-
Tracer Addition: Add 25 µL of the enzyme-labeled 13,14-dihydro-PGF2α tracer to each well.
-
Antibody Addition: Add 25 µL of the specific antibody to each well (except for the blank wells).
-
Incubation: Gently tap the plate to mix and cover it with a plate sealer. Incubate for 1-2 hours at room temperature, preferably on a plate shaker.
-
Washing: Aspirate the contents of the wells and wash each well 4-5 times with 300 µL of diluted wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.
-
Substrate Addition: Add 100 µL of the substrate solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of the stop solution to each well. The color in the wells should change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
Data Analysis and Interpretation
-
Calculate Mean Absorbance: Calculate the average absorbance for each set of duplicate standards and samples.
-
Generate Standard Curve: Plot the mean absorbance of each standard on the y-axis against its corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is typically recommended for competitive ELISAs.
-
Determine Sample Concentrations: Interpolate the mean absorbance of each sample on the standard curve to determine its concentration.
-
Apply Dilution Factor: Multiply the interpolated concentration by the dilution factor to obtain the final concentration of 13,14-dihydro-PGF2α in the original sample.
The concentration of the analyte is inversely proportional to the signal (absorbance).[7][8] Therefore, a high absorbance reading corresponds to a low concentration of 13,14-dihydro-PGF2α, and a low absorbance reading indicates a high concentration.[7]
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High background | Insufficient washing | Increase the number of wash steps. Ensure complete removal of wash buffer after each wash. |
| Contaminated reagents | Use fresh, properly stored reagents. | |
| Low signal | Inactive enzyme or substrate | Check the expiration dates of the reagents. Ensure proper storage conditions. |
| Incorrect incubation times or temperatures | Follow the protocol recommendations for incubation times and temperatures. | |
| Poor precision (high CV%) | Pipetting errors | Use calibrated pipettes and proper pipetting technique. |
| Incomplete mixing | Gently tap the plate after adding reagents to ensure thorough mixing. | |
| Inconsistent results | Sample matrix effects | Test different sample dilutions to minimize matrix interference. |
| Improper plate washing | Ensure all wells are washed uniformly. |
References
- 1. youtube.com [youtube.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 13,14-Dihydro-15-keto-pgf2alpha | 27376-76-7 | Benchchem [benchchem.com]
- 5. fn-test.com [fn-test.com]
- 6. bosterbio.com [bosterbio.com]
- 7. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 8. bosterbio.com [bosterbio.com]
Application Notes and Protocols for ONO-207 (ONO-4819) in In Vivo Hamster Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-207, also known as ONO-4819 or Rivenprost, is a potent and selective agonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). The EP4 receptor is a G-protein coupled receptor that, upon activation, primarily stimulates the adenylyl cyclase/cAMP/PKA signaling cascade. This pathway is implicated in a variety of physiological processes, including bone formation, inflammation, and tissue repair. Preclinical studies, predominantly in rat models, have demonstrated the therapeutic potential of ONO-207 in promoting bone growth and providing hepatoprotective effects.
These application notes provide a comprehensive overview of the available preclinical data for ONO-207, extrapolated for use in hamster models, and offer detailed protocols for conducting in vivo studies to investigate its efficacy and mechanism of action. Due to the limited availability of public data on ONO-207 in hamsters, the following protocols and dosage recommendations are based on findings from rat studies and established guidelines for hamster research. It is strongly recommended that initial dose-finding and tolerability studies are conducted in hamsters to determine the optimal therapeutic window.
Data Presentation
The following tables summarize quantitative data from key preclinical studies of ONO-207 in rats. This data can serve as a reference for designing studies and selecting endpoints in hamster models.
Table 1: Efficacy of ONO-207 in a Rat Model of Ovariectomy-Induced Osteoporosis
| Dosage Regimen | Administration Route | Duration | Key Findings | Reference |
| 30 µg/kg, 3 times/day | Subcutaneous (s.c.) | 70 days | Prevented ovariectomy-induced bone fragility. | [1] |
| 10 µg/kg, twice daily | Subcutaneous (s.c.) | 5 weeks | Significantly increased osteoblast number, bone volume, mineral apposition rate, and bone formation rate. | [2] |
| 3 µg/kg and 30 µg/kg, twice daily | Subcutaneous (s.c.) | 3 weeks | Increased cortical bone formation in a dose-dependent manner. | [3] |
Table 2: Hepatoprotective Effects of ONO-207 in a Rat Model of Acute Liver Injury
| Dosage Regimen | Administration Route | Duration | Key Findings | Reference |
| 0.2 mg/kg | Intraperitoneal (i.p.) | Single dose | Significantly inhibited the development of submassive hepatic necrosis and the elevation of serum AST and ALT. | [4] |
| 0.01, 0.05, 0.1 mg/kg | Intraperitoneal (i.p.) | Single dose | Showed similar beneficial effects in reducing markers of liver injury. | [4] |
Signaling Pathway
ONO-207 exerts its effects by selectively activating the EP4 receptor. The primary signaling cascade initiated by ONO-207 is depicted in the diagram below.
References
- 1. pnas.org [pnas.org]
- 2. Prostaglandin E(2) receptor EP(4)-selective agonist (ONO-4819) increases bone formation by modulating mesenchymal cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a selective agonist for prostaglandin E receptor subtype EP4 (ONO-4819) on the cortical bone response to mechanical loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel prostaglandin E receptor subtype agonist, 0N0-4819, attenuates acute experimental liver injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 13,14-dihydro PGF2α and its Relevance in Cell Culture
Introduction
Prostaglandin F2α (PGF2α) is a potent bioactive lipid involved in a myriad of physiological and pathological processes, most notably in reproductive functions such as luteolysis and uterine muscle contraction.[1][2] In biological systems, PGF2α is rapidly metabolized to 13,14-dihydro-15-keto PGF2α (PGFM), a more stable metabolite.[2][3] Consequently, the measurement of PGFM in plasma or other biological fluids is a widely accepted method for monitoring the in vivo production of PGF2α.[2][4]
While 13,14-dihydro PGF2α itself is a crucial analyte for diagnostic and research purposes, its direct application in cell culture to elicit cellular responses is not a common practice. Instead, researchers typically use the parent compound, PGF2α, to investigate the signaling pathways and cellular effects that are ultimately reflected by the levels of its downstream metabolites. These application notes, therefore, focus on the use of PGF2α in cell culture to study cellular mechanisms such as proliferation and apoptosis, which are of significant interest to researchers in fields ranging from reproductive biology to oncology. The protocols provided are for experiments using PGF2α, with the understanding that the outcomes of these experiments can be correlated with the metabolic profile, including the production of 13,14-dihydro PGF2α.
Signaling Pathway of PGF2α
PGF2α exerts its effects by binding to the PGF2α receptor (FP receptor), a G-protein coupled receptor (GPCR). The primary signaling cascade initiated upon receptor activation is the Gq pathway, which stimulates Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG, in conjunction with the elevated Ca2+ levels, activates Protein Kinase C (PKC). This cascade can lead to the activation of downstream signaling pathways, including the MAPK/ERK pathway, which plays a crucial role in cell proliferation.[5][6]
Application 1: Induction of Cell Proliferation in Endometrial Cancer Cells
PGF2α has been demonstrated to induce proliferation in endometrial cancer cell lines, such as Ishikawa cells, through the activation of the FP receptor and downstream signaling pathways.[5][6] This application is relevant for studying the role of prostaglandins in cancer progression and for screening potential therapeutic inhibitors.
Quantitative Data Summary
| Cell Line | Compound | Concentration Range | Effect | Reference |
| Ishikawa | PGF2α | 1-100 nM | Concentration-dependent increase in inositol phosphate release | [5] |
| Ishikawa | PGF2α | 100 nM | Induces phosphorylation of ERK1/2 | [5] |
| Ishikawa | PGF2α | 1-100 nM | Concentration-dependent increase in cell proliferation | [5] |
Experimental Protocol: PGF2α-Induced Cell Proliferation Assay (WST-1 Assay)
This protocol describes how to measure the proliferative effect of PGF2α on a cancer cell line using a WST-1 assay.
Materials:
-
Ishikawa endometrial adenocarcinoma cells
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
PGF2α stock solution (e.g., 1 mM in DMSO)
-
Serum-free or low-serum medium
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture Ishikawa cells in complete medium until they reach 80-90% confluency.
-
Trypsinize the cells, count them, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Serum Starvation (Optional but Recommended):
-
After 24 hours, aspirate the complete medium and wash the cells once with Phosphate Buffered Saline (PBS).
-
Add 100 µL of serum-free or low-serum (e.g., 0.5% FBS) medium to each well and incubate for another 12-24 hours. This step helps to synchronize the cells in the G0/G1 phase of the cell cycle.
-
-
Treatment with PGF2α:
-
Prepare serial dilutions of PGF2α in serum-free or low-serum medium to achieve final concentrations ranging from 1 nM to 1 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest PGF2α concentration) and a negative control (medium only).
-
Aspirate the medium from the wells and add 100 µL of the prepared PGF2α dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Proliferation Assay:
-
At the end of the treatment period, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of the cells.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only with WST-1) from all other readings.
-
Normalize the data to the vehicle control to determine the percentage increase in proliferation for each PGF2α concentration.
-
Plot the percentage of proliferation against the PGF2α concentration to generate a dose-response curve.
-
Application 2: Investigation of Apoptosis Pathways
In contrast to its proliferative effects in some cell types, PGF2α can also induce apoptosis, particularly in luteal cells, which is a key aspect of luteolysis.[7] Studying PGF2α-induced apoptosis in relevant cell models can provide insights into the mechanisms of tissue regression and may have implications for fertility and contraception research. The apoptotic cascade can involve the activation of caspases, such as caspase-3 and caspase-8, and the regulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[7]
Quantitative Data Summary
| Cell Type/Tissue | Compound | Effect on Apoptosis Markers | Reference |
| Bovine Corpus Luteum (mid-stage) | PGF2α analogue (systemic) | Increased expression of Caspase-3 and Caspase-8 | [7] |
| Bovine Corpus Luteum (mid-stage) | PGF2α analogue (local & systemic) | Decreased BCL2/BAX mRNA expression ratio | [7] |
Experimental Protocol: PGF2α-Induced Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol outlines a method to quantify apoptosis in a cell line responsive to PGF2α using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Target cell line (e.g., a luteal cell line)
-
Appropriate cell culture medium and supplements
-
PGF2α stock solution
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to attach for 24 hours.
-
Treat the cells with the desired concentrations of PGF2α (e.g., 100 nM) and appropriate controls (vehicle and negative controls) for a predetermined time (e.g., 24 hours).
-
-
Cell Harvesting:
-
At the end of the treatment period, collect the culture medium (which contains detached, potentially apoptotic cells).
-
Wash the adherent cells with PBS and then detach them using trypsin.
-
Combine the detached cells with the collected medium and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up the instrument to detect FITC (for Annexin V) and PI fluorescence.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
The results will allow for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by PGF2α treatment.
-
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. 13,14-Dihydro-15-keto-pgf2alpha | 27376-76-7 | Benchchem [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Prostaglandin (PG) F(2alpha) receptor expression and signaling in human endometrium: role of PGF(2alpha) in epithelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of prostaglandin F2α (PGF2α) on cell-death pathways in the bovine corpus luteum (CL) - PMC [pmc.ncbi.nlm.nih.gov]
Preparing ONO-4059 (Tirabrutinib) Stock Solutions for Preclinical Research
Application Note and Protocols
This document provides detailed protocols for the preparation of stock solutions of ONO-4059 (also known as Tirabrutinib or GS-4059), a potent and irreversible Bruton's tyrosine kinase (BTK) inhibitor. These guidelines are intended for researchers, scientists, and drug development professionals utilizing ONO-4059 in preclinical experiments. Accurate preparation of stock solutions is critical for ensuring experimental reproducibility and obtaining reliable data.
Introduction
ONO-4059 is a small molecule inhibitor of Bruton's tyrosine kinase (BTK) with an IC₅₀ of 6.8 nM.[1] It acts by covalently binding to BTK, thereby blocking B-cell receptor (BCR) signaling pathways essential for B-cell proliferation and survival.[1][2] This inhibitory action makes ONO-4059 a valuable tool for studying autoimmune diseases and hematological malignancies.[1] In preclinical studies, it has been shown to inhibit the proliferation of B-cell lymphoma cell lines and induce apoptosis.[1][3]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of ONO-4059 is essential for its proper handling and storage.
| Property | Value | Reference |
| Synonyms | Tirabrutinib, GS-4059, ONO-WG-307 | [4][5] |
| Molecular Formula | C₂₅H₂₂N₆O₃ | [4][5] |
| Molecular Weight | 454.5 g/mol | [4][5] |
| Appearance | Crystalline solid | [4] |
Solubility
ONO-4059 exhibits varying solubility in different solvents. It is crucial to select the appropriate solvent for your experimental needs to avoid precipitation. For cell-based assays, Dimethyl Sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions.
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL (220.03 mM) | [1] |
| DMF | 30 mg/mL | [4] |
| Ethanol | 1 mg/mL | [4] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [4] |
| Water | Insoluble | [2] |
Note: The use of fresh, high-quality DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1][2]
Experimental Protocols
This protocol describes the preparation of a 10 mM stock solution of ONO-4059 in DMSO, a common starting concentration for in vitro studies.
Materials:
-
ONO-4059 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Pipettes
Procedure:
-
Weighing: Accurately weigh out 1 mg of ONO-4059 powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 220.03 µL of anhydrous DMSO to the tube containing the ONO-4059 powder.
-
Dissolution: Vortex the solution thoroughly until the ONO-4059 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.[2][4]
Working solutions are typically prepared by diluting the high-concentration stock solution in cell culture medium.
Example: Preparation of a 10 µM working solution:
-
Thaw a frozen aliquot of the 10 mM ONO-4059 stock solution at room temperature.
-
In a sterile tube, add 999 µL of the desired cell culture medium.
-
Add 1 µL of the 10 mM ONO-4059 stock solution to the medium.
-
Mix thoroughly by gentle vortexing or inversion. This results in a 1:1000 dilution and a final concentration of 10 µM.
-
Further serial dilutions can be made from this working solution to achieve the desired final concentrations for your experiment (e.g., in the range of 0.1-1000 nM for cell proliferation assays).[1]
Storage and Stability
Proper storage is critical to maintain the integrity of ONO-4059.
| Form | Storage Temperature | Stability | Reference |
| Solid Powder | -20°C | ≥ 4 years | [4] |
| Stock Solution in DMSO | -80°C | 1 year | [2] |
| Stock Solution in DMSO | -20°C | 1 month | [2] |
Important Considerations:
-
Avoid repeated freeze-thaw cycles of stock solutions.[2]
-
For in vivo experiments, it is recommended to prepare fresh solutions daily.[6]
Visualizations
Caption: Workflow for preparing ONO-4059 stock solution.
Caption: ONO-4059 inhibits the BTK signaling pathway.
References
Application Notes and Protocols for 13,14-dihydro PGF2α Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for 13,14-dihydro Prostaglandin F2α (13,14-dihydro PGF2α) and its precursor, Prostaglandin F2α (PGF2α), in various animal models. The protocols detailed below are based on established methodologies and aim to guide researchers in designing and executing experiments for ophthalmological, reproductive, and other physiological studies.
Introduction
13,14-dihydro PGF2α is a biologically active metabolite of PGF2α. While PGF2α and its synthetic analogs, such as latanoprost and travoprost, are extensively studied for their potent ocular hypotensive and luteolytic effects, the direct administration and specific roles of 13,14-dihydro PGF2α are less commonly documented. This document compiles available data on the administration of 13,14-dihydro PGF2α and related compounds, providing protocols that can be adapted for specific research needs.
Signaling Pathway of PGF2α and its Metabolites
PGF2α and its active metabolites exert their effects primarily through the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][2][3] The activation of the FP receptor is predominantly coupled to the Gq alpha subunit of the heterotrimeric G protein.[1][2][4] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various cellular responses.
References
- 1. Prostaglandin F2 alpha receptor is coupled to Gq in cDNA-transfected Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin F2 alpha receptor is coupled to Gq in cDNA-transfected Chinese hamster ovary cells. | Semantic Scholar [semanticscholar.org]
- 3. uniprot.org [uniprot.org]
- 4. Prostaglandin F2α and angiotensin II type 1 receptors exhibit differential cognate G protein coupling regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 13,14-dihydro PGF2α in Uterine Tissue Explants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin F2α (PGF2α) is a critical bioactive lipid that plays a significant role in the female reproductive system, particularly in uterine physiology. Its involvement in processes such as uterine contractions, inflammation, and labor initiation is well-documented.[1][2][3] 13,14-dihydro PGF2α is a closely related analog of PGF2α. While direct studies on the effects of 13,14-dihydro PGF2α on uterine tissue explants are limited, its structural similarity to PGF2α suggests it would elicit comparable biological responses through the PGF2α receptor (FP receptor). These application notes provide a comprehensive guide for researchers interested in investigating the effects of 13,14-dihydro PGF2α on uterine tissue, drawing upon the extensive knowledge of PGF2α signaling and established uterine explant culture methodologies.
PGF2α is known to be rapidly metabolized in vivo to 13,14-dihydro-15-keto-PGF2α (PGFM), a more stable metabolite often used as an indicator of PGF2α production.[4][5][6][7] Understanding the effects of PGF2α and its analogs is crucial for developing novel therapeutics targeting uterine disorders such as preterm labor, dysmenorrhea, and endometriosis.
Data Presentation
Table 1: Effects of PGF2α on Pro-Inflammatory Cytokine and Chemokine Output in Human Uterine Smooth Muscle Cells (HUSMCs)
| Cytokine/Chemokine | Effect of PGF2α (10⁻⁶ M) | Signaling Pathway(s) Involved | Reference(s) |
| IL-1β | ↑ | ERK, NF-κB | [2][8] |
| IL-6 | ↑ | ERK, PI3K | [2][8] |
| CXCL8 (IL-8) | ↑ | PI3K | [2][8] |
| CCL2 | ↑ | ERK, PI3K, NF-κB, NFAT | [2][8] |
| TNFα | ↓ | NFAT | [2][8] |
Table 2: Effects of PGF2α on Uterine Activation Proteins (UAPs) in Human Myometrial Smooth Muscle Cells (HMSMCs)
| Uterine Activation Protein | Effect of PGF2α | Signaling Pathway(s) Involved | Reference(s) |
| Connexin 43 (CX43) | ↑ | PLC, PKC, ERK, P38, NF-κB | [9] |
| PTGS2 (COX-2) | ↑ | Gαq, Gαi | [1][9] |
| Oxytocin Receptor (OTR) | ↑ | Not fully elucidated | [9] |
Signaling Pathways
PGF2α and, presumably, 13,14-dihydro PGF2α, mediate their effects through the G-protein coupled FP receptor. Activation of this receptor in uterine myometrial cells triggers a cascade of intracellular signaling events.
PGF2α Signaling in Myometrial Cells
Caption: PGF2α signaling pathways in myometrial cells.
Experimental Protocols
Protocol 1: Human Uterine Tissue Explant Culture
This protocol is adapted from established methods for endometrial and myometrial tissue culture.[10][11][12][13]
Materials:
-
Fresh human uterine tissue (myometrium or endometrium) obtained with institutional review board approval.
-
Sterile, ice-cold phosphate-buffered saline (PBS), pH 7.4.
-
Culture medium: DMEM/F12, phenol red-free, supplemented with 1% antibiotic/antimycotic solution. For some applications, 10% fetal bovine serum (FBS) may be added, but serum-free conditions are often preferred to reduce confounding factors.
-
13,14-dihydro PGF2α stock solution (dissolved in a suitable vehicle, e.g., ethanol or DMSO).
-
Sterile scalpel blades, forceps, and petri dishes.
-
6-well or 24-well culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Optional: RNAlater for tissue preservation, TRIzol for RNA extraction.
Procedure:
-
Tissue Collection and Preparation:
-
Collect uterine tissue biopsies in ice-cold sterile PBS.
-
Under sterile conditions (e.g., in a laminar flow hood), wash the tissue multiple times with fresh, cold PBS to remove any blood clots.
-
Place the tissue in a sterile petri dish containing a small amount of culture medium.
-
Carefully dissect the desired tissue layer (e.g., myometrium, endometrium) and mince it into small, uniform explants of approximately 1-2 mm³.
-
-
Explant Culture:
-
Wash the minced explants two to three times in the culture medium to remove cellular debris and contaminants.
-
(Optional pre-incubation) To minimize the impact of serum proteins from the tissue, incubate the explants in fresh medium for 2 hours, then replace with new medium before adding treatments.
-
Place 3-4 tissue explants into each well of a 6-well or 24-well culture plate containing an appropriate volume of pre-warmed culture medium (e.g., 2-3 mL for a 6-well plate).
-
-
Treatment with 13,14-dihydro PGF2α:
-
Prepare serial dilutions of 13,14-dihydro PGF2α in culture medium from the stock solution.
-
Include a vehicle control group (medium containing the same concentration of the solvent used for the stock solution).
-
Remove the medium from the wells and replace it with the medium containing the desired concentrations of 13,14-dihydro PGF2α or the vehicle control.
-
-
Incubation:
-
Incubate the culture plates at 37°C in a humidified atmosphere of 95% air and 5% CO₂ for the desired experimental duration (e.g., 6, 12, 24, or 48 hours).
-
-
Sample Collection:
-
At the end of the incubation period, collect the culture supernatants (conditioned media) and store them at -80°C for analysis of secreted factors (e.g., cytokines, chemokines, other prostaglandins) by ELISA or other immunoassays.
-
Wash the tissue explants with cold PBS.
-
The explants can be processed immediately for protein or RNA extraction or preserved in RNAlater at -80°C for later analysis.
-
Experimental Workflow for Uterine Tissue Explant Studies
Caption: Workflow for uterine explant culture and analysis.
Protocol 2: Downstream Analysis of Uterine Explants
A. RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)
-
Objective: To quantify changes in gene expression (e.g., for cytokines, chemokines, COX-2, OTR) in response to 13,14-dihydro PGF2α.
-
Procedure:
-
Homogenize tissue explants in TRIzol reagent.
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from a standardized amount of RNA using a reverse transcription kit.
-
Perform RT-qPCR using gene-specific primers and a suitable master mix (e.g., SYBR Green).
-
Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate relative gene expression using the ΔΔCt method.
-
B. Protein Extraction and Western Blotting
-
Objective: To detect changes in protein levels and activation of signaling molecules (e.g., phosphorylated forms of ERK, p38, NF-κB).
-
Procedure:
-
Homogenize tissue explants in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies specific to the proteins of interest (e.g., anti-phospho-ERK, anti-COX-2).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize protein levels to a loading control (e.g., β-actin, GAPDH).
-
C. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To quantify the concentration of secreted proteins (e.g., IL-6, IL-8, CCL2) in the culture supernatant.
-
Procedure:
-
Use commercially available ELISA kits for the specific proteins of interest.
-
Follow the manufacturer's instructions, which typically involve incubating the culture supernatant in antibody-coated plates, followed by detection with a conjugated secondary antibody and a substrate solution.
-
Measure the absorbance using a plate reader and calculate the protein concentration based on a standard curve.
-
Conclusion
The use of uterine tissue explants provides a physiologically relevant ex vivo model to study the direct effects of compounds like 13,14-dihydro PGF2α on uterine tissue. By leveraging the extensive knowledge of PGF2α signaling and established explant culture techniques, researchers can effectively investigate the role of this prostaglandin analog in uterine inflammation, contractility, and gene expression. The protocols and data presented here serve as a robust starting point for designing and executing experiments to elucidate the specific functions of 13,14-dihydro PGF2α in the uterus, potentially leading to new therapeutic strategies for a variety of uterine pathologies.
References
- 1. Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PGF2α modulates the output of chemokines and pro-inflammatory cytokines in myometrial cells from term pregnant women through divergent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use of urinary 13,14, dihydro-15-keto-prostaglandin F2α (PGFM) concentrations to diagnose pregnancy and predict parturition in the giant panda (Ailuropoda melanolecua) | PLOS One [journals.plos.org]
- 5. arborassays.com [arborassays.com]
- 6. The origin of circulating 13,14-dihydro-15-keto-prostaglandin F2 alpha during delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PGF2α modulates the output of chemokines and pro-inflammatory cytokines in myometrial cells from term pregnant women through divergent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rep.bioscientifica.com [rep.bioscientifica.com]
- 10. Endometrial Explant Cultures [bio-protocol.org]
- 11. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 12. research.aber.ac.uk [research.aber.ac.uk]
- 13. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 13,14-dihydro Prostaglandin F2α in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin F2α (PGF2α) is a bioactive lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, uterine contraction, and bronchoconstriction. Due to its very short half-life in circulation, direct measurement of PGF2α is challenging. Its stable, primary metabolite, 13,14-dihydro-15-keto-PGF2α (PGFM), serves as a reliable biomarker for the in vivo production of PGF2α. However, this application note focuses on the direct measurement of the intermediate metabolite, 13,14-dihydro Prostaglandin F2α. This application note provides a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 13,14-dihydro Prostaglandin F2α in human plasma.
Signaling Pathway
Prostaglandin F2α exerts its biological effects by binding to the G-protein coupled FP receptor. Activation of the FP receptor primarily couples to Gq, initiating a signaling cascade that involves the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), subsequently activating the mitogen-activated protein kinase (MAPK/ERK) pathway. This signaling cascade ultimately regulates gene expression and cellular responses.[1][2][3]
Experimental Workflow
The analytical workflow for the quantification of 13,14-dihydro Prostaglandin F2α from plasma samples involves sample preparation using solid-phase extraction, followed by chromatographic separation via UPLC, and detection by tandem mass spectrometry.
Experimental Protocols
Materials and Reagents
-
13,14-dihydro Prostaglandin F2α analytical standard
-
13,14-dihydro Prostaglandin F2α-d4 (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Oasis HLB 1 cc/30 mg Solid-Phase Extraction (SPE) cartridges
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 0.5 mL of human plasma, add 10 µL of internal standard working solution (13,14-dihydro-PGF2α-d4, 1 µg/mL). Vortex for 10 seconds. Add 0.5 mL of 2% aqueous formic acid and vortex.
-
SPE Cartridge Conditioning: Condition an Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).
Liquid Chromatography
-
System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient Program:
Time (min) %A %B 0.0 90 10 1.0 90 10 8.0 10 90 9.0 10 90 9.1 90 10 | 12.0 | 90 | 10 |
Mass Spectrometry
-
System: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 2.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| 13,14-dihydro Prostaglandin F2α | 355.2 | 193.1 | 30 | 22 |
| 13,14-dihydro Prostaglandin F2α-d4 | 359.2 | 197.1 | 30 | 22 |
Quantitative Data Summary
The method was validated for linearity, limit of quantification (LOQ), accuracy, and precision. The results are summarized in the table below.
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 88.5% - 104.2% |
| Precision (%RSD) | Intra-day: < 10%, Inter-day: < 15% |
Conclusion
This application note details a robust and sensitive LC-MS/MS method for the quantification of 13,14-dihydro Prostaglandin F2α in human plasma. The described solid-phase extraction protocol provides efficient sample clean-up, and the UPLC-MS/MS method offers excellent selectivity and sensitivity for reliable biomarker analysis in clinical and research settings.
References
Application Notes and Protocols for Studying Prostaglandin Receptor Function
Abstract: This document provides detailed application notes and experimental protocols for the use of specific small molecule modulators in the study of prostaglandin E2 (PGE2) receptor function. While the initial query referenced "ONO 207," our comprehensive search suggests this may be a typographical error. The most relevant and well-documented compound from Ono Pharmaceutical Co., Ltd. for studying prostaglandin EP1 receptor function is ONO-8711 , a potent and selective EP1 receptor antagonist. This document will focus on ONO-8711 and will also include information on related compounds for studying other PGE2 receptor subtypes, namely ONO-AE1-329 (an EP4 receptor agonist) and ONO-AE3-208 (an EP4 receptor antagonist), to provide a broader context for prostaglandin receptor research.
Introduction to Prostaglandin E2 Receptors and Selective Modulators
Prostaglandin E2 is a principal mediator in numerous physiological and pathological processes, including inflammation, pain, fever, and cancer. Its diverse effects are mediated through four distinct G-protein coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to different intracellular signaling pathways, making subtype-selective modulators invaluable tools for elucidating their specific functions.
-
EP1 Receptor: Primarily coupled to Gq protein, its activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i) via the phospholipase C (PLC) pathway.
-
EP2 and EP4 Receptors: Both are coupled to Gs protein, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
EP3 Receptor: This receptor has multiple splice variants that can couple to Gi (inhibiting adenylyl cyclase) or Gq.
Selective pharmacological tools are essential for dissecting the individual contributions of these receptors. This guide focuses on the application of ONO-8711, ONO-AE1-329, and ONO-AE3-208 for this purpose.
Quantitative Data: Receptor Binding Affinities and Functional Potencies
The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of the featured ONO compounds for various human and mouse prostaglandin receptors. This data is crucial for designing experiments and interpreting results.
| Compound | Target Receptor | Species | Assay Type | Value (nM) | Reference |
| ONO-8711 | EP1 | Human | Binding Affinity (Ki) | 0.6 | [1] |
| EP1 | Mouse | Binding Affinity (Ki) | 1.7 | [1] | |
| EP1 | Human | Functional Antagonism (IC50) | 50 | [1] | |
| EP1 | Mouse | Functional Antagonism (IC50) | 210 | [1] | |
| EP1 | Rat | Functional Antagonism (IC50) | 220 | [1] | |
| ONO-AE1-329 | EP4 | - | Binding Affinity (Ki) | 9.7 | [2] |
| EP1 | Mouse | Selectivity (>Ki) | >100-fold vs EP4 | [2] | |
| EP2 | Mouse | Selectivity (>Ki) | >100-fold vs EP4 | [2] | |
| EP3 | Mouse | Selectivity (>Ki) | >100-fold vs EP4 | [2] | |
| ONO-AE3-208 | EP4 | - | Binding Affinity (Ki) | 1.3 | [3] |
| EP1 | - | Binding Affinity (Ki) | >10,000 | [3] | |
| EP2 | - | Binding Affinity (Ki) | >10,000 | [3] | |
| EP3 | - | Binding Affinity (Ki) | 30 | [3] | |
| FP | - | Binding Affinity (Ki) | 790 | [3] | |
| TP | - | Binding Affinity (Ki) | 2400 | [3] | |
| DP | - | Binding Affinity (Ki) | >10,000 | [3] | |
| IP | - | Binding Affinity (Ki) | >10,000 | [3] |
Signaling Pathways and Experimental Workflows
EP1 Receptor Signaling Pathway
The EP1 receptor, upon binding its ligand PGE2, activates the Gq signaling cascade. ONO-8711 acts as a competitive antagonist at this receptor.
EP4 Receptor Signaling Pathway
The EP4 receptor is coupled to Gs, leading to cAMP production. ONO-AE1-329 is an agonist, while ONO-AE3-208 is an antagonist of this receptor.
Experimental Workflow for Receptor Antagonist/Agonist Screening
The following workflow outlines a general procedure for screening compounds for their effects on prostaglandin receptors.
Experimental Protocols
Protocol for Calcium Mobilization Assay (EP1 Receptor Antagonism)
This protocol is designed to measure the ability of ONO-8711 to inhibit PGE2-induced increases in intracellular calcium in cells expressing the EP1 receptor.
Materials:
-
Cells stably or transiently expressing the EP1 receptor (e.g., HEK293-EP1).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Probenecid.
-
ONO-8711.
-
PGE2.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
Seed HEK293-EP1 cells into black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM), 0.04% Pluronic F-127, and 2.5 mM probenecid in HBSS.
-
Remove the culture medium from the cells and add 100 µL (for 96-well) or 25 µL (for 384-well) of the loading buffer to each well.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare a 2X concentrated stock solution of ONO-8711 in HBSS. Perform serial dilutions to create a range of concentrations.
-
Prepare a 5X concentrated stock solution of PGE2 in HBSS at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Assay Measurement:
-
Wash the cells twice with HBSS containing 2.5 mM probenecid.
-
Add the appropriate volume of the 2X ONO-8711 dilutions to the wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence for 10-20 seconds.
-
Automatically inject the 5X PGE2 solution.
-
Continue to record the fluorescence intensity for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak - baseline) for each well.
-
Normalize the data to the response of the positive control (PGE2 alone) and negative control (buffer).
-
Plot the normalized response against the log concentration of ONO-8711 and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol for cAMP Assay (EP4 Receptor Agonism/Antagonism)
This protocol measures changes in intracellular cAMP levels in response to EP4 receptor modulation by ONO-AE1-329 (agonist) or ONO-AE3-208 (antagonist).
Materials:
-
Cells stably or transiently expressing the EP4 receptor (e.g., HEK293-EP4).
-
White, opaque 96-well or 384-well microplates.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based).
-
ONO-AE1-329 and/or ONO-AE3-208.
-
PGE2.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Stimulation buffer (e.g., HBSS with HEPES and a PDE inhibitor).
Procedure:
-
Cell Plating:
-
Seed HEK293-EP4 cells into white, opaque microplates and grow to confluence.
-
-
Agonist Assay (for ONO-AE1-329):
-
Aspirate the culture medium.
-
Add stimulation buffer containing a range of concentrations of ONO-AE1-329.
-
Incubate for 30 minutes at 37°C.
-
-
Antagonist Assay (for ONO-AE3-208):
-
Aspirate the culture medium.
-
Add stimulation buffer containing a range of concentrations of ONO-AE3-208 and incubate for 15-30 minutes.
-
Add PGE2 at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubate for an additional 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit protocol.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each well based on the standard curve.
-
For agonist: Plot the cAMP concentration against the log concentration of ONO-AE1-329 to determine the EC50 value.
-
For antagonist: Plot the cAMP concentration against the log concentration of ONO-AE3-208 to determine the IC50 value.
-
Conclusion
ONO-8711, ONO-AE1-329, and ONO-AE3-208 are highly selective and potent modulators of the EP1 and EP4 prostaglandin receptors, respectively. The data and protocols provided in these application notes offer a robust framework for researchers to investigate the specific roles of these receptor subtypes in various biological systems. Careful experimental design, including appropriate controls and concentration ranges based on the provided quantitative data, will enable the generation of reliable and reproducible results.
References
Application Notes and Protocols for Measuring PGFM in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin F2α (PGF2α) is a bioactive lipid involved in a wide range of physiological and pathological processes, including inflammation, reproduction, and cardiovascular regulation.[1] Due to its very short half-life in circulation, direct measurement of PGF2α is challenging. 13,14-dihydro-15-keto-prostaglandin F2α (PGFM) is the major metabolite of PGF2α and is significantly more stable, making it an excellent biomarker for systemic PGF2α production.[2] Urinary PGFM levels can serve as a non-invasive indicator of PGF2α activity, with applications in reproductive health monitoring, drug development, and clinical research. These notes provide detailed protocols for the quantification of PGFM in urine samples using Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methods for PGFM Quantification
Two primary methods for the quantification of PGFM in urine are ELISA and LC-MS/MS. ELISA is a high-throughput and cost-effective method suitable for screening large numbers of samples. LC-MS/MS offers higher specificity and sensitivity, making it the gold standard for quantitative analysis.
Method 1: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA for PGFM is typically a competitive assay. In this format, PGFM in the sample competes with a fixed amount of labeled PGFM (e.g., conjugated to horseradish peroxidase) for binding to a limited number of anti-PGFM antibody sites. The amount of labeled PGFM bound to the antibody is inversely proportional to the concentration of PGFM in the sample.
Quantitative Data Summary: ELISA
| Parameter | Performance Characteristics |
| Assay Type | Competitive ELISA |
| Sample Types | Urine, Serum, Plasma, Fecal Extracts, Tissue Culture Media[2][3][4] |
| Analytical Sensitivity | ~20.8 pg/mL[2][3] |
| Assay Range | 50 - 3,200 pg/mL[2] |
| Intra-assay Precision (%CV) | 6.9% - 13.2%[3] |
| Inter-assay Precision (%CV) | < 10% |
| Sample Volume | 50 µL |
| Incubation Time | ~1.5 hours[4] |
Experimental Protocol: PGFM ELISA
This protocol is a general guideline based on commercially available competitive ELISA kits.[2][3] Always refer to the specific manufacturer's instructions for the kit you are using.
1. Reagent Preparation:
-
Bring all kit components and samples to room temperature before use.
-
Prepare 1X Wash Buffer by diluting the concentrated Wash Buffer with deionized water.
-
Prepare 1X Assay Buffer by diluting the concentrated Assay Buffer with deionized water.
-
Prepare PGFM standards by performing serial dilutions of the PGFM standard stock solution in 1X Assay Buffer. A typical standard curve may range from 50 to 3,200 pg/mL.[3]
2. Sample Preparation:
-
Centrifuge urine samples to remove any particulate matter.
-
Dilute urine samples at least 1:8 with 1X Assay Buffer.[3] Further dilution may be necessary to bring the PGFM concentration within the assay's dynamic range.
3. Assay Procedure:
-
Add 50 µL of standards and diluted samples to the appropriate wells of the antibody-coated microplate.
-
Add 75 µL of 1X Assay Buffer to the non-specific binding (NSB) wells.
-
Add 25 µL of PGFM Conjugate (e.g., PGFM-HRP) to each well.
-
Add 25 µL of PGFM Antibody to each well except the NSB wells.
-
Cover the plate and incubate for 1 hour at room temperature with shaking.[3]
-
Wash the plate four times with 300 µL of 1X Wash Buffer per well.
-
Add 100 µL of TMB Substrate to each well and incubate in the dark.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Read the absorbance at 450 nm using a microplate reader.
4. Data Analysis:
-
Calculate the average absorbance for each set of standards and samples.
-
Create a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of PGFM in the samples by interpolating their absorbance values from the standard curve.
-
Multiply the calculated concentration by the sample dilution factor to obtain the final PGFM concentration.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and specificity for the quantification of PGFM. The method involves chromatographic separation of PGFM from other urinary components followed by mass spectrometric detection and quantification.
Quantitative Data Summary: LC-MS/MS (Representative for Prostaglandins)
| Parameter | Performance Characteristics |
| Linearity Range | 0.05 - 5 ng/mL[5] |
| Limit of Detection (LOD) | ~0.015 ng/mL[5] |
| Recovery | 95.3% - 103.8%[5] |
| Intraday Precision (RSD) | 2.1% - 8.4%[5] |
| Interday Precision (RSD) | 4.7% - 9.2%[5] |
Experimental Protocol: PGFM LC-MS/MS
This protocol outlines a general procedure for PGFM analysis. Optimization of chromatographic and mass spectrometric conditions is essential for achieving desired performance.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Centrifuge urine samples to remove particulates.
-
Spike samples with a stable isotope-labeled internal standard (e.g., PGFM-d4).
-
Condition an SPE cartridge (e.g., weak cation exchange or polar-modified) with methanol followed by water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute PGFM with an appropriate solvent (e.g., methanol or a mixture of organic solvent and water).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a reverse-phase C18 column for separation.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.
-
Monitor specific precursor-to-product ion transitions for PGFM and the internal standard.
-
3. Data Analysis:
-
Integrate the peak areas for PGFM and the internal standard.
-
Calculate the ratio of the PGFM peak area to the internal standard peak area.
-
Generate a calibration curve by plotting the peak area ratios of the standards against their concentrations.
-
Determine the concentration of PGFM in the samples from the calibration curve.
Sample Handling and Storage
Proper collection and storage of urine samples are critical for accurate PGFM measurement.
-
Collection: First morning mid-stream urine is often preferred due to its higher concentration.[6]
-
Storage: Process and freeze samples at -20°C or lower as soon as possible after collection.[3] Avoid repeated freeze-thaw cycles.[3]
Prostaglandin F2α Signaling Pathway
PGF2α exerts its effects by binding to the PGF2α receptor (FP), a G-protein coupled receptor.[1][7] Activation of the FP receptor initiates a signaling cascade that leads to various cellular responses.
Caption: PGF2α signaling pathway.
Experimental Workflow
The following diagram illustrates the general workflow for measuring PGFM in urine samples.
Caption: PGFM measurement workflow.
References
- 1. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PGFM Enzyme Competitive ELISA Kit (EIAPGFM) - Invitrogen [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. arborassays.com [arborassays.com]
- 5. Packed-Fiber Solid Phase-Extraction Coupled with HPLC-MS/MS for Rapid Determination of Lipid Oxidative Damage Biomarker 8-Iso-Prostaglandin F2α in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics [mdpi.com]
- 7. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 13,14-dihydro PGF2α Radioimmunoassay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantification of 13,14-dihydro Prostaglandin F2α (13,14-dihydro PGF2α) using radioimmunoassay (RIA) techniques. This document is intended to guide researchers in accurately measuring this key metabolite, offering insights into its biological relevance and providing standardized experimental procedures.
Introduction
Prostaglandin F2α (PGF2α) is a biologically active lipid compound derived from arachidonic acid through the cyclooxygenase (COX) pathway. It plays a crucial role in a variety of physiological and pathological processes, including inflammation, reproductive functions, and smooth muscle contraction. Due to its very short half-life in circulation, direct measurement of PGF2α is challenging. However, its stable, inactive metabolite, 13,14-dihydro-15-keto-PGF2α (PGFM), provides a reliable index of in vivo PGF2α production.[1] Radioimmunoassay (RIA) is a highly sensitive and specific method for the quantification of PGFM in biological samples.[2]
The principle of RIA is based on competitive binding. A fixed amount of radiolabeled ("hot") antigen (in this case, 13,14-dihydro PGF2α) competes with the unlabeled ("cold") antigen present in the sample for a limited number of binding sites on a specific antibody. The amount of radioactivity in the antigen-antibody complex is inversely proportional to the concentration of the unlabeled antigen in the sample.
PGF2α Metabolism and Signaling Pathway
PGF2α is synthesized from arachidonic acid by COX enzymes, which convert it to the intermediate PGH2. PGH2 is then converted to PGF2α by prostaglandin F synthase.[3][4] Once released, PGF2α exerts its biological effects by binding to the G-protein coupled PGF2α receptor (FP receptor). This interaction can activate various downstream signaling cascades, including the phospholipase C-mediated pathway, leading to the mobilization of intracellular calcium and activation of protein kinase C.[5][6] PGF2α is rapidly metabolized, primarily in the lungs, to 13,14-dihydro-15-keto-PGF2α. This conversion is catalyzed by 15-hydroxyprostaglandin dehydrogenase.[1]
Figure 1. PGF2α Metabolism and Signaling Pathway.
Quantitative Data Summary
The following tables summarize key quantitative parameters for 13,14-dihydro PGF2α radioimmunoassays as reported in the literature.
Table 1: Assay Performance Characteristics
| Parameter | Reported Value | Source |
| Detection Limit | 1.9 ± 0.6 pg/ml | [7] |
| ~45 pmol/L | [8] | |
| Standard Curve Range | 1.9 - 250 pg | [7] |
| Intra-assay Variation | 3.9% | [7] |
| 12.2% (at 64 pg/0.1 ml) | [8] | |
| Inter-assay Variation | 15% | [7] |
Table 2: Cross-Reactivity of Antisera
| Compound | Cross-Reactivity (%) | Source |
| Prostaglandin A2 | < 1% | [7] |
| Prostaglandin E2 | < 1% | [7] |
| Prostaglandin F2α | < 1% | [7] |
| 13,14-dihydro-15-keto-PGE2 | < 1% | [7] |
| 15-keto-PGE2 | < 1% | [7] |
| 15-keto-PGF2α | < 1% | [7] |
Table 3: Reported Levels of 13,14-dihydro-15-keto-PGF2α in Human Plasma
| Population | Concentration (pg/ml) | Source |
| Healthy Males | 32 ± 16 | [9] |
| Healthy Females (Follicular Phase) | 48 ± 18 | [9] |
| Healthy Females (Luteal Phase) | 37 ± 8 | [9] |
| Pregnancy (First Trimester) | 66 ± 33 | [9] |
| Pregnancy (Second Trimester) | 67 ± 42 | [9] |
| Pregnancy (Third Trimester) | 72 ± 26 | [9] |
| Normal Ovulatory Women | 65.6 - 107.1 | [7] |
Experimental Protocols
Principle of the Radioimmunoassay
The radioimmunoassay for 13,14-dihydro PGF2α is a competitive binding assay. In this assay, a known quantity of radiolabeled 13,14-dihydro PGF2α (tracer) and an unknown amount from a sample compete for a limited number of binding sites on a specific antibody. After incubation, the antibody-bound fraction is separated from the free fraction. The radioactivity of the bound fraction is then measured. The concentration of 13,14-dihydro PGF2α in the sample is determined by comparing the results to a standard curve generated with known concentrations of unlabeled 13,14-dihydro PGF2α.
Radioimmunoassay Workflow
Figure 2. General Radioimmunoassay Workflow.
Detailed Methodology
Materials:
-
Specific antiserum for 13,14-dihydro-15-keto-PGF2α
-
Radiolabeled 13,14-dihydro-15-keto-PGF2α (e.g., tritiated)
-
Standard 13,14-dihydro-15-keto-PGF2α
-
Biological samples (e.g., plasma)
-
Dextran-coated charcoal suspension
-
Assay buffer (e.g., phosphate-buffered saline with gelatin)
-
Scintillation fluid
-
Scintillation counter
-
Centrifuge
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation (Plasma Extraction):
-
To a known volume of plasma, add a small amount of tritiated PGFM for recovery estimation.
-
Acidify the plasma with HCl.
-
Extract the lipids with an organic solvent like diethyl ether or dichloromethane.[7][9]
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the extract in the assay buffer.
-
-
Assay Setup:
-
Prepare a standard curve by serially diluting the standard 13,14-dihydro-15-keto-PGF2α to achieve a range of concentrations (e.g., 1.9 to 250 pg/tube).[7]
-
Set up assay tubes for total counts, non-specific binding (NSB), zero standard (B0), standards, and samples in duplicate.
-
-
Incubation:
-
To each tube (except total counts), add the specific antiserum at the predetermined optimal dilution.
-
Add the radiolabeled 13,14-dihydro-15-keto-PGF2α to all tubes.
-
Add the appropriate standard or sample extract to the respective tubes.
-
Vortex all tubes and incubate at 4°C for a specified period (e.g., 2 hours or overnight).[9]
-
-
Separation of Bound and Free Antigen:
-
Add cold dextran-coated charcoal suspension to all tubes except the total counts. The charcoal adsorbs the free radiolabeled antigen.
-
Incubate on ice for a short period (e.g., 10-15 minutes).
-
Centrifuge the tubes to pellet the charcoal with the bound free antigen.
-
-
Radioactivity Measurement:
-
Carefully decant the supernatant (containing the antibody-bound radiolabeled antigen) into scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity (counts per minute, CPM) in a scintillation counter.
-
-
Data Analysis:
-
Calculate the average CPM for each set of duplicates.
-
Determine the percentage of bound radiolabeled antigen for each standard and sample using the formula: (%B/B0) = [(CPM_sample - CPM_NSB) / (CPM_B0 - CPM_NSB)] * 100.
-
Plot a standard curve of %B/B0 versus the concentration of the standards.
-
Determine the concentration of 13,14-dihydro-15-keto-PGF2α in the samples by interpolating their %B/B0 values on the standard curve.
-
Correct for the initial extraction recovery.
-
Conclusion
The radioimmunoassay for 13,14-dihydro PGF2α is a robust and sensitive method for quantifying this important metabolite in biological fluids. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to implement this technique in their studies of inflammation, reproduction, and other physiological and pathological processes where PGF2α plays a significant role. Adherence to standardized procedures and careful validation are crucial for obtaining accurate and reproducible results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Radioimmunoassays | Revvity [revvity.com]
- 3. Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin F2alpha inhibits adipocyte differentiation via a G alpha q-calcium-calcineurin-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioimmunoassay for 13, 14-dihydro-15-ketoprostaglandin F2 alpha and its application in normo- and anovulatory women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioimmunoassay of 15-keto-13,14-dihydro-prostaglandin F2alpha: an index for inflammation via cyclooxygenase catalysed lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioimmunoassay of 13, 14-dihydro-15-keto-prostaglandin F2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO 207 Application in Veterinary Reproductive Research: Information Not Available
Extensive searches for the application of a compound designated "ONO 207" in the field of veterinary reproductive research have not yielded any specific information. Publicly available scientific literature and clinical trial databases do not contain references to a substance with this identifier being investigated for reproductive purposes in animals.
The search results did identify other compounds with similar naming conventions from Ono Pharmaceutical Co. and other entities, such as ONO-7579, a pan-tropomyosin receptor kinase inhibitor studied in murine cancer models, and ODM-207, a BET inhibitor evaluated in human solid tumors.[1][2] Additionally, a compound named NVX-207, a betulinic acid derivative, has been investigated for its anti-cancer properties in canines.[3] However, none of these are related to reproductive research in veterinary species.
General information regarding veterinary reproductive medicine and ongoing clinical trials in this area is available, but there is no mention of this compound.[4][5][6][7][8][9] Research in veterinary reproduction covers a broad range of topics, including assisted reproductive technologies, management of infertility, and the study of reproductive diseases.[6][8]
Ono Pharmaceutical Co. states that it adheres to ethical guidelines in its animal research, focusing on the 3Rs principle (Replacement, Reduction, and Refinement) and obtaining approval from the Institutional Animal Care and Use Committee for all protocols.[10]
Given the absence of any specific data on "this compound" in the context of veterinary reproductive research, it is not possible to provide the requested detailed application notes, protocols, data tables, or diagrams. It is recommended to verify the compound identifier and its intended field of application. Researchers interested in veterinary reproductive studies are encouraged to consult resources such as the AVMA Veterinary Clinical Trials Registry for information on active research.[7]
References
- 1. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of ONO-7579, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-in-human Phase 1 open label study of the BET inhibitor ODM-207 in patients with selected solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of NVX-207, a novel betulinic acid-derived anti-cancer compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vetmed.ucdavis.edu [vetmed.ucdavis.edu]
- 5. vetmed.tennessee.edu [vetmed.tennessee.edu]
- 6. Reproductive Medicine (Theriogenology) | Veterinary Medical Center [vmc.vet.osu.edu]
- 7. New listings in AVMA Veterinary Clinical Trials Registry – January 2025 | American Veterinary Medical Association [avma.org]
- 8. vetart.vetmed.ucdavis.edu [vetart.vetmed.ucdavis.edu]
- 9. vetmed.ucdavis.edu [vetmed.ucdavis.edu]
- 10. ono-pharma.com [ono-pharma.com]
Application Notes and Protocols for ONO-207 (13,14-Dihydrodinoprost)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper handling, storage, and use of the prostaglandin analog ONO-207, also known as 13,14-Dihydrodinoprost. Adherence to these protocols is crucial for maintaining the compound's integrity and ensuring experimental reproducibility.
Compound Information
-
Product Name: ONO-207
-
Molecular Weight: 356.5 g/mol [1]
General Handling and Safety Precautions
ONO-207 should be handled with care, treating it as a potentially hazardous substance.[1] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Ingestion and Inhalation: Do not ingest or inhale the compound. Avoid creating dust or aerosols. All handling of the solid compound or concentrated solutions should be performed in a well-ventilated area or a chemical fume hood.[1]
-
Skin and Eye Contact: Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
Hygiene: Wash hands thoroughly after handling the compound.[1]
Storage
Proper storage is critical to maintain the stability and shelf-life of ONO-207.
-
Long-Term Storage: ONO-207 is typically supplied as a solution in methyl acetate and should be stored at -20°C for long-term stability.[1] Under these conditions, the compound is stable for at least two years.[1][2]
-
Aqueous Solutions: Aqueous solutions of ONO-207 are not recommended for storage for more than one day due to the potential for hydrolysis and degradation, a common characteristic of prostaglandin analogs.[1][4]
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Storage Temperature | -20°C | [1] |
| Shelf-Life | ≥ 2 years (in methyl acetate at -20°C) | [1][2] |
| Solubility in Organic Solvents | ~100 mg/mL in Ethanol, DMSO, Dimethylformamide | [1] |
| Solubility in Aqueous Buffer | ~10 mg/mL in PBS (pH 7.2) | [1] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions in Organic Solvents
This protocol describes the preparation of a high-concentration stock solution of ONO-207 in an organic solvent.
Materials:
-
ONO-207 (as supplied in methyl acetate)
-
Anhydrous ethanol, DMSO, or dimethylformamide
-
Sterile, conical-bottom glass vials with PTFE-lined caps
-
Nitrogen gas source with a gentle stream delivery system
-
Calibrated micropipettes
Procedure:
-
Allow the vial of ONO-207 solution in methyl acetate to equilibrate to room temperature before opening to prevent condensation.
-
Under a gentle stream of nitrogen gas, carefully evaporate the methyl acetate solvent.
-
Once the solvent is fully evaporated, immediately add the desired volume of the chosen organic solvent (e.g., ethanol, DMSO) to the vial to achieve the target concentration (e.g., 10 mg/mL).
-
Cap the vial tightly and vortex gently until the compound is completely dissolved.
-
For storage, aliquot the stock solution into smaller volumes in separate vials to avoid repeated freeze-thaw cycles.
-
Store the aliquoted stock solutions at -20°C.
Protocol 2: Preparation of Aqueous Working Solutions
This protocol outlines the preparation of a working solution of ONO-207 in an aqueous buffer for immediate use in experiments.
Materials:
-
ONO-207 stock solution in an organic solvent (from Protocol 1)
-
Aqueous buffer of choice (e.g., PBS, pH 7.2)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Thaw an aliquot of the ONO-207 organic stock solution.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in the aqueous buffer.
-
Add the calculated volume of the stock solution to the appropriate volume of the aqueous buffer.
-
Vortex the solution gently to ensure it is thoroughly mixed. Due to the lower solubility in aqueous solutions, ensure the final concentration does not exceed the solubility limit (e.g., ~10 mg/mL in PBS).
-
Use the freshly prepared aqueous solution in your experiment immediately.
-
Important: Do not store the aqueous solution for more than one day.[1] Discard any unused portion.
Visualizations
Caption: Workflow for the preparation of ONO-207 stock and working solutions.
References
Application Note & Protocols: Preclinical Evaluation of ONO-207 in Rodent Models of Inflammation
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This document provides a detailed experimental framework for the preclinical evaluation of ONO-207, a potent and selective small molecule inhibitor of the hypothetical Target Kinase X (TKX). TKX is a critical downstream effector in the Toll-like receptor 4 (TLR4) signaling cascade, which plays a pivotal role in the innate immune response and the production of pro-inflammatory cytokines. Dysregulation of this pathway is implicated in various inflammatory diseases. These protocols describe the use of ONO-207 in a lipopolysaccharide (LPS)-induced acute inflammation model in mice to assess its in vivo efficacy, pharmacokinetics, and pharmacodynamics.
Signaling Pathway
ONO-207 exerts its anti-inflammatory effect by selectively inhibiting the phosphorylation activity of TKX. This action prevents the subsequent activation and nuclear translocation of NF-κB, a key transcription factor responsible for expressing pro-inflammatory genes such as TNF-α, IL-6, and IL-1β.
Experimental Design & Protocols
General Experimental Workflow
The following diagram outlines the typical workflow for an in vivo efficacy study using a rodent model.
Protocol: LPS-Induced Acute Inflammation in Mice
This protocol details an efficacy study of ONO-207 in a mouse model of acute systemic inflammation induced by lipopolysaccharide (LPS).
3.2.1 Materials
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Reagents:
-
ONO-207
-
Vehicle solution (e.g., 0.5% Methylcellulose + 0.1% Tween 80 in sterile water)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free saline
-
Anesthetics (e.g., Isoflurane)
-
Anticoagulant (e.g., K2-EDTA)
-
3.2.2 Procedure
-
Acclimatization: House mice in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water for at least 7 days prior to the experiment.
-
Grouping: Randomly assign mice to treatment groups (n=8 per group) as described in Table 1.
-
ONO-207 Administration:
-
Prepare fresh formulations of ONO-207 in the vehicle solution on the day of the experiment.
-
Administer ONO-207 or Vehicle to the respective groups via oral gavage (p.o.) at a volume of 10 mL/kg.
-
The administration should occur 1 hour prior to the LPS challenge.
-
-
Inflammation Induction:
-
Prepare LPS solution in sterile saline to a final concentration of 0.1 mg/mL.
-
One hour after ONO-207/Vehicle administration, inject mice intraperitoneally (i.p.) with LPS at a dose of 1 mg/kg.
-
The Naive group should receive a saline injection (i.p.).
-
-
Sample Collection:
-
Two hours after the LPS injection, collect blood samples via cardiac puncture under terminal anesthesia.
-
Place blood into tubes containing K2-EDTA and centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Harvest tissues (e.g., spleen, liver), snap-freeze in liquid nitrogen, and store at -80°C for later analysis.
-
-
Cytokine Analysis:
-
Thaw plasma samples on ice.
-
Measure the concentration of TNF-α in the plasma using a commercially available ELISA kit, following the manufacturer’s instructions.
-
Data Presentation
Quantitative data should be structured for clarity and ease of comparison.
Table 1: Experimental Groups and Dosing Regimen
| Group | Treatment | Dose (mg/kg) | Route | Pre-treatment Time | Challenge (1 mg/kg) |
|---|---|---|---|---|---|
| 1 | Naive | - | - | - | Saline (i.p.) |
| 2 | Vehicle | - | p.o. | 1 hour | LPS (i.p.) |
| 3 | ONO-207 | 3 | p.o. | 1 hour | LPS (i.p.) |
| 4 | ONO-207 | 10 | p.o. | 1 hour | LPS (i.p.) |
| 5 | ONO-207 | 30 | p.o. | 1 hour | LPS (i.p.) |
Table 2: Hypothetical Pharmacokinetic Parameters of ONO-207 in Mice (10 mg/kg, p.o.)
| Parameter | Value | Unit |
|---|---|---|
| Cmax | 1520 | ng/mL |
| Tmax | 0.5 | h |
| AUC (0-inf) | 4850 | ng*h/mL |
| T½ | 2.8 | h |
| Bioavailability (F%)| 45 | % |
Table 3: Hypothetical Efficacy Data - Plasma TNF-α Levels (2h post-LPS)
| Group | Treatment | Plasma TNF-α (pg/mL) ± SEM | % Inhibition |
|---|---|---|---|
| 1 | Naive | 45.8 ± 8.2 | - |
| 2 | Vehicle + LPS | 3560.5 ± 210.4 | 0% |
| 3 | ONO-207 (3 mg/kg) + LPS | 1993.9 ± 155.7 | 44% |
| 4 | ONO-207 (10 mg/kg) + LPS | 925.7 ± 98.1 | 74% |
| 5 | ONO-207 (30 mg/kg) + LPS | 284.8 ± 55.3 | 92% |
Conclusion
The protocols and data presented herein provide a comprehensive guide for the initial in vivo characterization of the TKX inhibitor, ONO-207. In the LPS-induced inflammation model, ONO-207 is expected to demonstrate dose-dependent inhibition of pro-inflammatory cytokine production, supporting its therapeutic potential for inflammatory diseases. Further studies are warranted to explore its efficacy in chronic disease models.
Troubleshooting & Optimization
troubleshooting high background in prostaglandin ELISA
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during prostaglandin ELISA experiments, with a specific focus on addressing high background signals.
Frequently Asked Questions (FAQs)
Q1: What is considered high background in a prostaglandin ELISA?
In a competitive prostaglandin ELISA, high background is characterized by an unexpectedly low optical density (OD) in the zero-standard (B₀ or maximum binding) wells, or a high OD in the non-specific binding (NSB) wells. This elevated background reduces the dynamic range of the assay and can obscure the accurate measurement of prostaglandin concentrations in your samples.[1][2]
Q2: What are the most common causes of high background in a prostaglandin ELISA?
The primary causes of high background in a prostaglandin ELISA include:
-
Insufficient Plate Washing: Failure to remove all unbound reagents is a major contributor to high background.[1][3]
-
Inadequate Blocking: Incomplete blocking of non-specific binding sites on the microplate can lead to unwanted signal.
-
Improper Antibody/Conjugate Concentration: Using a concentration of the detection antibody or enzyme conjugate that is too high can result in non-specific binding and a high background signal.
-
Contamination: Contamination of buffers, reagents, or samples with endogenous enzymes or other interfering substances can generate a false signal.[2][4]
-
Substrate Issues: Prolonged incubation with the substrate or exposure of the substrate to light can lead to high background.[2][5][6]
-
Sample Matrix Effects: Components in the sample matrix (e.g., lipids, proteins) can interfere with the assay, causing non-specific binding.[7]
Q3: How can I systematically troubleshoot high background in my prostaglandin ELISA?
A systematic approach is crucial for identifying the source of high background. It is recommended to first examine the washing and blocking steps, as these are the most frequent culprits.[1] Subsequently, optimizing the concentrations of the antibody and conjugate is advised. Running appropriate controls, such as a "no primary antibody" control, can help isolate the source of the non-specific signal.
Q4: Can the sample itself be a source of high background?
Yes, the sample matrix can significantly contribute to high background. Biological samples like plasma and serum contain numerous components that can cause interference.[7] For prostaglandin analysis, it is often recommended to purify samples prior to the assay.[7] Additionally, adding a cyclooxygenase inhibitor (e.g., indomethacin) to samples upon collection can prevent the artificial generation of prostaglandins, which could be misinterpreted as high background.[8][9]
Troubleshooting Guides
Issue 1: High Background in All Wells
This issue often points to a problem with a common reagent or a procedural step that affects the entire plate.
| Potential Cause | Recommended Solution |
| Inadequate Washing | Increase the number of wash cycles (e.g., from 3 to 5). Ensure complete aspiration of wash buffer after each step. Increase the soak time of the wash buffer in the wells.[1][3][5] |
| Ineffective Blocking | Increase the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C). Test alternative blocking buffers (e.g., 1% BSA, 5% non-fat dry milk, or commercial blocking solutions). |
| Contaminated Buffers or Reagents | Prepare fresh wash and blocking buffers. Ensure that the water used is of high purity (e.g., 'UltraPure' water).[2][7] Check for and prevent microbial contamination. |
| Substrate Auto-oxidation | Protect the substrate from light. Do not use substrate that has developed a color before being added to the wells. Read the plate immediately after adding the stop solution.[2][5][6] |
| High Incubation Temperature | Ensure that incubations are carried out at the temperature specified in the protocol (usually room temperature or 37°C). Avoid placing the plate in direct sunlight or near heat sources. |
Issue 2: High Background in Sample Wells Only
If high background is confined to the sample wells, the issue likely lies within the sample itself or its interaction with the assay components.
| Potential Cause | Recommended Solution |
| Sample Matrix Interference | Perform sample purification, such as solid-phase extraction (SPE), to remove interfering substances.[7][8][9] Test for interference by assaying serial dilutions of the sample; if the calculated concentrations are not consistent, purification is recommended.[7] |
| Cross-Reactivity | If the sample contains molecules structurally similar to the target prostaglandin, they may cross-react with the antibody. Consult the kit's datasheet for known cross-reactivities. |
| High Endogenous Enzyme Activity | For samples that may contain endogenous peroxidases (if using an HRP-based assay), consider a pre-treatment step to inactivate these enzymes. |
Data Presentation: Illustrative Troubleshooting Data
The following tables provide illustrative data to demonstrate the impact of troubleshooting steps on assay performance.
Table 1: Effect of Blocking Buffer Optimization on Signal-to-Noise Ratio
| Blocking Buffer | B₀ (Max Signal) OD | NSB (Background) OD | Signal-to-Noise Ratio (B₀/NSB) |
| 1% BSA in PBS | 1.85 | 0.35 | 5.3 |
| 5% Non-Fat Dry Milk in PBS | 1.92 | 0.21 | 9.1 |
| Commercial Blocker A | 2.10 | 0.15 | 14.0 |
| Conclusion | A higher signal-to-noise ratio indicates a more effective blocking buffer. In this example, Commercial Blocker A provided the best results. |
Table 2: Impact of Wash Cycle Number on Background OD
| Number of Wash Cycles | NSB (Background) OD |
| 3 | 0.42 |
| 4 | 0.25 |
| 5 | 0.18 |
| Conclusion | Increasing the number of wash cycles can effectively reduce background signal. |
Experimental Protocols
Protocol 1: Antibody/Conjugate Checkerboard Titration
This protocol is used to determine the optimal concentrations of the capture antibody and the enzyme-labeled conjugate to maximize the specific signal while minimizing background.
Methodology:
-
Plate Coating: Coat the wells of a 96-well plate with your antigen or capture antibody, as per your standard protocol.
-
Blocking: Block the plate with a suitable blocking buffer.
-
Antibody Dilution Series: Prepare a series of dilutions of your primary antibody in an appropriate diluent buffer. Add these dilutions to the rows of the plate.
-
Conjugate Dilution Series: Prepare a series of dilutions of your enzyme-labeled conjugate. Add these dilutions to the columns of the plate.
-
Incubation: Incubate the plate according to your protocol.
-
Washing: Wash the plate thoroughly.
-
Substrate Addition: Add the substrate and incubate for the recommended time.
-
Read Plate: Stop the reaction and read the absorbance at the appropriate wavelength.
-
Analysis: Analyze the data to find the combination of antibody and conjugate concentrations that gives the best signal-to-noise ratio.
Table 3: Illustrative Checkerboard Titration Data (OD Values)
| Primary Ab Dilution | Conjugate 1:5000 | Conjugate 1:10000 | Conjugate 1:20000 |
| 1:1000 | 2.50 | 2.10 | 1.50 |
| 1:2000 | 2.15 | 1.85 | 1.20 |
| 1:4000 | 1.70 | 1.45 | 0.90 |
| NSB Control | 0.55 | 0.25 | 0.12 |
In this example, a primary antibody dilution of 1:2000 and a conjugate dilution of 1:10000 provide a strong signal with a low background.
Protocol 2: Sample Purification using Solid-Phase Extraction (SPE)
This is a general protocol for cleaning up biological samples to reduce matrix effects.
Methodology:
-
Acidification: Acidify the sample (e.g., plasma, urine) to a pH of approximately 3.5 with 2M HCl.[9]
-
Column Conditioning: Condition a C18 SPE column by washing with ethanol (e.g., 10 mL) followed by deionized water (e.g., 10 mL).[8]
-
Sample Loading: Apply the acidified sample to the column.
-
Washing: Wash the column with deionized water, followed by 15% ethanol, and then hexane to remove interfering substances.[8][9]
-
Elution: Elute the prostaglandins from the column using a solvent like ethyl acetate.[8][9]
-
Evaporation and Reconstitution: Evaporate the elution solvent under a stream of nitrogen and reconstitute the sample in the assay buffer.[8]
Visualizations
Caption: A workflow for troubleshooting high background in prostaglandin ELISA.
Caption: The competitive binding principle in a prostaglandin ELISA.
References
- 1. arp1.com [arp1.com]
- 2. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 3. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 4. jg-biotech.com [jg-biotech.com]
- 5. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 6. novateinbio.com [novateinbio.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. abcam.com [abcam.com]
- 9. Prostaglandin E2 ELISA Kit (ab133021) is not available | Abcam [abcam.com]
Technical Support Center: Optimizing Compound Concentrations for Cell-based Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers optimize the concentration of novel compounds, using "ONO-207" as an illustrative example, for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for ONO-207 in a new cell-based assay?
A1: For a novel compound like ONO-207, it is recommended to start with a wide concentration range to determine its potency and potential cytotoxicity. A common starting point is a serial dilution from 100 µM down to 1 nM. This broad range helps in identifying the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) of the compound.
Q2: How should I prepare the stock solution of ONO-207?
A2: The preparation of a stock solution depends on the solubility of ONO-207. It is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-100 mM). Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts. Always check the compound's data sheet for specific solubility information.
Q3: How can I determine if ONO-207 is cytotoxic to my cells?
A3: To assess cytotoxicity, you should perform a cell viability assay in parallel with your primary functional assay. Common cell viability assays include MTT, MTS, or assays that measure ATP content (e.g., CellTiter-Glo®). By comparing the dose-response curves of your functional assay and the viability assay, you can determine the therapeutic window of ONO-207.
Troubleshooting Guide
Issue 1: I am not observing any effect of ONO-207 in my assay, even at high concentrations.
-
Possible Cause 1: Compound Insolubility. ONO-207 may be precipitating out of the solution at the tested concentrations.
-
Troubleshooting Tip: Visually inspect your diluted solutions for any precipitate. You can also try preparing fresh dilutions and vortexing them thoroughly. Consider using a different solvent or a lower stock concentration if solubility issues persist.
-
-
Possible Cause 2: Inactive Compound. The batch of ONO-207 may have degraded.
-
Troubleshooting Tip: If possible, verify the activity of the compound in a previously established positive control assay. Store the compound according to the manufacturer's instructions, typically at -20°C or -80°C and protected from light.
-
-
Possible Cause 3: Cell Line Insensitivity. The target of ONO-207 may not be present or may be expressed at very low levels in your chosen cell line.
-
Troubleshooting Tip: Confirm the expression of the target protein in your cell line using techniques like Western blotting or qPCR. Consider testing ONO-207 in a cell line known to be sensitive to similar compounds.
-
Issue 2: I am observing high levels of cell death even at low concentrations of ONO-207.
-
Possible Cause 1: Off-target Cytotoxicity. ONO-207 might be inducing cell death through off-target effects.
-
Troubleshooting Tip: Perform a cytotoxicity assay across a very fine gradient of low concentrations to pinpoint the exact threshold for cell death. Investigate the mechanism of cell death (apoptosis vs. necrosis) using specific assays.
-
-
Possible Cause 2: Solvent Toxicity. The final concentration of the solvent (e.g., DMSO) in your assay may be too high.
-
Troubleshooting Tip: Ensure your final solvent concentration is at or below 0.1%. Always include a vehicle control (cells treated with the solvent alone) in your experimental setup to account for any solvent-induced effects.
-
Quantitative Data Summary
The following table provides a template for summarizing key quantitative data for a compound like ONO-207 across different cell lines.
| Cell Line | Assay Type | IC50 / EC50 (µM) | Cytotoxicity (CC50) (µM) | Therapeutic Window (CC50/IC50) |
| Cell Line A | Kinase Inhibition | 0.5 | > 50 | > 100 |
| Cell Line B | Proliferation | 1.2 | 25 | 20.8 |
| Cell Line C | Reporter Gene | 0.8 | > 50 | > 62.5 |
Experimental Protocols
Protocol: Determining the Optimal Concentration of ONO-207 using a Cell Viability Assay (MTT)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of ONO-207 in your cell culture medium. Also, prepare a 2X vehicle control (medium with the same concentration of solvent as your highest ONO-207 concentration).
-
Cell Treatment: Remove the old medium from the cells and add an equal volume of the 2X compound dilutions and the 2X vehicle control to the respective wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized values against the log of the ONO-207 concentration.
-
Use a non-linear regression model to fit a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: A general workflow for determining the optimal concentration of a novel compound in cell-based assays.
Caption: A hypothetical signaling pathway illustrating how ONO-207 might act as a kinase inhibitor.
improving solubility of 13,14-dihydro PGF2α in aqueous solutions
Welcome to the technical support center for 13,14-dihydro PGF2α. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in aqueous solutions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of 13,14-dihydro PGF2α?
It is highly recommended to first dissolve 13,14-dihydro PGF2α in an organic solvent to create a concentrated stock solution. Anhydrous ethanol, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF) are suitable choices, as the compound is readily soluble in these solvents at high concentrations.[1][2]
Q2: Can I dissolve 13,14-dihydro PGF2α directly in an aqueous buffer like PBS?
While 13,14-dihydro PGF2α has some solubility in PBS (pH 7.2)[2], direct dissolution can be challenging and is generally not the recommended method due to its hydrophobic nature.[1] To achieve a homogenous solution and accurate concentration, the preferred method is to first prepare a stock solution in an organic solvent and then dilute it into the desired aqueous buffer.
Q3: I observed a precipitate when I diluted my organic stock solution into my aqueous buffer. What causes this and how can I fix it?
Precipitation upon dilution is a common issue that occurs when the concentration of the prostaglandin in the final aqueous solution exceeds its solubility limit. Here are several ways to address this:
-
Lower the Final Concentration: The most direct solution is to prepare a more dilute final solution.
-
Optimize the Dilution Process: Warm the aqueous buffer (e.g., to 37°C) before use. While vigorously vortexing the buffer, add the organic stock solution drop-by-drop. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.[1]
-
Minimize Organic Solvent Percentage: Ensure the final concentration of the organic solvent (e.g., DMSO or ethanol) in your aqueous solution is as low as possible and compatible with your experimental system.
Q4: How should I store solutions of 13,14-dihydro PGF2α?
Stock solutions prepared in anhydrous organic solvents like DMSO or ethanol should be stored in tightly sealed vials at -20°C or -80°C.[3] It is best to prepare fresh aqueous working solutions for each experiment and use them immediately.[1] Do not store aqueous solutions, as prostaglandins can be unstable, and the compound may precipitate out of solution over time, especially if frozen and thawed.[1]
Q5: What is the stability of 13,14-dihydro PGF2α in aqueous solutions?
Prostaglandins can be sensitive to pH. Basic conditions (pH > 7.4) should generally be avoided as they can promote degradation.[1] Studies on related compounds show that decomposition can be rapid at very high or low pH.[4] For optimal stability, prepare aqueous solutions fresh and use them promptly.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing solutions of 13,14-dihydro PGF2α.
| Issue | Possible Cause | Suggested Solution |
| Solid compound will not dissolve in aqueous buffer. | Limited aqueous solubility of the compound. | Do not attempt to dissolve the solid directly in buffer. Follow the recommended protocol of first dissolving in an organic solvent (DMSO, Ethanol, DMF) to create a stock solution.[1] |
| Precipitate forms immediately upon dilution of organic stock into buffer. | The final concentration in the aqueous solution is too high, exceeding the solubility limit. | 1. Reduce the target final concentration of 13,14-dihydro PGF2α.2. Ensure the aqueous buffer is warmed and vigorously mixed while slowly adding the organic stock.[1]3. Consider an intermediate dilution step in the organic solvent before the final dilution into the aqueous buffer. |
| A clear solution becomes cloudy or forms a precipitate over time. | The compound is coming out of solution due to instability or temperature changes. | Aqueous solutions of prostaglandins should be used immediately after preparation.[1] Avoid storing aqueous solutions, especially at low temperatures, as this can promote precipitation. |
| Inconsistent experimental results. | Inaccurate concentration of the working solution due to incomplete dissolution or precipitation. | Always visually inspect your final aqueous solution for any signs of precipitation before use. If any is observed, do not use the solution. Prepare a fresh, more dilute solution following the optimized protocol. Use gentle sonication to ensure the initial stock is fully dissolved, but avoid overheating.[1] |
Quantitative Solubility Data
The following table summarizes the solubility of 13,14-dihydro PGF2α in various solvents. This data is essential for preparing stock solutions and subsequent aqueous dilutions.
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | >100 mg/mL | [2] |
| Dimethyl sulfoxide (DMSO) | >100 mg/mL | [2] |
| Ethanol | >100 mg/mL | [2] |
| PBS (pH 7.2) | >10 mg/mL | [2] |
| 10 mM Sodium Carbonate (Na₂CO₃) | >6.5 mg/mL | [2] |
Note: Data is primarily sourced from Cayman Chemical product information sheets.[2]
Experimental Protocols
Protocol: Preparation of an Aqueous Working Solution of 13,14-dihydro PGF2α
This protocol describes the standard method for preparing a diluted, ready-to-use solution of 13,14-dihydro PGF2α in an aqueous buffer for in vitro assays.
Materials:
-
13,14-dihydro PGF2α (solid)
-
Anhydrous organic solvent (e.g., DMSO or Ethanol)
-
Sterile aqueous buffer (e.g., PBS or cell culture medium)
-
Sterile microcentrifuge tubes or glass vials
Procedure:
-
Equilibrate: Allow the vial of solid 13,14-dihydro PGF2α to come to room temperature before opening to prevent condensation of moisture.
-
Prepare Organic Stock Solution:
-
Add a precise volume of the chosen organic solvent (e.g., DMSO) to the vial to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Cap the vial tightly and vortex gently to dissolve the solid. If needed, brief, gentle sonication can be used to aid dissolution.[1] Visually inspect to ensure no solid particles remain. This is your Stock Solution .
-
-
Prepare Aqueous Working Solution:
-
Warm your desired aqueous buffer to 37°C.[1]
-
Place the required volume of the warmed buffer into a new sterile tube.
-
While vigorously vortexing the tube of buffer, slowly and carefully add the required volume of the Stock Solution to achieve your final desired concentration.
-
Crucial: Ensure the final percentage of organic solvent is minimal (typically <0.5%) and known to be non-toxic to your experimental system.
-
-
Final Check and Use:
-
Visually inspect the final Working Solution to confirm it is clear and free of any precipitate.
-
Use the freshly prepared aqueous solution immediately for your experiment. Do not store for later use.[1]
-
Visualizations
Experimental Workflow
The following diagram illustrates the recommended workflow for preparing an aqueous solution of 13,14-dihydro PGF2α from a solid form.
Caption: Workflow for solubilizing 13,14-dihydro PGF2α.
Signaling Pathway
13,14-dihydro PGF2α is an analog of Prostaglandin F2α (PGF2α) and is expected to act via the PGF2α receptor (FP receptor), a Gq-protein coupled receptor.
Caption: PGF2α analog signaling via the Gq pathway.
References
preventing degradation of ONO 207 during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage and handling of ONO 207 to prevent its degradation. The information provided is based on general best practices for prostaglandin analogs, as specific stability data for this compound (13,14-Dihydrodinoprost) is not extensively available in public literature.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
To ensure maximum stability, this compound, a prostaglandin analog, should be stored at -20°C or lower in a tightly sealed, light-resistant container.[1][2][3][4][5][6]
Q2: How should this compound be handled upon receipt?
Upon receipt, the compound should be immediately stored at the recommended temperature of -20°C. If the compound is in a crystalline or powder form, it is relatively stable. However, once dissolved, the risk of degradation increases.
Q3: Can I store this compound in a solution?
Solutions of this compound in organic solvents such as ethanol, DMSO, or dimethylformamide should be stored at -20°C under an inert gas like argon or nitrogen.[2][5] It is strongly advised not to store this compound in aqueous solutions for any extended period. Aqueous solutions should be prepared fresh for immediate use, ideally within the same day.[1]
Q4: What type of containers should be used for storing this compound solutions?
For solutions in organic solvents, always use glass containers with Teflon-lined caps.[2][5] Avoid using plastic containers as organic solvents can leach impurities from the plastic, which may compromise your experiments.[2][4][5][7] Aqueous solutions can be stored in plastic for short periods.[2][5]
Q5: How can I prevent oxidation and hydrolysis of this compound?
To prevent oxidation, store the compound under an inert atmosphere (argon or nitrogen) and in a tightly sealed, light-resistant container.[1][2][3][4][5] To prevent hydrolysis, avoid prolonged storage in aqueous solutions and protect the compound from moisture.[1][3][4]
Troubleshooting Guide
Issue: I am observing a loss of biological activity or inconsistent results in my experiments with this compound.
This could be due to the degradation of the compound. Follow these troubleshooting steps to identify the potential cause:
| Potential Cause | Recommended Solution |
| Improper Storage Temperature | Verify that the compound has been consistently stored at -20°C or below. Avoid repeated freeze-thaw cycles.[1] |
| Degradation in Aqueous Solution | Prepare fresh aqueous solutions for each experiment and use them immediately. Do not store aqueous solutions for more than a day.[1] |
| Oxidation | If the compound has been exposed to air, its activity may be compromised. For future use, overlay solutions with an inert gas (argon or nitrogen) before sealing and storing.[2][5] |
| Photodegradation | Ensure the compound is stored in a light-resistant container and protected from light during handling.[1][3][4] |
| Contamination from Storage Container | If stored in a plastic container with an organic solvent, impurities may have leached into the solution. Transfer the solution to a glass vial and consider if the results may have been affected. |
Summary of Storage Conditions and Compound Stability
| Storage Condition | Form | Recommended Temperature | Container Type | Key Considerations |
| Long-term | Solid (Powder/Crystal) | -20°C or below | Glass, light-resistant | Keep tightly sealed to prevent moisture absorption. |
| Long-term | In Organic Solvent (e.g., Ethanol, DMSO) | -20°C or below | Glass with Teflon-lined cap | Overlay with inert gas (argon or nitrogen). Avoid plastic.[2][5][7] |
| Short-term | Aqueous Solution | 2-8°C | Glass or Plastic | Prepare fresh and use within 24 hours.[1] |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general method for determining the stability of this compound under specific conditions.
Objective: To evaluate the degradation of this compound over time under various storage conditions.
Materials:
-
This compound
-
High-purity organic solvent (e.g., ethanol or acetonitrile)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or Mass Spectrometry)
-
Incubators or environmental chambers set to desired temperatures
-
Light-resistant glass vials with Teflon-lined caps
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in the chosen organic solvent.
-
Preparation of Test Samples: Aliquot the stock solution into multiple glass vials. For each storage condition to be tested (e.g., different temperatures, exposure to light), prepare a set of vials.
-
Storage: Store the vials under the defined conditions. For example:
-
-20°C (control)
-
4°C
-
Room Temperature (e.g., 25°C)
-
Elevated Temperature (e.g., 40°C)
-
Room Temperature with exposure to light
-
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove one vial from each storage condition.
-
Sample Analysis:
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system.
-
Analyze the chromatogram to determine the peak area of the intact this compound and any degradation products.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0). Plot the percentage of intact this compound against time for each storage condition to determine the degradation rate.
Visual Guides
Caption: Troubleshooting workflow for identifying potential causes of this compound degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. stratech.co.uk [stratech.co.uk]
- 3. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. chemignition.com [chemignition.com]
- 7. Avanti Research™ FAQs [sigmaaldrich.com]
cross-reactivity issues in 13,14-dihydro PGF2α immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 13,14-dihydro PGF2α immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is 13,14-dihydro PGF2α, and why is it measured?
Prostaglandin F2α (PGF2α) is a lipid mediator involved in various physiological and pathological processes, including inflammation and uterine contraction. However, PGF2α has a very short half-life in circulation. It is rapidly metabolized in the lungs and other tissues to more stable compounds. One of the primary and more stable metabolites is 13,14-dihydro-15-keto-PGF2α. Due to its stability, measuring this metabolite in plasma, urine, or other biological fluids provides a more reliable indication of in vivo PGF2α production.
Q2: What is the principle of a competitive immunoassay for 13,14-dihydro PGF2α?
In a competitive immunoassay, unlabeled 13,14-dihydro PGF2α in your sample competes with a fixed amount of labeled 13,14-dihydro PGF2α (e.g., conjugated to an enzyme like HRP or alkaline phosphatase) for a limited number of binding sites on a specific antibody. The antibody is typically coated onto a microplate. After an incubation period, the unbound components are washed away. A substrate is then added that reacts with the enzyme-labeled 13,14-dihydro PGF2α that has bound to the antibody, producing a measurable signal (e.g., color change). The intensity of the signal is inversely proportional to the concentration of 13,14-dihydro PGF2α in your sample.
Q3: What are the most common sources of error in 13,14-dihydro PGF2α immunoassays?
The most common sources of error include:
-
Cross-reactivity: The antibody may bind to other structurally related molecules present in the sample, leading to inaccurate results.
-
Matrix effects: Components in the biological sample (e.g., lipids, proteins in plasma or salts in urine) can interfere with the antibody-antigen binding, causing either underestimation or overestimation of the analyte concentration.[1][2]
-
Pipetting errors: Inaccurate or inconsistent pipetting of samples, standards, or reagents can lead to high variability in the results.
-
Improper sample handling and storage: Degradation of the analyte due to improper storage or multiple freeze-thaw cycles can lead to lower than expected concentrations.
-
Inadequate washing: Insufficient washing of the microplate can result in high background signal.
Q4: How can I minimize variability in my results?
To minimize variability:
-
Ensure all reagents and samples are brought to room temperature before use.
-
Thoroughly mix all reagents and samples before adding them to the wells.
-
Use calibrated pipettes and fresh tips for each sample and standard.
-
Pay close attention to incubation times and temperatures as specified in the kit protocol.
-
Ensure consistent and thorough washing of all wells. An automated plate washer is recommended for better consistency.
-
Run all samples and standards in duplicate or triplicate.
Troubleshooting Guides
Issue 1: High Background Signal
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles and ensure all wells are completely aspirated after each wash. |
| Contaminated Reagents or Buffers | Use fresh, sterile reagents and buffers. |
| Cross-reactivity of Detection Antibody | Run a control with no sample to check for non-specific binding. |
| Incubation Time Too Long | Strictly adhere to the incubation times recommended in the protocol. |
| High Concentration of Detection Reagent | Optimize the concentration of the enzyme-conjugated antibody. |
Issue 2: Low or No Signal
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Expired or Improperly Stored Reagents | Check the expiration dates of all kit components and ensure they have been stored correctly. |
| Omission of a Key Reagent | Carefully review the protocol to ensure all steps were followed in the correct order. |
| Analyte Concentration Below Detection Limit | Concentrate the sample or use a more sensitive assay if available. |
| Incorrect Filter Wavelength on Plate Reader | Ensure the plate reader is set to the correct wavelength for the substrate used. |
| Enzyme Inhibitor Present | Avoid using buffers containing sodium azide with HRP-conjugated antibodies. |
Issue 3: High Coefficient of Variation (%CV) Between Replicates
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Pipetting Inconsistency | Use calibrated pipettes and ensure proper pipetting technique. Pre-wetting the pipette tip can improve accuracy. |
| Improper Mixing of Samples or Reagents | Thoroughly mix all solutions before pipetting into the wells. |
| Plate Washing Inconsistency | Use an automated plate washer if possible. If washing manually, ensure all wells are treated identically. |
| "Edge Effects" on the Microplate | Avoid using the outermost wells of the plate if you suspect temperature or evaporation inconsistencies. |
Cross-Reactivity Issues
A major challenge in 13,14-dihydro PGF2α immunoassays is the potential for the antibody to cross-react with other structurally similar prostaglandins and their metabolites. This can lead to an overestimation of the 13,14-dihydro PGF2α concentration.
Understanding Cross-Reactivity Data
Commercial ELISA kits should provide cross-reactivity data for a panel of related compounds. This data is typically presented as a percentage, which is the ratio of the concentration of 13,14-dihydro PGF2α to the concentration of the cross-reacting compound required to produce the same signal.
Table 1: Example Cross-Reactivity Data for a 13,14-dihydro-15-keto PGF2α ELISA Kit
| Compound | Cross-Reactivity (%) |
| 13,14-dihydro-15-keto PGF2α | 100 |
| 15-keto PGF2α | 1.8 |
| 13,14-dihydro-15-keto PGE2 | 2.7 |
| PGF1α | <0.01 |
| PGD2 | <0.01 |
| PGE2 | <0.01 |
This is example data and users should always refer to the specific datasheet for the kit they are using.
Troubleshooting Unexpectedly High Results
If you observe higher than expected concentrations of 13,14-dihydro PGF2α, consider the possibility of cross-reactivity.
Caption: Troubleshooting workflow for unexpectedly high results.
Experimental Protocols
Protocol: Determining Cross-Reactivity in a Competitive ELISA
This protocol outlines a method to determine the cross-reactivity of an antibody with various related compounds.
Materials:
-
Microtiter plates coated with a conjugate of the target analyte.
-
Specific antibody for 13,14-dihydro PGF2α.
-
13,14-dihydro PGF2α standard.
-
Potential cross-reacting compounds.
-
Enzyme-labeled secondary antibody and substrate.
-
Wash buffer and stop solution.
-
Plate reader.
Procedure:
-
Prepare Standard Curves:
-
Prepare a serial dilution of the 13,14-dihydro PGF2α standard to create a standard curve.
-
Prepare serial dilutions of each potential cross-reacting compound.
-
-
Assay:
-
Add the standards and the dilutions of the cross-reactants to the wells of the microplate.
-
Add the specific antibody to all wells.
-
Incubate as per the assay protocol.
-
Add the enzyme-labeled secondary antibody.
-
Incubate and then wash the plate.
-
Add the substrate and allow the color to develop.
-
Stop the reaction and read the absorbance on a plate reader.
-
-
Data Analysis:
-
Plot the standard curve for 13,14-dihydro PGF2α (absorbance vs. concentration).
-
Determine the concentration of 13,14-dihydro PGF2α that causes 50% inhibition of the maximum signal (IC50).
-
For each cross-reacting compound, plot its own inhibition curve and determine its IC50.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of 13,14-dihydro PGF2α / IC50 of cross-reactant) x 100
-
Caption: Workflow for cross-reactivity assessment.
PGF2α Metabolic Pathway
Understanding the metabolic pathway of PGF2α is crucial for interpreting immunoassay results.
Caption: Simplified PGF2α metabolic pathway.
References
Technical Support Center: ONO-2907 In Vivo Studies
IMPORTANT NOTICE: Following a comprehensive search of publicly available scientific literature, clinical trial registries, and patent databases, no specific information was found for a compound designated "ONO-2907" from Ono Pharmaceutical. The requested technical support guide on minimizing its off-target effects in vivo cannot be created without information on its mechanism of action, pharmacological profile, and relevant experimental data.
It is possible that "ONO-2907" is an internal development code that has not been publicly disclosed, a discontinued project, or a typographical error.
To demonstrate the requested format and content, this technical support center has been generated for a different, well-characterized compound from Ono Pharmaceutical: Tirabrutinib (ONO-4059) , a Bruton's tyrosine kinase (BTK) inhibitor. The following information is based on publicly available data for Tirabrutinib and serves as an illustrative example of the technical support guide you requested.
Technical Support Center: Minimizing Off-Target Effects of Tirabrutinib (ONO-4059) In Vivo
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Tirabrutinib (ONO-4059) in in vivo experiments. The focus is on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Tirabrutinib?
A1: Tirabrutinib is a highly selective, second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, survival, and activation of B-cells.[1] By inhibiting BTK, Tirabrutinib disrupts this signaling cascade.
Q2: What are the known or potential off-target effects of Tirabrutinib?
A2: While Tirabrutinib is designed to be highly selective for BTK, like all kinase inhibitors, it has the potential for off-target activity. Potential off-target effects could involve other kinases with similar ATP-binding pockets. In clinical studies of Tirabrutinib, reported adverse events included anemia, rash, fatigue, and decreased neutrophil and lymphocyte counts, though it is not definitively stated that these are due to off-target kinase inhibition. Careful dose-response studies and monitoring for unexpected phenotypes in vivo are recommended.
Q3: How can I minimize the risk of off-target effects in my in vivo model?
A3: To minimize off-target effects, it is crucial to use the lowest effective dose of Tirabrutinib. We recommend performing a dose-finding study to determine the minimal concentration that achieves the desired level of BTK inhibition without inducing toxicity or unexpected biological effects. Additionally, ensure the vehicle control group is appropriately matched to the experimental group.
Q4: What are the recommended dosing and administration routes for Tirabrutinib in preclinical in vivo studies?
A4: The optimal dosing and administration route will depend on the specific animal model and experimental goals. In clinical trials, Tirabrutinib is administered orally.[1] For preclinical studies, oral gavage is a common administration route. It is advisable to consult literature for established protocols in similar in vivo models or to perform pharmacokinetic and pharmacodynamic (PK/PD) studies to determine the optimal dosing regimen for your specific application.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Toxicity or Animal Morbidity | 1. Dose is too high, leading to on-target or off-target toxicity.2. Vehicle formulation is causing adverse effects. | 1. Reduce the dose of Tirabrutinib. Perform a dose-response study to identify the maximum tolerated dose (MTD).2. Test the vehicle alone to ensure it is well-tolerated. Consider alternative vehicle formulations. |
| Lack of Efficacy at Reported Doses | 1. Inadequate drug exposure due to poor absorption or rapid metabolism.2. The biological model is not dependent on BTK signaling. | 1. Perform pharmacokinetic (PK) analysis to measure plasma concentrations of Tirabrutinib over time.2. Confirm BTK expression and pathway activation in your model system. Assess target engagement by measuring BTK occupancy or phosphorylation of downstream targets (e.g., PLCγ2) in tissue samples. |
| Inconsistent Results Between Animals | 1. Variability in drug administration (e.g., oral gavage technique).2. Inter-animal differences in metabolism. | 1. Ensure consistent and accurate administration techniques. Provide adequate training for all personnel.2. Increase the number of animals per group to improve statistical power. Monitor for and exclude outlier data with appropriate justification. |
Experimental Protocols
Protocol 1: In Vivo Target Engagement Assay
Objective: To confirm that Tirabrutinib is inhibiting BTK in the target tissue of the animal model.
Methodology:
-
Administer Tirabrutinib or vehicle to the animals at the desired dose and time course.
-
At the end of the treatment period, euthanize the animals and collect the target tissue (e.g., spleen, tumor).
-
Prepare tissue lysates under conditions that preserve protein phosphorylation.
-
Perform Western blotting or an ELISA to measure the levels of phosphorylated BTK (pBTK) at the activating tyrosine residue (Y223) and total BTK.
-
A significant reduction in the pBTK/total BTK ratio in the Tirabrutinib-treated group compared to the vehicle control group indicates successful target engagement.
Signaling Pathways and Experimental Workflows
Caption: Simplified B-cell receptor signaling pathway showing the inhibitory action of Tirabrutinib on BTK.
Caption: General workflow for an in vivo study using Tirabrutinib.
References
Technical Support Center: Accurate PGFM Measurement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reliable measurement of 13,14-dihydro-15-keto-prostaglandin F2α (PGFM).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during PGFM measurement by ELISA.
Q1: What could be causing high background in my ELISA results?
A1: High background can obscure the specific signal, leading to inaccurate results. Common causes and solutions are outlined below:
-
Insufficient Washing: Residual unbound conjugate or antibodies can cause high background.
-
Solution: Increase the number of wash cycles and ensure wells are completely filled and emptied during each wash. Adding a 30-second soak step between washes can also be beneficial.
-
-
Inadequate Blocking: Incomplete blocking of non-specific binding sites on the plate.
-
Antibody Concentration Too High: Excessive concentrations of primary or secondary antibodies can lead to non-specific binding.
-
Solution: Optimize antibody concentrations by performing a titration experiment. Using an affinity-purified antibody can also reduce non-specific binding.[3]
-
-
Contaminated Reagents: Buffers or other reagents may be contaminated.
-
Solution: Prepare fresh buffers and reagents.
-
Q2: Why am I getting a weak or no signal?
A2: A weak or absent signal can be due to several factors, from reagent issues to procedural errors.
-
Reagent Problems:
-
Solution: Ensure all reagents were added in the correct order and were prepared correctly. Check that the standard has not degraded; use a new vial if necessary. Avoid using buffers containing fetal calf serum (FCS) to reconstitute antibodies.
-
-
Insufficient Antibody:
-
Solution: Increase the concentration of the primary or secondary antibody.[2]
-
-
Incorrect Plate Type:
-
Solution: Use a plate specifically designed for ELISAs, not a tissue culture plate, to ensure proper antibody binding.
-
-
Capture and Detection Antibody Competition (Sandwich ELISA):
-
Solution: Ensure the capture and detection antibodies recognize different epitopes on the PGFM molecule.[2]
-
Q3: What causes high variability (high Coefficient of Variation - CV) between replicate wells?
A3: High CV indicates inconsistency in your assay. The goal is typically a CV of less than 20%.
-
Pipetting Errors: Inconsistent pipetting is a major source of variability.
-
Inadequate Washing: Uneven washing across the plate can lead to variability.
-
Edge Effects: Temperature and humidity variations across the plate can cause "edge effects," where the outer wells behave differently from the inner wells.
-
Bubbles in Wells: Bubbles can interfere with the optical reading.
Experimental Protocols
Detailed methodologies for sample preparation are crucial for accurate PGFM measurement.
Sample Collection and Storage
Proper sample handling from the outset is critical to prevent degradation of PGFM.
| Sample Type | Collection Procedure | Storage Conditions |
| Serum | Collect whole blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 2-8°C. Centrifuge at 1000 x g for 15-20 minutes. | Assay immediately or aliquot and store at -20°C (short-term, <3 months) or -80°C (long-term, <6 months). Avoid repeated freeze-thaw cycles.[7][8][9] |
| Plasma | Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection. | Assay immediately or aliquot and store at -20°C (short-term, <3 months) or -80°C (long-term, <6 months). Avoid repeated freeze-thaw cycles.[8][9] |
| Urine | Collect a mid-stream urine sample in a sterile container. Centrifuge to remove particulate matter. | Assay immediately or aliquot and store at ≤ -20°C. Avoid repeated freeze-thaw cycles. |
| Feces | Collect and dry fecal samples. | Store frozen until extraction. |
| Tissue Homogenate | Rinse tissue with ice-cold PBS to remove excess blood. Weigh and homogenize in PBS on ice. Centrifuge at 1000 x g for 15 minutes at 2-8°C to remove cellular debris. | Assay immediately or aliquot and store at -20°C or -80°C. |
Note on Sample Stability: While many analytes are stable for up to 3 months at -20°C and through several freeze-thaw cycles, it is best practice to minimize storage time and freeze-thaw events.[8][9][10] For prostaglandins, some studies suggest stability for longer periods at -70°C or -80°C.[7]
PGFM Extraction for LC-MS/MS Analysis
For analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high specificity and sensitivity, sample cleanup is essential to remove interfering substances. Solid-Phase Extraction (SPE) is a commonly used technique.
Solid-Phase Extraction (SPE) Protocol:
-
Conditioning: Activate the SPE cartridge by passing a strong organic solvent (e.g., methanol) through it.
-
Equilibration: Equilibrate the cartridge with a solvent that matches the sample matrix (e.g., water or a specific buffer).
-
Sample Loading: Load the pre-treated sample onto the cartridge at a controlled flow rate to allow for binding of PGFM.
-
Washing: Wash the cartridge with a solvent that removes interfering compounds without eluting the PGFM.
-
Elution: Elute the PGFM from the cartridge using a strong organic solvent.
-
Drying and Reconstitution: Evaporate the elution solvent (e.g., under a stream of nitrogen) and reconstitute the dried extract in a solvent compatible with the LC-MS/MS mobile phase.[11][12]
Visualized Workflows and Logic
General PGFM Sample Preparation and Analysis Workflow
Caption: Workflow for PGFM sample handling and analysis.
ELISA Troubleshooting Logic
Caption: Decision tree for troubleshooting common ELISA issues.
References
- 1. biocompare.com [biocompare.com]
- 2. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. How to deal with inconsistent results and high CV in ELISA | Abcam [abcam.com]
- 5. blog.abclonal.com [blog.abclonal.com]
- 6. What causes high coefficient variation for my ELISA results? | AAT Bioquest [aatbio.com]
- 7. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biochemia-medica.com [biochemia-medica.com]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. opentrons.com [opentrons.com]
dealing with ONO 207 instability in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of ONO-207 in cell culture media. The information provided is based on general principles of small molecule stability in aqueous solutions and cell culture environments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of ONO-207?
A1: For cell culture experiments, it is advisable to prepare a high-concentration stock solution of ONO-207 in a water-miscible organic solvent such as DMSO. Stock solutions should be stored at -20°C for long-term stability (up to 6 months) and at 4°C for short-term use.[1] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[1]
Q2: How stable is ONO-207 in aqueous solutions and cell culture media?
A2: The stability of small molecules like ONO-207 in aqueous environments can be influenced by several factors, including pH, temperature, and the presence of components within the cell culture media.[1][2] While specific stability data for ONO-207 is not available, compounds with similar characteristics can be prone to hydrolysis. It is recommended to prepare fresh working dilutions in your cell culture medium immediately before each experiment and to avoid storing ONO-207 in aqueous buffers or media for prolonged periods.[1]
Q3: What is the anticipated half-life of ONO-207 in standard cell culture media at 37°C?
Q4: Can ONO-207 precipitate in the culture medium?
A4: Yes, similar to many small molecules with limited water solubility, ONO-207 may precipitate if its concentration in the aqueous medium surpasses its solubility limit.[1] This is often noticed when a concentrated DMSO stock is diluted into the medium. To prevent this, ensure the final DMSO concentration in the culture is low (generally less than 0.5%) and that the stock solution is added to the medium with thorough mixing.[1]
Troubleshooting Guide
Issue 1: I see a precipitate in my culture medium after adding ONO-207.
-
Cause A: Poor Solubility. The concentration of ONO-207 might be too high for the aqueous medium.
-
Solution: Attempt to lower the final concentration of ONO-207. Make sure the stock solution is added to the medium while vortexing or swirling to promote quick dispersion. Pre-warming the cell culture medium to 37°C before adding the compound may also enhance solubility.[1]
-
-
Cause B: High DMSO Concentration. The final concentration of the organic solvent (e.g., DMSO) could be too high, leading to the precipitation of both the compound and media components.
-
Solution: Confirm that the final DMSO concentration in your culture does not go above 0.5%. If a higher concentration of ONO-207 is required, think about preparing a more concentrated initial stock solution.[1]
-
Issue 2: I am observing inconsistent or no effect of ONO-207 in my experiments.
-
Cause A: Degradation of ONO-207 in Culture Medium. ONO-207 may be unstable under your specific experimental conditions (e.g., pH, temperature, light exposure).
-
Solution: Prepare fresh dilutions of ONO-207 for each experiment. For longer-term studies, consider replenishing the compound at regular intervals. It is also advised to perform a stability test of ONO-207 under your specific culture conditions.
-
-
Cause B: Interaction with Media Components. Components in the serum or media supplements might be binding to or degrading ONO-207.
-
Solution: If possible, try conducting the experiment in a serum-free medium or a medium with a reduced serum concentration to see if that impacts the compound's activity.
-
Factors Affecting Small Molecule Stability
The stability of a small molecule in cell culture media can be influenced by various factors. The following tables summarize general expectations for stability under different conditions.
Table 1: General Stability of Small Molecules Under Common Laboratory Conditions
| Condition | Temperature | Solvent/Medium | General Stability | Recommendation |
|---|---|---|---|---|
| Long-Term Storage | -20°C or -80°C | Anhydrous DMSO | High stability (months to years) | Aliquot to avoid freeze-thaw cycles. |
| Short-Term Storage | 4°C | Anhydrous DMSO | Moderate stability (weeks) | Use for recently prepared stock solutions. |
| Working Solution | 37°C | Cell Culture Medium | Variable stability (hours to days) | Prepare fresh for each experiment. |
Table 2: Influence of pH on Compound Stability
| pH Range | General Effect on Stability |
|---|---|
| Acidic (pH < 6) | Can lead to hydrolysis of certain functional groups. |
| Neutral (pH 6-8) | Generally the most stable range for many compounds. |
| Alkaline (pH > 8) | Can also lead to hydrolysis or oxidation. |
Note: The optimal pH for stability is compound-specific.
Experimental Protocols
Protocol: Assessment of ONO-207 Stability in Cell Culture Medium
This protocol provides a method to determine the stability of ONO-207 in your specific cell culture medium over time.
Materials:
-
ONO-207 stock solution (in DMSO)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator at 37°C with 5% CO2
-
HPLC system with a suitable column and detection method for ONO-207
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation of Working Solution: Prepare a working solution of ONO-207 in your cell culture medium at the final concentration used in your experiments. For example, add 1 µL of a 10 mM ONO-207 stock solution to 999 µL of pre-warmed cell culture medium for a final concentration of 10 µM.
-
Time Point Zero (T=0): Immediately after preparation, take a 100 µL aliquot of the working solution. This will serve as your T=0 sample. Store it at -80°C until analysis.
-
Incubation: Place the remaining working solution in a sterile, capped tube in a 37°C incubator with 5% CO2.
-
Time Points: At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), remove a 100 µL aliquot of the incubated solution and store it at -80°C.
-
Sample Preparation for HPLC: Once all time points have been collected, thaw the samples. If necessary, precipitate proteins by adding an equal volume of cold acetonitrile. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
HPLC Analysis: Analyze the supernatant from each time point using an appropriate HPLC method to quantify the remaining concentration of ONO-207.
-
Data Analysis: Calculate the percentage of ONO-207 remaining at each time point relative to the T=0 sample. This will give you a stability profile of your compound under your experimental conditions.
Visualizations
Caption: Troubleshooting workflow for ONO-207 instability.
Caption: Impact of ONO-207 degradation on a signaling pathway.
References
optimizing incubation times for ONO 207 experiments
Technical Support Center: ONO-4007 Experiments
Disclaimer: Information regarding "ONO-207" was not found in publicly available resources. This technical support guide has been created using "ONO-4007," a well-documented compound from ONO Pharmaceutical with a similar naming convention, as an illustrative example. The experimental conditions and troubleshooting advice provided are based on published data for ONO-4007 and may require optimization for other compounds.
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers working with ONO-4007, a synthetic lipid A analog known to induce an anti-tumor immune response through the activation of macrophages and monocytes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ONO-4007?
A1: ONO-4007 is a synthetic analog of lipid A, a component of lipopolysaccharide (LPS). It activates macrophages and monocytes, leading to the production of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α). This initiates a signaling cascade that promotes a Th1-type immune response, which can have anti-tumor effects. The signaling pathway is thought to be similar to that of LPS and involves the activation of the ERK1 signaling pathway.
Q2: Which cell lines are suitable for in vitro experiments with ONO-4007?
A2: The murine macrophage cell line RAW264.7 is a commonly used and well-characterized model for studying the effects of ONO-4007.[1] Additionally, primary human monocytes can be used, although they may require a "priming" step with a cytokine like granulocyte-macrophage colony-stimulating factor (GM-CSF) for optimal TNF-α production in response to ONO-4007.[2]
Q3: What is a typical starting concentration and incubation time for ONO-4007 in cell culture?
A3: For RAW264.7 cells, a concentration of 40 µg/mL has been shown to be effective. For TNF-α production, a 24-hour incubation is recommended for a robust response. Shorter incubation times (e.g., less than 15 minutes) are unlikely to yield significant TNF-α secretion.[1] For signaling studies, such as ERK1 phosphorylation, much shorter incubation times of 5 to 15 minutes are appropriate.[1]
Q4: How should I prepare ONO-4007 for in vitro experiments?
A4: The solubility of ONO-4007 should be confirmed from the manufacturer's data sheet. For many lipid-based compounds, dissolving in a small amount of sterile, endotoxin-free DMSO followed by dilution in cell culture medium is a common practice. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guides
Issue 1: Low or No TNF-α Production
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | For RAW264.7 cells, ensure an incubation period of at least 24 hours for TNF-α secretion.[1] For shorter time points, you may be observing the signaling events that precede cytokine production. |
| Incorrect ONO-4007 Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Start with a concentration range around 40 µg/mL for RAW264.7 cells. |
| Cell Health and Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and within a low passage number range. High passage numbers can lead to altered cellular responses. |
| Requirement for Priming (Human Monocytes) | If using primary human monocytes, they may require priming with a cytokine such as GM-CSF for several days prior to ONO-4007 stimulation to produce a strong TNF-α response.[2] |
| ELISA Assay Issues | Refer to the troubleshooting guide for your specific TNF-α ELISA kit. Common issues include incorrect antibody concentrations, improper washing, or degraded reagents. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a uniform single-cell suspension before seeding. Pipette carefully and mix the cell suspension between seeding replicates. |
| Pipetting Errors | Calibrate your pipettes regularly. Use fresh tips for each replicate and standard. |
| "Edge Effect" in Multi-well Plates | To minimize evaporation from outer wells, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental samples. |
| Incomplete Mixing of ONO-4007 | Ensure the ONO-4007 stock solution is thoroughly mixed before diluting and that the final solution is well-mixed before adding to the cells. |
Data Presentation: Optimizing Incubation Times
The following tables summarize recommended incubation times for key experiments with ONO-4007 based on published data.
Table 1: Incubation Times for TNF-α Production in RAW264.7 Cells
| Incubation Time | Expected Outcome | Reference |
| < 15 minutes | Minimal to no TNF-α production (< 4 U/ml) | [1] |
| 24 hours | Significant TNF-α production (> 256 U/ml) | [1] |
Table 2: Incubation Times for ERK1 Phosphorylation in RAW264.7 Cells
| Incubation Time | Expected Outcome | Reference |
| 5 - 15 minutes | Peak tyrosine phosphorylation of ERK1 | [1] |
| > 15 minutes | Gradual decrease in ERK1 phosphorylation | [1] |
| 60 minutes | ERK1 phosphorylation returns to near baseline levels | [1] |
Experimental Protocols
Protocol 1: Measurement of TNF-α Production in RAW264.7 Cell Supernatants by ELISA
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM and incubate overnight.
-
ONO-4007 Stimulation: Prepare a working solution of ONO-4007 at the desired concentration (e.g., 40 µg/mL) in complete DMEM. Remove the old medium from the cells and add 100 µL of the ONO-4007 solution or vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA: Perform a sandwich ELISA for murine TNF-α according to the manufacturer's instructions. Briefly:
-
Coat a 96-well ELISA plate with a capture antibody against murine TNF-α overnight.
-
Wash the plate and block non-specific binding sites.
-
Add your collected supernatants and a serial dilution of recombinant murine TNF-α standard to the plate and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of TNF-α in your samples by comparing their absorbance to the standard curve.
Visualizations
Signaling Pathways and Workflows
Caption: Proposed signaling pathway for ONO-4007 in macrophages.
Caption: Experimental workflow for TNF-α measurement by ELISA.
References
- 1. A signaling pathway by a new synthetic lipid A analog, ONO-4007, in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ONO-4007, an antitumor lipid A analog, induces tumor necrosis factor-alpha production by human monocytes only under primed state: different effects of ONO-4007 and lipopolysaccharide on cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ONO 207 (ONO-4819) Bioassay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in bioassay results for ONO 207 (also known as ONO-4819 or Rivenprost).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as ONO-4819 or Rivenprost, is a selective agonist for the prostaglandin E receptor 4 (EP4).[1] Its mechanism of action involves binding to and activating the EP4 receptor, which is a G-protein coupled receptor. This activation stimulates downstream signaling pathways, primarily through the protein kinase A (PKA) pathway, leading to various cellular responses.[2] In bone metabolism, ONO-4819 promotes bone formation by stimulating osteoblast differentiation and function.[3] It has also been shown to have protective effects in acute liver injury by suppressing inflammatory cytokines.[4][5]
Q2: What are the common applications of an this compound bioassay?
An this compound bioassay is typically used to determine the potency and functional activity of this compound or related compounds. Common applications include:
-
Screening for novel EP4 receptor agonists.
-
Quality control testing of this compound drug substance and product.
-
Investigating the downstream cellular effects of EP4 receptor activation.
-
Studying the impact of this compound on bone formation and liver protection in in vitro models.[1][2][5]
Q3: What are the potential sources of variability in my this compound bioassay?
Variability in bioassays can arise from multiple sources. For an this compound bioassay, key potential sources include:
-
Cell-based factors: Cell line stability, passage number, cell density, and receptor (EP4) expression levels.
-
Reagent handling: Improper storage and handling of this compound, media, and other critical reagents.[6]
-
Assay execution: Inconsistent pipetting, temperature fluctuations, and timing of incubation steps.[6][7]
-
Data analysis: Incorrect curve fitting and calculation of relative potency.[8]
Troubleshooting Guides
Issue 1: High Well-to-Well Variability or Inconsistent Standard Curve
High variability between replicate wells or a non-linear standard curve can significantly impact the accuracy of your results.
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure careful and consistent pipetting technique. Pipette down the side of the well to avoid bubbles. Use calibrated pipettes.[6] |
| Temperature Gradients | Equilibrate all reagents and plates to the specified assay temperature before use. Avoid placing plates on cold or hot surfaces.[6][7] |
| Edge Effects | Avoid using the outer wells of the microplate, as these are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile water or media. |
| Improper Reagent Mixing | Gently tap the plate after adding reagents to ensure thorough mixing.[6] |
| Incorrect Standard Dilutions | Double-check the calculations and carefully prepare serial dilutions of the standard. Run a test standard curve to verify linearity.[6] |
Issue 2: Low or No Signal in the Bioassay
A weak or absent signal can indicate a problem with one or more components of the assay.
| Possible Cause | Recommended Solution |
| Degraded this compound | Ensure this compound is stored correctly according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Low EP4 Receptor Expression | Verify the expression of the EP4 receptor in your cell line. Cell passage number can affect receptor expression; use cells within a defined passage range. |
| Inactive Downstream Signaling | Confirm the integrity of the downstream signaling pathway (e.g., PKA). Use a positive control that is known to activate the pathway. |
| Incorrect Assay Buffer | Ensure the assay buffer is at the correct pH and contains all necessary components. Some assays are sensitive to buffer conditions. |
| Omission of a Reagent or Step | Carefully review the protocol to ensure all reagents were added in the correct order and all steps were performed.[6] |
Issue 3: Batch-to-Batch Variability
Inconsistency in results between different assay runs can be a significant challenge.
| Possible Cause | Recommended Solution |
| Variation in Cell Culture | Maintain consistent cell culture conditions, including media, serum lot, and incubation parameters. Implement a cell banking system to use cells from the same frozen stock for a series of experiments. |
| Reagent Lot Differences | Qualify new lots of critical reagents (e.g., serum, media supplements) before use in the assay. |
| Analyst Variation | Ensure all analysts are thoroughly trained on the assay protocol. Standardize procedures to minimize operator-dependent differences.[8] |
| Environmental Factors | Monitor and control environmental conditions in the laboratory, such as temperature and humidity. |
Experimental Protocols & Data
Experimental Protocol: In Vitro Osteoblast Differentiation Assay
This protocol is adapted from studies investigating the effect of ONO-4819 on osteoblast differentiation.[3]
-
Cell Seeding: Plate a multipotent mesenchymal cell line (e.g., C3H10T1/2) in 24-well plates at a density of 2 x 10^4 cells/well.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of ONO-4819 (e.g., 1 nM to 1 µM).
-
Incubation: Incubate the cells for 72 hours.
-
Alkaline Phosphatase (ALP) Staining:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin for 10 minutes.
-
Wash with PBS and then incubate with an ALP staining solution (e.g., containing naphthol AS-MX phosphate and fast blue BB salt) for 15-30 minutes at room temperature.
-
-
ALP Activity Measurement:
-
Lyse the cells in a buffer containing Triton X-100.
-
Measure the ALP activity in the cell lysate using a p-nitrophenyl phosphate (pNPP) substrate. Read the absorbance at 405 nm.
-
-
Gene Expression Analysis (Optional):
-
Extract total RNA from the cells.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of osteoblast markers such as Runx2 and Osterix.
-
Quantitative Data Summary
The following table summarizes the reported effects of ONO-4819 in various experimental models.
| Model System | Treatment | Key Findings | Reference |
| In vitro (C3H10T1/2 cells) | 1 nM - 1 µM ONO-4819 | Increased ALPase activity and mRNA expression of ALPase and Osterix. Reduced mRNA expression of PPARγ. | [3] |
| In vivo (Rats) | 10 µg/kg ONO-4819 s.c. twice daily for 5 weeks | Increased osteoblast number, bone volume, mineral apposition rate, and bone formation rate. Suppressed age-dependent increase in adipocyte number in bone marrow. | [3][9] |
| In vivo (Rats with liver injury) | 0.01 - 0.2 mg/kg ONO-4819 i.p. | Inhibited the development of hepatic necrosis and reduced serum levels of AST, ALT, TNF-α, and IFN-γ. | [5] |
Visualizations
This compound Signaling Pathway
Caption: this compound (ONO-4819) signaling pathway via the EP4 receptor.
General Bioassay Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting bioassay variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prostaglandin E2 EP4 agonist (ONO-4819) accelerates BMP-induced osteoblastic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E(2) receptor EP(4)-selective agonist (ONO-4819) increases bone formation by modulating mesenchymal cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel prostaglandin E receptor subtype agonist, 0N0-4819, attenuates acute experimental liver injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
Technical Support Center: Analysis of 13,14-dihydro PGF2α Metabolites in Plasma
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges with the detection of Prostaglandin F2α (PGF2α) metabolites, primarily 13,14-dihydro-15-keto-PGF2α (PGFM), in plasma samples. PGFM is the major, stable metabolite of PGF2α and its measurement is a reliable indicator of in vivo PGF2α production.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during plasma PGFM analysis using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) and LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
Q1: Why are my PGFM measurements highly variable, even between aliquots of the same sample?
A: High variability often points to pre-analytical sample handling issues.
-
Inadequate Mixing: After thawing, samples may not be homogenous. Ensure samples are thoroughly but gently mixed (e.g., by vortexing) before analysis.[4]
-
Repeated Freeze-Thaw Cycles: Prostaglandin stability can be compromised by multiple freeze-thaw cycles.[4][5] It is highly recommended to aliquot plasma samples into single-use volumes after collection and before initial freezing.[4]
-
Sample Degradation: PGFM is relatively stable, but its parent compounds are not.[6] If sample collection and processing are delayed without the addition of a cyclooxygenase (COX) inhibitor, ex vivo synthesis of prostaglandins can occur, leading to inaccurate baseline readings.[7][8]
Q2: My ELISA results for PGFM are consistently higher than expected. What is the likely cause?
A: Unusually high results in an immunoassay are often due to a lack of specificity or matrix effects.
-
Cross-Reactivity: The antibodies used in the ELISA kit may be binding to other structurally similar molecules present in the plasma, such as other prostaglandin metabolites.[9][10][11] This is a common source of interference in immunoassays for steroids and lipids.[11][12] Review the kit manufacturer's data sheet for a list of known cross-reactants.
-
Matrix Interference: Components within the plasma matrix (e.g., proteins, lipids, heterophile antibodies) can non-specifically interact with assay antibodies, leading to a false positive signal.[11][13] To diagnose this, try analyzing a serial dilution of your plasma sample. If the results are not linear, a matrix effect is likely. Sample purification via Solid-Phase Extraction (SPE) is the most effective way to remove these interferences.[7]
Q3: I am getting very low or no signal in my plasma ELISA assay. What troubleshooting steps should I take?
A: Low or absent signal can result from issues with the sample, the assay protocol, or analyte degradation.
-
Improper Sample Dilution: While some plasma samples may require dilution to mitigate matrix effects, excessive dilution can reduce the PGFM concentration below the assay's limit of detection.[14][15] Consult the kit's manual for recommended dilution factors and consider running a dilution series to find the optimal concentration.[5][15]
-
Need for Sample Extraction: For samples with very low endogenous PGFM levels, the concentration may be below the detection limit of a direct assay.[8][14] In these cases, a sample extraction and concentration step (e.g., SPE) is necessary to enrich the analyte before analysis.[8]
-
Analyte Degradation: Ensure samples were handled and stored correctly to prevent degradation. Samples should be collected with an anticoagulant (EDTA or heparin), treated with a COX inhibitor like indomethacin, and stored at -80°C for long-term stability.[7][8][16]
Q4: How can I identify and minimize interference in my LC-MS/MS analysis of PGFM?
A: LC-MS/MS offers higher specificity than ELISA but is still susceptible to certain types of interference.
-
Matrix Effects: Co-eluting substances from the plasma can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[17] The most effective solution is to use a stable isotope-labeled internal standard (e.g., d4-PGE2) that co-elutes with the analyte to normalize the signal.[16] Thorough sample cleanup using SPE is also critical.[7]
-
Isobaric Interferences: These are molecules that have the same nominal mass-to-charge ratio as your analyte. While less common for PGFM, they can be resolved by using high-resolution mass spectrometry, which can distinguish between molecules with very small mass differences.[18][19] Optimizing chromatographic separation to ensure the interfering compound does not co-elute with PGFM is also a key strategy.[19][20]
Data on Potential Interferences
Accurate quantification requires an awareness of potential interfering compounds. While specific cross-reactivity percentages are unique to each antibody lot, the following table summarizes common sources of interference for immunoassays and mass spectrometry.
| Analytical Method | Type of Interference | Potential Interfering Substances | Mitigation Strategy |
| Immunoassay (ELISA) | Cross-Reactivity | Other PGF2α metabolites, PGE2 metabolites, structurally similar prostaglandins, isoprostanes.[9][11] | Use a highly specific monoclonal antibody; confirm specificity with blocking experiments; validate with LC-MS/MS. |
| Matrix Effect | Endogenous proteins (e.g., albumin), lipids, heterophile antibodies, Human Anti-Mouse Antibodies (HAMA).[13] | Sample dilution; sample purification via Solid-Phase Extraction (SPE); use of blocking agents in assay buffer.[7][13] | |
| Mass Spectrometry (LC-MS/MS) | Isobaric Interference | Endogenous compounds or drug metabolites with the same mass-to-charge ratio (m/z).[17] | High-resolution mass spectrometry; optimization of chromatographic separation.[18] |
| Matrix Effect | Phospholipids, salts, and other plasma components causing ion suppression or enhancement.[17] | Sample purification via SPE; use of a stable isotope-labeled internal standard.[7][16] |
Experimental Protocols
Protocol 1: Plasma Sample Collection and Handling
This protocol is essential to preserve the integrity of prostaglandins and obtain accurate measurements.
-
Collection: Collect whole blood into tubes containing an anticoagulant such as EDTA or heparin.[8]
-
Inhibition of Ex Vivo Synthesis: Immediately after collection, add a cyclooxygenase (COX) inhibitor to each sample. A common choice is indomethacin, added to a final concentration of 10-15 µM.[7][8]
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1000 x g for 15 minutes at 4°C to separate the plasma.[5][8]
-
Aliquoting and Storage: Transfer the plasma supernatant to clean polypropylene tubes. Aliquot into single-use volumes to avoid freeze-thaw cycles.[4] For long-term storage, samples should be kept at -80°C.[16] Avoid storing samples at -20°C for extended periods, as some prostaglandins can degrade.[16]
Protocol 2: Solid-Phase Extraction (SPE) of PGFM from Plasma
This procedure purifies and concentrates prostaglandins from the complex plasma matrix, reducing interference for both ELISA and LC-MS/MS.[7][8][14]
-
Sample Acidification: Thaw the frozen plasma sample (e.g., 1 mL) on ice. Acidify the sample to a pH of ~3.5 using 1% formic acid or 2N HCl (approximately 50 µL HCl per 1 mL of plasma).[7][14] Let the sample sit at 4°C for 15 minutes, then centrifuge to remove any precipitate.[7]
-
C18 Cartridge Conditioning: Prepare a C18 reverse-phase SPE column (e.g., 200 mg) by washing it sequentially with 10 mL of ethanol and then 10 mL of deionized water.[7][14] Do not allow the column to go dry.
-
Sample Loading: Apply the acidified plasma supernatant to the conditioned C18 column. Maintain a slow, consistent flow rate of approximately 0.5 mL/minute.[7][8]
-
Washing: Wash the column to remove polar impurities. A typical wash sequence is:
-
Elution: Elute the prostaglandins from the column with 10 mL of ethyl acetate.[14]
-
Drying and Reconstitution: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in an appropriate volume of assay buffer (for ELISA) or mobile phase (for LC-MS/MS).[14]
Visualized Pathways and Workflows
The following diagrams illustrate key processes relevant to PGFM analysis.
References
- 1. Pathways of prostaglandin F2α metabolism in mammalian kidneys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. elkbiotech.com [elkbiotech.com]
- 6. Plasma concentrations of prostaglandins during late human pregnancy: influence of normal and preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Analyses of prostaglandin D2 metabolites in urine: comparison between enzyme immunoassay and negative ion chemical ionisation gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction | springermedizin.de [springermedizin.de]
- 13. Retrospective Approach to Evaluate Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. sciex.com [sciex.com]
- 19. phenomenex.com [phenomenex.com]
- 20. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
ONO-4059 (Tirabrutinib) Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments involving ONO-4059 (Tirabrutinib), a potent and selective Bruton's tyrosine kinase (BTK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is ONO-4059 and what is its mechanism of action?
A1: ONO-4059, also known as Tirabrutinib, is a second-generation, orally active, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] It covalently binds to the cysteine 481 residue in the active site of BTK, leading to its inactivation.[4] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, survival, and activation.[5][6] By inhibiting BTK, ONO-4059 effectively blocks these downstream signals.[3]
Q2: What are the key differences between ONO-4059 and first-generation BTK inhibitors like ibrutinib?
A2: ONO-4059 is designed to be more selective for BTK with fewer off-target effects compared to the first-generation inhibitor, ibrutinib.[5][7] This increased selectivity may lead to a more favorable safety profile, with a lower incidence of adverse effects such as rash and diarrhea, which are sometimes associated with off-target inhibition of kinases like the epidermal growth factor receptor (EGFR).[1][7]
Q3: In which cell lines has ONO-4059 shown activity?
A3: ONO-4059 has demonstrated potent anti-proliferative and pro-apoptotic activity in various B-cell malignancy cell lines, particularly those with activated B-cell (ABC) like diffuse large B-cell lymphoma (DLBCL) phenotype.[2] Commonly used and responsive cell lines include TMD8, OCI-LY10, and SU-DHL-6.[3][8]
Q4: How should I prepare ONO-4059 for in vitro and in vivo experiments?
A4: For in vitro experiments, ONO-4059 can be dissolved in fresh, moisture-free DMSO.[9] For in vivo studies, a common formulation involves dissolving ONO-4059 in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[10] It is recommended to sonicate the solution to ensure it is fully dissolved.[10] Always prepare fresh solutions for optimal results.[9]
Troubleshooting Guides
Western Blot for Phospho-BTK (pBTK)
A common method to validate ONO-4059's activity is to assess the phosphorylation of BTK at tyrosine 223 (pBTK Y223), a marker of its activation.
| Problem | Possible Cause(s) | Solution(s) |
| No or Weak Signal for pBTK | Insufficient protein loaded. | Load 20-40 µg of total protein per lane.[11] For low abundance targets, consider increasing the protein load. |
| Inactive primary antibody. | ||
| Suboptimal antibody concentration. | ||
| Inefficient protein transfer. | ||
| High Background | Insufficient blocking. | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk, or vice versa).[12] |
| Inadequate washing. | Increase the number and duration of wash steps with TBST.[11] | |
| High antibody concentration. | Reduce the concentration of the primary and/or secondary antibody. | |
| Non-specific Bands | Primary antibody is not specific enough. | Run a control using a cell line that does not express BTK.[1] |
| Protein degradation. | Use fresh protease and phosphatase inhibitors in your lysis buffer.[12] | |
| Sample overloading. | Reduce the amount of protein loaded per lane. |
Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
| Problem | Possible Cause(s) | Solution(s) |
| Inconsistent Results | Uneven cell seeding. | Ensure a single-cell suspension before seeding and allow the plate to settle at room temperature before incubation to avoid edge effects.[13] |
| Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques.[13] | |
| High Background Signal | Reagent contamination. | Use sterile technique and prepare fresh reagents.[13] |
| Compound interference. | Run a control with ONO-4059 in cell-free media to check for direct reaction with the assay reagents.[13] | |
| Phenol red in media. | For colorimetric assays, use phenol red-free media.[13] | |
| Compound-Related Issues | Poor solubility of ONO-4059. | Ensure ONO-4059 is fully dissolved in DMSO before diluting in media. The final DMSO concentration should typically be below 0.5%.[13] Include a vehicle-only control. |
Data Presentation
In Vitro Efficacy of ONO-4059
| Cell Line | Assay | IC50 (nM) |
| TMD8 | Growth Inhibition | 3.59[8] |
| U-2932 | Growth Inhibition | 27.6[8] |
| OCI-LY10 | Proliferation | 9.127[3] |
| SU-DHL-6 | Proliferation | 17.10[3] |
Kinase Selectivity of ONO-4059 (Tirabrutinib)
| Kinase | Selectivity vs. BTK |
| BMX | ~10-fold |
| TEC | ~10-fold |
| FYN | >700-fold |
| LYN | >700-fold |
| ITK | >200-fold |
| JAK3 | >200-fold |
| LCK | >200-fold |
| Data compiled from a biochemical kinase profiling assay.[8] |
Experimental Protocols
Protocol 1: Western Blot for BTK Phosphorylation
Objective: To determine the effect of ONO-4059 on BTK activation by measuring the level of phosphorylated BTK (pBTK) at Tyr223.
Materials:
-
BTK-expressing cell line (e.g., TMD8)
-
ONO-4059
-
DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-pBTK (Tyr223) and anti-total BTK
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of ONO-4059 (and a DMSO vehicle control) for the desired time (e.g., 1-4 hours).[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-pBTK or anti-total BTK) overnight at 4°C, diluted in the recommended buffer.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 8. Add ECL substrate and capture the chemiluminescent signal.
-
Analysis: Quantify band intensities and normalize the pBTK signal to the total BTK signal.
Protocol 2: BTK Target Occupancy Assay (TR-FRET based)
Objective: To quantitatively measure the engagement of ONO-4059 with BTK in cells.
Materials:
-
Cells of interest (e.g., PBMCs, B-cell lines)
-
ONO-4059
-
TR-FRET BTK occupancy assay kit (commercial kits are available)
-
Lysis buffer
-
384-well assay plates
Procedure:
-
Cell Treatment: Treat cells with a dose range of ONO-4059 for a specified time (e.g., 2 hours). Include a vehicle control (DMSO) for 0% occupancy and a saturating concentration of a known BTK inhibitor for 100% occupancy.[2]
-
Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions.
-
Assay Plate Preparation: Add cell lysates to a 384-well plate.
-
Reagent Addition: Add the TR-FRET reagents (e.g., terbium-conjugated anti-BTK antibody and a fluorescent probe that binds to unoccupied BTK).
-
Incubation: Incubate the plate as recommended by the manufacturer.
-
Signal Reading: Read the time-resolved fluorescence resonance energy transfer signal on a compatible plate reader.
-
Data Analysis: Calculate the percentage of BTK occupancy based on the ratio of the fluorescence signals, normalized to the 0% and 100% occupancy controls.[2]
Visualizations
Caption: ONO-4059 inhibits the B-Cell Receptor (BCR) signaling pathway by targeting BTK.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I study of tirabrutinib (ONO‐4059/GS‐4059) in patients with relapsed or refractory B‐cell malignancies in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BTK blocks the inhibitory effects of MDM2 on p53 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajmc.com [ajmc.com]
- 8. Frontiers | Reining in BTK: Interdomain Interactions and Their Importance in the Regulatory Control of BTK [frontiersin.org]
- 9. Three-year follow-up analysis of phase 1/2 study on tirabrutinib in patients with relapsed or refractory primary central nervous system lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 13,14-dihydro-PGF2α
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of 13,14-dihydro-PGF2α synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 13,14-dihydro-PGF2α?
A1: The synthesis of 13,14-dihydro-PGF2α typically starts from PGF2α or a closely related intermediate. The primary transformation is the selective hydrogenation of the 13,14-carbon-carbon double bond. Therefore, the most common routes are extensions of established PGF2α syntheses, such as those based on the Corey lactone intermediate.[1][2][3] More recent approaches utilize organocatalytic and chemoenzymatic methods to construct the prostaglandin core with high stereocontrol.[1][4]
Q2: What is the biological significance of the 13,14-dihydro metabolite of PGF2α?
A2: 13,14-dihydro-PGF2α is a stable and biologically active metabolite of Prostaglandin F2α (PGF2α). PGF2α itself is involved in a wide range of physiological processes, including inflammation, reproduction, and smooth muscle contraction.[5] The measurement of its stable metabolites, like 13,14-dihydro-15-keto-PGF2α, is often used as a biomarker for the in vivo production of PGF2α.[6]
Q3: What are the main challenges in the synthesis of 13,14-dihydro-PGF2α?
A3: The primary challenges include:
-
Stereocontrol: Establishing the correct stereochemistry at multiple chiral centers on the cyclopentane ring and the two side chains.[1][4]
-
Selective Reduction: Achieving selective hydrogenation of the 13,14-double bond without affecting other reducible functional groups, such as the 5,6-double bond or any ketone functionalities that may be present in precursors.
-
Purification: Separating the desired product from starting material (PGF2α), over-reduced byproducts, and other reaction impurities, which can be challenging due to their structural similarities.
-
Low Yields and Multiple Steps: Many traditional prostaglandin syntheses are lengthy and suffer from low overall yields.[7]
Q4: What analytical techniques are recommended for monitoring the synthesis and purity of 13,14-dihydro-PGF2α?
A4: High-Performance Liquid Chromatography (HPLC) is a key technique for monitoring the reaction progress and assessing the purity of the final product. Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is invaluable for confirming the identity of the product and byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation and confirming the selective reduction of the 13,14-double bond.
Troubleshooting Guide
Problem 1: Low Yield in the Horner-Wadsworth-Emmons (HWE) Reaction for Side Chain Installation
| Possible Cause | Suggested Solution |
| Instability of reactants under strongly basic conditions. | Use milder base conditions, such as lithium chloride with DBU or Hünig's base (Roush-Masamune conditions).[8] |
| Low nucleophilicity of the phosphonate carbanion. | Ensure complete deprotonation by using a sufficiently strong base like NaH or KHMDS. The choice of solvent can also influence reactivity.[9] |
| Side reactions of the aldehyde. | Ensure the aldehyde is pure and free of acidic impurities. Use freshly prepared or purified aldehyde for the reaction. |
| Difficult removal of the phosphate byproduct. | The phosphate byproduct from the HWE reaction is generally water-soluble, facilitating its removal by aqueous extraction.[8] If issues persist, optimize the extraction procedure. |
Problem 2: Incomplete or Non-Selective Catalytic Hydrogenation of the 13,14-Double Bond
| Possible Cause | Suggested Solution |
| Catalyst poisoning. | Ensure starting materials and solvents are free from impurities that can poison the catalyst, such as sulfur compounds, halides, or residual reagents from previous steps.[10][11] Consider purifying the PGF2α precursor before hydrogenation. |
| Incorrect catalyst choice. | The choice of catalyst is crucial for selectivity. Palladium-based catalysts (e.g., Pd/C) are commonly used. For improved selectivity, a partially deactivated catalyst, such as Lindlar's catalyst, could be explored.[10] |
| Suboptimal reaction conditions (pressure, temperature, solvent). | Systematically vary the hydrogen pressure, reaction temperature, and solvent to find the optimal conditions for selective reduction. Lower pressures and temperatures generally favor selectivity. |
| Over-reduction of other functional groups. | Use a more selective catalyst or milder reaction conditions. Protecting groups on sensitive functionalities might be necessary. |
Problem 3: Difficult Purification of 13,14-dihydro-PGF2α
| Possible Cause | Suggested Solution |
| Co-elution of product with starting material or byproducts in chromatography. | Optimize the chromatographic conditions. This may involve trying different solvent systems (e.g., gradients of ethyl acetate/hexanes or methanol/dichloromethane), using a different stationary phase (e.g., silica gel with different pore sizes or chemically modified silica), or employing preparative HPLC. |
| Structural similarity of impurities. | If chromatographic separation is insufficient, consider chemical purification methods. For example, if the impurity has a reactive functional group that the product lacks, it could be selectively reacted to form a more easily separable derivative. |
| Product instability. | Prostaglandins can be sensitive to heat and pH. Perform purification steps at low temperatures and use buffered solutions if necessary. |
Quantitative Data
Table 1: Comparison of Olefination Methods in Prostaglandin Synthesis
| Reaction | Reagents | Yield | Stereoselectivity | Reference |
| Horner-Wadsworth-Emmons | (MeO)₂P(O)CH₂C(O)C₅H₁₁, NaH, DME | ~70% (over 2 steps) | Predominantly E-alkene | [12] |
| Wittig Reaction | Ph₃P=CH(CH₂)₃CO₂Na | Not specified | Not specified | [12] |
| Julia-Kocienski Olefination | Phenyltetrazole sulfone, KHMDS | Good | High E-selectivity | [12] |
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons Reaction for ω-Side Chain Installation (Adapted from Corey's PGF2α Synthesis)
-
Preparation of the Phosphonate Ylide: To a suspension of sodium hydride (NaH) in dry dimethoxyethane (DME) at room temperature, add dimethyl (2-oxoheptyl)phosphonate dropwise under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the mixture for 1 hour at room temperature to ensure complete formation of the ylide.
-
Reaction with the Aldehyde: Cool the ylide solution to a suitable temperature (e.g., -20 °C to 0 °C).
-
Add a solution of the Corey aldehyde (the precursor containing the cyclopentane ring and the α-side chain) in dry DME to the ylide solution dropwise.
-
Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Once the reaction is complete, quench it by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting enone by column chromatography on silica gel.
Protocol 2: Selective Catalytic Hydrogenation of the 13,14-Double Bond
-
Preparation: Dissolve the PGF2α precursor in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a hydrogenation flask.
-
Add a catalytic amount of a palladium catalyst (e.g., 5-10% Pd on activated carbon, Pd/C). The catalyst loading should be optimized, typically 1-10 mol%.
-
Hydrogenation: Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere at a controlled pressure (e.g., 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC to observe the disappearance of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 13,14-dihydro-PGF2α by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the synthesis of 13,14-dihydro-PGF2α.
Caption: A logical workflow for troubleshooting common synthesis issues.
Caption: Simplified biological and synthetic pathways related to PGF2α.
References
- 1. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are PGF2α antagonists and how do they work? [synapse.patsnap.com]
- 6. Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
Navigating ONO-2506 Research: A Technical Support Center for Addressing Reproducibility
For Researchers, Scientists, and Drug Development Professionals
The promising preclinical results of ONO-2506 (arundic acid) in various models of neurological injury have often been met with challenges in clinical translation, highlighting issues of reproducibility. This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in designing robust experiments and interpreting their findings when working with ONO-2506.
Troubleshooting Guide: A Question-and-Answer Approach
This guide addresses specific issues that may contribute to poor reproducibility in ONO-2506 studies.
Question 1: We are not observing the expected neuroprotective effects of ONO-2506 in our in vivo model of ischemic stroke. What are the potential reasons?
Answer: Several factors could contribute to a lack of efficacy. Consider the following:
-
Timing and Route of Administration: ONO-2506 has been administered both intravenously and intracerebroventricularly in preclinical studies.[1][2] The timing of administration relative to the induced injury is critical. Early administration may be more effective in mitigating the initial inflammatory cascade.
-
Dosage: Preclinical studies have used a range of doses.[2] It is crucial to perform a dose-response study in your specific model to identify the optimal therapeutic concentration.
-
Animal Model and Injury Severity: The type and severity of the stroke model (e.g., transient vs. permanent middle cerebral artery occlusion) can significantly impact outcomes. A very severe injury may overwhelm the protective capacity of ONO-2506.
-
Outcome Measures: Ensure that your chosen behavioral and histological outcome measures are sensitive enough to detect modest but potentially significant therapeutic effects.
Question 2: Our in vitro experiments using primary astrocyte cultures show inconsistent effects of ONO-2506 on S100B expression. What could be wrong?
Answer: In vitro systems can be sensitive to subtle variations in experimental conditions. Here are some troubleshooting steps:
-
Cell Culture Purity and Activation State: Ensure the purity of your astrocyte cultures. The presence of other cell types, like microglia, can influence the inflammatory response. The basal activation state of your astrocytes can also affect their response to ONO-2506.
-
Drug Stability and Preparation: Prepare fresh solutions of ONO-2506 for each experiment. Confirm the stability of the compound in your culture medium.
-
Assay Sensitivity and Specificity: Validate the antibodies used for S100B detection (e.g., Western blot, ELISA, immunocytochemistry) for specificity and sensitivity. Include appropriate positive and negative controls.
-
Timing of Treatment and Analysis: The time course of S100B expression in response to a stimulus and its subsequent inhibition by ONO-2506 should be carefully determined through time-course experiments.
Question 3: We are struggling to replicate published findings on ONO-2506's effect on glutamate transporter expression. What should we check?
Answer: The regulation of glutamate transporters like GLT-1 and GLAST is complex and can be influenced by various factors.[3][4]
-
Neuronal Co-culture: The expression of GLT-1 in astrocytes can be influenced by the presence of neurons.[3] If you are using pure astrocyte cultures, this could explain discrepancies with studies that use co-culture systems or in vivo models.
-
Indirect Effects: The effect of ONO-2506 on glutamate transporters may be an indirect consequence of its anti-inflammatory actions rather than a direct effect.[5][6] Therefore, the inflammatory milieu of your experimental system is a critical variable.
-
Membrane vs. Cytosolic Transporter Levels: Differentiate between changes in total protein expression and the localization of transporters to the cell membrane, as the latter is critical for function.
Frequently Asked Questions (FAQs)
What is the primary proposed mechanism of action of ONO-2506?
ONO-2506 is a novel agent that inhibits the synthesis of the calcium-binding protein S100B in astrocytes.[5][6] By inhibiting the overproduction of S100B in reactive astrocytes, ONO-2506 is thought to ameliorate a range of downstream detrimental effects, including neuroinflammation.[5][7]
What were the outcomes of the clinical trials for ONO-2506?
Phase II clinical trials in the United States for ONO-2506 (Proglia) in acute stroke were halted. A data monitoring board concluded that the drug was unlikely to produce a statistically significant benefit for patients.[8]
What are the downstream effects of S100B inhibition by ONO-2506?
In preclinical models, inhibition of S100B by ONO-2506 has been shown to:
-
Reduce the expression of glial fibrillary acidic protein (GFAP), a marker of astrogliosis.[9]
-
Decrease the production of pro-inflammatory cytokines such as IL-1β and TNF-α.[7]
-
Inhibit microglial activation.[7]
-
Potentially restore the activity of astroglial glutamate transporters.[5][6]
Is there a link between S100B and depression?
Some research suggests a potential link between S100B and the pathophysiology of depression. It has been hypothesized that the inhibitory action of ONO-2506 on S100B synthesis could potentially increase vulnerability to depression, although this requires further investigation.[10]
Data Summary
The following table summarizes key quantitative findings from preclinical studies on ONO-2506.
| Model | Species | Key Findings | Reference |
| Spinal Cord Injury | Rat | ONO-2506 (20 mg/kg) significantly improved Basso, Beattie, and Bresnahan (BBB) scores and %grip test results compared to the control group. | [2] |
| Intracerebral Hemorrhage | Rat | ONO-2506 (2 µg/µl, ICV) prevented motor dysfunction and reduced striatal levels of IL-1β and TNF-α. | [7] |
| Stroke-Prone Spontaneously Hypertensive Rats | Rat | Long-term oral administration of arundic acid (30 and 100 mg/kg/day) extended the average life span and inhibited the increase in brain tissue weight. | [9] |
Experimental Protocols
Detailed Methodology: In Vivo Model of Intracerebral Hemorrhage (ICH)
This protocol is a generalized representation based on published studies.[1][7]
-
Animal Model: Male Wistar rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., isoflurane).
-
ICH Induction: Rats are placed in a stereotactic frame. A burr hole is drilled over the left striatum. Collagenase type IV (e.g., 0.5 U in 2 µL of saline) is infused into the striatum over 5 minutes to induce hemorrhage.
-
ONO-2506 Administration: Immediately following ICH induction, ONO-2506 (e.g., 2 µg/µl in artificial cerebrospinal fluid) or vehicle is administered via intracerebroventricular (ICV) injection into the left lateral ventricle.
-
Behavioral Testing: Motor function is assessed at various time points post-ICH using tests such as the ladder rung walking test and the grip strength test.
-
Histological and Biochemical Analysis: At the end of the experiment, animals are euthanized, and brains are collected for analysis. This can include:
-
Immunohistochemistry for markers of astrogliosis (GFAP), microglial activation (Iba1), and S100B.
-
ELISA for pro-inflammatory cytokines (IL-1β, TNF-α) in striatal tissue homogenates.
-
Measurement of reactive oxygen species (ROS) production.
-
Visualizations
Caption: Proposed signaling pathway of ONO-2506 in mitigating neuroinflammation.
Caption: General experimental workflow for testing ONO-2506 in a rodent model.
Caption: Troubleshooting flowchart for addressing reproducibility issues.
References
- 1. Arundic Acid (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arundic acid (ONO-2506) inhibits secondary injury and improves motor function in rats with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuronal Regulation of Glutamate Transporter Subtype Expression in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relationship between increase in astrocytic GLT-1 glutamate transport and late-LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Arundic acid (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arundic Acid (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. Immunohistochemical analysis of brain lesions using S100B and glial fibrillary acidic protein antibodies in arundic acid- (ONO-2506) treated stroke-prone spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Could treatment with arundic acid (ONO-2506) increase vulnerability for depression? - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing washing steps in prostaglandin ELISA kits
Welcome to the Technical Support Center for Prostaglandin ELISA Kits. This resource is designed to help researchers, scientists, and drug development professionals optimize their experimental workflow and troubleshoot common issues encountered during the assay.
Troubleshooting Guide
This guide addresses specific problems that may arise during the washing steps of your Prostaglandin ELISA protocol. Inadequate washing is a primary source of variability and inaccurate results.
High Background
High background is characterized by high optical density (OD) readings in the zero standard or blank wells, reducing the assay's dynamic range and sensitivity.[1][2]
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles (e.g., from 3 to 5).[3][4] Ensure the wash volume is sufficient to cover the entire well surface, typically 300-400 µL per well.[3][5] Increase the soak time for the wash buffer in the wells (e.g., 30-60 seconds) to help remove non-specifically bound reagents.[6][7][8] |
| Contaminated Wash Buffer | Prepare fresh wash buffer for each assay.[4][5] Use high-quality, distilled, or deionized water for buffer preparation.[5][9] |
| Inefficient Aspiration | After the final wash, ensure all residual wash buffer is removed by inverting the plate and tapping it firmly on a clean paper towel.[8] If using an automated washer, check that all pins are dispensing and aspirating correctly and are not clogged.[4][5] |
| Cross-Contamination | Use fresh pipette tips for each reagent and sample. Avoid touching the inside of the wells with pipette tips.[7] Use a fresh plate sealer for each incubation step to prevent well-to-well contamination.[1][8] |
Low Signal or Weak Color Development
A weak or absent signal can prevent the accurate quantification of prostaglandins in your samples.
| Potential Cause | Recommended Solution |
| Over-Washing | While thorough washing is crucial, excessive washing can lead to the removal of specifically bound antibody-antigen complexes.[2] Adhere to the recommended number of washes in the kit protocol. If you suspect over-washing, you can try reducing the number of wash cycles. |
| Reagent Inactivation | Ensure that the wells do not dry out at any point during the assay, as this can inactivate the coated antibodies or enzymes.[2][7] |
| Incorrect Wash Buffer Composition | Verify that the wash buffer is prepared according to the kit's instructions. Avoid using harsh detergents or components that could interfere with the assay. Some kits recommend specific concentrations of Tween-20 (e.g., 0.05%).[10] |
High Coefficient of Variation (CV)
High CV between replicate wells indicates poor precision and can compromise the reliability of your results.[2][6]
| Potential Cause | Recommended Solution |
| Inconsistent Washing Technique | Ensure uniform washing across all wells. Automated plate washers can help improve consistency. If washing manually, apply the same force and duration of aspiration to each well. |
| Residual Liquid | Incomplete removal of wash buffer can lead to dilution of subsequent reagents in some wells more than others.[3] Ensure thorough aspiration of all wells. |
| Edge Effects | Temperature variations across the plate, often affecting the outer wells, can lead to inconsistent results.[1][6] Ensure the plate is incubated at a uniform temperature and avoid stacking plates during incubation.[1][8] Proper sealing of the plate can also help mitigate edge effects.[1] |
Frequently Asked Questions (FAQs)
Q1: How many times should I wash the plate?
A1: Most ELISA protocols recommend 3 to 5 wash cycles between each incubation step.[3][4] However, the optimal number of washes can vary depending on the specific kit and sample type. If you are experiencing high background, you can try increasing the number of washes. Conversely, if you have a very low signal, you might be over-washing.
Q2: What volume of wash buffer should I use?
A2: A wash volume of at least 300 µL per well is generally recommended to ensure the entire surface of the well is washed.[3] Some protocols suggest as much as 400 µL per well.[5] The volume should be sufficient to cover the coating volume of the well.[3]
Q3: Is it necessary to use a plate shaker during washing?
A3: While not always mandatory, using a plate shaker during incubation steps can improve the homogeneity of the reaction. For washing itself, the key is the efficient removal of unbound material, which is achieved by aspiration and dispensing of the wash buffer.
Q4: Can I prepare the wash buffer in advance?
A4: It is best practice to prepare fresh wash buffer for each experiment to avoid contamination.[4][5] If you do prepare it in advance, store it at 4°C and ensure no microbial growth has occurred before use.[11]
Q5: What is the purpose of the "soak time" during washing?
A5: Allowing the wash buffer to sit in the wells for a short period (e.g., 30-60 seconds) can help to more effectively dissolve and remove unbound reagents and interfering substances, which can help reduce background noise.[6][7][8]
Experimental Protocols
Protocol for Optimizing the Number of Wash Cycles
This protocol helps determine the ideal number of washes to minimize background and maximize the signal-to-noise ratio.
-
Prepare the Plate: Follow your Prostaglandin ELISA kit protocol to the first washing step.
-
Divide the Plate: Designate sections of the plate to receive different numbers of washes (e.g., 3, 4, 5, and 6 washes). Include a set of wells for the zero standard (blank) and a high concentration standard in each section.
-
Perform Washes: Execute the washing steps according to the designated number for each section.
-
Complete the Assay: Proceed with the remaining steps of the ELISA protocol as instructed.
-
Analyze the Results:
-
Calculate the average OD for the blank and high standard wells in each section.
-
Determine the signal-to-noise ratio for each condition (OD of high standard / OD of blank).
-
The optimal number of washes will provide a low OD for the blank wells while maintaining a high OD for the standard wells, resulting in the highest signal-to-noise ratio.
-
Protocol for Optimizing Wash Buffer Soak Time
This protocol is designed to evaluate if increasing the soak time can reduce background noise.
-
Prepare the Plate: Follow your Prostaglandin ELISA kit protocol up to the first washing step.
-
Divide the Plate: Assign different soak times to various sections of the plate (e.g., 0 seconds, 30 seconds, 60 seconds, and 90 seconds). Include blank and high standard wells in each section.
-
Perform Washes with Soaking: During each wash cycle, allow the wash buffer to remain in the wells for the designated soak time before aspiration.
-
Complete the Assay: Continue with the rest of the ELISA protocol.
-
Analyze the Results:
-
Calculate the average OD for the blank and high standard wells for each soak time.
-
Evaluate which soak time provides the lowest background without significantly compromising the signal from the standard.
-
Visualizations
Caption: General workflow for a competitive Prostaglandin ELISA.
Caption: Troubleshooting flowchart for common washing-related issues.
References
- 1. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 2. arp1.com [arp1.com]
- 3. biocompare.com [biocompare.com]
- 4. file.elabscience.com [file.elabscience.com]
- 5. sinobiological.com [sinobiological.com]
- 6. blog.abclonal.com [blog.abclonal.com]
- 7. assaygenie.com [assaygenie.com]
- 8. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 10. arp1.com [arp1.com]
- 11. content.abcam.com [content.abcam.com]
Validation & Comparative
13,14-dihydro PGF2α vs PGF2α luteolytic potency
An Objective Comparison of the Luteolytic Potency of 13,14-dihydro-PGF2α and PGF2α for Researchers and Drug Development Professionals.
This guide provides a detailed comparison of the luteolytic potency of Prostaglandin F2α (PGF2α) and its metabolite, 13,14-dihydro-PGF2α. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in reproductive biology and pharmacology.
Introduction to Luteolytic Prostaglandins
Prostaglandin F2α is a key hormone involved in the regression of the corpus luteum (luteolysis), a critical process for the regulation of the estrous and menstrual cycles in many species.[1] Its therapeutic use is widespread in veterinary medicine for estrus synchronization.[2] However, PGF2α is rapidly metabolized in the body, primarily to 13,14-dihydro-15-keto-PGF2α (PGFM), to a large extent limiting its systemic bioavailability.[3] Understanding the biological activity of its metabolites, such as 13,14-dihydro-PGF2α, is crucial for the development of more stable and effective synthetic analogs.
Comparative Luteolytic Potency
Experimental data strongly indicates that the luteolytic potency of the metabolites of PGF2α is significantly lower than that of the parent compound. Direct comparative studies on 13,14-dihydro-PGF2α are scarce, with research often focusing on its more stable downstream metabolite, PGFM.
In Vivo Studies
A study in nonpregnant mares directly compared the luteolytic effects of PGF2α and PGFM. The results demonstrated that while PGF2α effectively induced luteolysis, PGFM had no significant luteolytic activity at the same dosage.[3]
Receptor Binding Affinity
The luteolytic action of PGF2α is mediated through its binding to the PGF2α receptor (FP receptor). Studies on bovine corpus luteum cell membranes have shown that the metabolites of PGF2α, including 15-keto-PGF2α and 13,14-dihydro-15-keto-PGF2α (PGFM), have a 100-fold lower affinity for the PGF2α receptor compared to PGF2α itself.[4] This reduced binding affinity directly correlates with a diminished biological activity.
Data Presentation
| Compound | Luteolytic Activity (in vivo) | Receptor Affinity | Key Findings |
| PGF2α | High | High | Potent inducer of luteolysis.[3] |
| 13,14-dihydro-15-keto-PGF2α (PGFM) | Not biologically active in inducing luteolysis in mares at a 10 mg dose.[3] | 100-fold less affinity for the PGF2α receptor compared to PGF2α.[4] | The primary circulating metabolite of PGF2α, PGFM, is not a potent luteolytic agent.[3] |
Signaling Pathways
The binding of PGF2α to its G-protein coupled receptor on luteal cells initiates a signaling cascade that leads to the inhibition of progesterone production and ultimately, apoptosis of the luteal cells.
Experimental Protocols
Assessment of Luteolytic Potency in Mares
Objective: To determine the in vivo luteolytic effect of a test compound compared to PGF2α.
Animals: Cycling nonpregnant mares are used. The day of ovulation (Day 0) is determined by daily ultrasonography.
Procedure:
-
On Day 9 post-ovulation, mares are randomly assigned to treatment groups (e.g., saline control, PGF2α, test compound).
-
A single intramuscular (i.m.) injection of the assigned treatment is administered.
-
Blood samples are collected for progesterone analysis at regular intervals (e.g., 0, 24, 48, 72, and 96 hours post-treatment).
-
Luteolysis is defined as a decline in plasma progesterone concentrations to a basal level (e.g., <1 ng/mL) within a specified timeframe (e.g., 72 hours) post-treatment.
-
Statistical analysis is performed to compare the proportion of mares undergoing luteolysis and the progesterone profiles among the treatment groups.[3]
Conclusion
The available evidence strongly suggests that 13,14-dihydro-PGF2α has significantly lower luteolytic potency compared to its parent compound, PGF2α. This is supported by in vivo studies demonstrating the lack of luteolytic activity of its stable metabolite, PGFM, and in vitro data showing a markedly reduced affinity of PGFM for the PGF2α receptor. For drug development purposes, focusing on synthetic analogs of PGF2α that are resistant to metabolic inactivation is a more promising strategy for creating potent and long-acting luteolytic agents.
References
- 1. Human Metabolome Database: Showing metabocard for Prostaglandin F2a (HMDB0001139) [hmdb.ca]
- 2. Hormonal Control of Estrus in Goats and Sheep - Management and Nutrition - MSD Veterinary Manual [msdvetmanual.com]
- 3. Effect of PGF2alpha and 13,14-dihydro-15-keto-PGF2alpha (PGFM) on corpora luteal function in nonpregnant mares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Properties of prostaglandin F2alpha receptors in bovine corpus luteum cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ONO-9054 and Other Synthetic Prostaglandin Analogs for Glaucoma Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ONO-9054, a novel dual prostanoid EP3 and FP receptor agonist, with other commercially available synthetic prostaglandin analogs for the treatment of glaucoma and ocular hypertension. The information presented is intended to support research and development efforts in ophthalmology by offering a detailed overview of the pharmacological profiles and clinical efficacy of these compounds.
Introduction to Prostaglandin Analogs in Glaucoma Therapy
Prostaglandin analogs (PGAs) are a first-line treatment for open-angle glaucoma and ocular hypertension. Their primary mechanism of action involves increasing the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure (IOP). The therapeutic effects of PGAs are mediated through their interaction with specific prostanoid receptors in the eye. This guide focuses on comparing the pharmacological and clinical characteristics of ONO-9054 with established FP receptor agonists such as latanoprost, travoprost, bimatoprost, and tafluprost.
Comparative Analysis of Prostaglandin Analogs
The following tables summarize the key pharmacological and clinical data for ONO-9054 and other selected synthetic prostaglandin analogs.
Table 1: Receptor Binding Affinity and Agonist Activity
| Compound | Receptor Target(s) | Binding Affinity (Ki, nM) | Agonist Potency (EC50, nM) |
| ONO-9054 (active form ONO-AG-367) | EP3 and FP | EP3: 25, FP: 0.727[1] | EP3: 28.6, FP: 22.3[1] |
| Latanoprost Acid | FP | 98[2] | 32-124 (FP), 119 (EP1)[2] |
| Travoprost Acid | FP | 35[2] | 1.4 - 3.6 (FP)[2] |
| Bimatoprost Acid | FP, EP1, EP3 | FP: 83, EP1: 95, EP3: 387[2] | 2.8 - 3.8 (FP), 2.7 (EP1)[2] |
| Tafluprost Acid | FP | 0.4[3][4] | - |
Note: Lower Ki and EC50 values indicate higher binding affinity and potency, respectively. Data is presented for the active acid forms of the prodrugs.
Table 2: Clinical Efficacy in Lowering Intraocular Pressure (IOP)
| Compound | Dosage | Mean IOP Reduction from Baseline | Key Clinical Trial Findings |
| ONO-9054 | 30 µg/mL once daily | 7.3 ± 0.8 mmHg (Day 7)[1] | Significantly greater IOP reduction compared to latanoprost and travoprost in a monkey study[1]. In a Phase I study in humans, a single 30 µg/mL dose reduced IOP from 22.9 to 15.9 mmHg at peak effect[5]. |
| Latanoprost | 0.005% once daily | 5.4 ± 2.9 mmHg (1 year)[6] | A meta-analysis showed a mean diurnal IOP reduction of 7.7 mmHg after 6 months[7]. |
| Travoprost | 0.004% once daily | 6.6 to 8.5 mmHg (3 months)[8] | A travoprost intraocular implant demonstrated sustained therapeutic concentrations for over 24 months[9]. |
| Bimatoprost | 0.03% once daily | 7.5 to 8.9 mmHg (24 months with sustained-release implant)[10] | In a 2-month study, bimatoprost reduced IOP by an average of 7.5 mmHg (30%) in treatment-naïve patients[11]. |
| Tafluprost | 0.0015% once daily | Reduced IOP from a baseline of 18.6 ± 5.9 mmHg to ≤15 mmHg over 2 years[12] | The IOP-lowering effect was found to be non-inferior to timolol. |
Signaling Pathways
The following diagram illustrates the signaling pathways activated by prostaglandin analogs upon binding to FP and EP3 receptors.
Caption: Signaling pathways of FP and EP3 receptor agonists.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize and compare synthetic prostaglandin analogs.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for a specific prostanoid receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human prostanoid receptor of interest (e.g., FP or EP3 receptor).
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an assay buffer. Determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled prostaglandin analog (e.g., [³H]-PGF2α for the FP receptor) to each well.
-
Add increasing concentrations of the unlabeled test compound (e.g., ONO-9054) to the wells.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the test compound.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation.
-
Functional Assay: Intracellular Calcium Mobilization
Objective: To determine the functional potency (EC50) of a compound as an agonist for Gq-coupled receptors (like the FP receptor).
Methodology:
-
Cell Preparation:
-
Plate cells expressing the target receptor (e.g., FP receptor) in a 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer containing an organic anion transporter inhibitor to prevent dye leakage.
-
Incubate the cells to allow for de-esterification of the dye.
-
-
Calcium Flux Measurement:
-
Wash the cells to remove the extracellular dye.
-
Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.
-
Record a baseline fluorescence reading.
-
Add varying concentrations of the test compound to the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the peak fluorescence response against the concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical and clinical comparison of a novel prostaglandin analog with existing treatments.
Caption: A typical experimental workflow for prostaglandin analog comparison.
Conclusion
ONO-9054 represents a novel approach to glaucoma treatment through its dual agonism of EP3 and FP receptors. Preclinical data suggest that this dual mechanism may lead to a more pronounced and sustained reduction in IOP compared to selective FP receptor agonists. The provided comparative data and experimental protocols offer a framework for researchers to further evaluate the therapeutic potential of ONO-9054 and other emerging prostaglandin analogs. Continued research in this area is crucial for the development of more effective and well-tolerated treatments for glaucoma.
References
- 1. Host Prostaglandin E2-EP3 Signaling Regulates Tumor-Associated Angiogenesis and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Intraocular pressure measurement techniques: Current concepts and a review - Indian J Clin Exp Ophthalmol [ijceo.org]
- 7. Validity of Intraocular Pressure Outcome Measure - Optimal Use of Minimally Invasive Glaucoma Surgery: A Health Technology Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. EP3/FP dual receptor agonist ONO-9054 administered morning or evening to patients with open-angle glaucoma or ocular hypertension: results of a randomised crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay of receptor-stimulated phosphoinositide turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ONO-9054 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. pnas.org [pnas.org]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Guide to Luteolytic Agents: Evaluating 13,14-dihydro PGF2α Against Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 13,14-dihydro PGF2α and established luteolytic agents, primarily prostaglandin F2α (PGF2α) and its synthetic analogs. The aim is to objectively assess the luteolytic efficacy of these compounds, supported by experimental data, to inform research and development in reproductive sciences. It is well-established that while PGF2α and its analogs are potent luteolytic agents, its primary circulating metabolite, 13,14-dihydro-15-keto-PGF2α (PGFM), is biologically inactive in inducing luteolysis. This guide will delve into the evidence that substantiates this crucial distinction.
Comparative Efficacy of Luteolytic Agents
The luteolytic potency of various prostaglandins is primarily determined by their ability to induce a rapid decline in progesterone concentrations, leading to the regression of the corpus luteum. The following table summarizes the key characteristics and efficacy of PGF2α, its analogs, and its metabolite.
| Compound | Chemical Class | Luteolytic Activity | Typical Luteolytic Dose (Cattle) | Onset of Luteolysis |
| Prostaglandin F2α (Dinoprost) | Naturally Occurring Prostaglandin | High | 25 mg | Rapid |
| Cloprostenol | Synthetic PGF2α Analog | High | 500 µg | Rapid |
| d-Cloprostenol | Isomer of Cloprostenol | High | 150 µg | Rapid |
| 13,14-dihydro-15-keto-PGF2α (PGFM) | PGF2α Metabolite | None | Not Applicable | No effect |
Quantitative Comparison of Progesterone Suppression
A critical measure of a luteolytic agent's effectiveness is the magnitude and rate of progesterone decline following its administration.
| Agent | Species | Dose | Progesterone Concentration (Post-treatment) | Luteolysis Outcome |
| PGF2α (Dinoprost) | Mare | 10 mg | Significant decrease to < 1.0 ng/mL within 24 hours | Luteolysis induced in 7/7 mares |
| 13,14-dihydro-15-keto-PGF2α (PGFM) | Mare | 10 mg | No significant difference from saline-treated controls | Luteolysis induced in 0/7 mares |
| Saline (Control) | Mare | 5 mL | No significant change | Luteolysis induced in 0/7 mares |
| Dinoprost | Dairy Cow | 25 mg | Decline to < 0.5 ng/mL by 56 hours in 6/6 cows | Complete luteal regression |
| Cloprostenol | Beef Cow | 500 µg | A fall in progesterone levels was observed in 63.2% of treated cows[1] | Luteolysis and ovulation |
| d-Cloprostenol | Dairy Cow | 150 µg | Significantly greater decrease in progesterone after 2 days compared to dinoprost and cloprostenol[2] | Higher rate of decline in progesterone[2] |
Experimental Protocols
Protocol for Evaluating the Luteolytic Efficacy of PGF2α versus PGFM in Mares
This protocol is based on a study designed to determine the biological activity of PGFM in inducing luteolysis in nonpregnant mares.
1. Animal Selection and Grouping:
-
Twenty-one nonpregnant mares were used.
-
On day 9 post-ovulation, mares were randomly assigned to one of three treatment groups (n=7 per group).
2. Treatment Administration:
-
Group 1 (Saline Control): Administered 5 mL of 0.9% sterile saline intramuscularly (i.m.).
-
Group 2 (PGF2α): Administered 10 mg of PGF2α (dinoprost) in 5 mL of saline i.m.
-
Group 3 (PGFM): Administered 10 mg of 13,14-dihydro-15-keto-PGF2α in 5 mL of saline i.m.
3. Blood Sampling and Analysis:
-
Blood samples were collected for progesterone analysis on days 0 through 16 post-ovulation.
-
On the day of treatment (Day 9), blood was collected immediately before treatment, hourly for 6 hours, and then at 12 and 24 hours post-treatment for both progesterone and PGFM analysis. PGFM was measured to confirm equivalent administration in the PGF2α and PGFM groups.
4. Assessment of Luteolysis:
-
Luteolysis was defined as a decrease in progesterone concentration to ≤ 1.0 ng/mL within 24 hours following treatment.
Visualizing a Key Signaling Pathway and Experimental Design
To better understand the mechanisms of action and experimental approaches, the following diagrams are provided.
Caption: PGF2α Signaling Pathway in Luteal Cells.
Caption: Experimental Workflow for Comparative Study.
References
Comparative Analysis of ONO-9054 (Sepetoprost) Binding Affinity to the Prostaglandin FP Receptor
This guide provides a detailed comparison of the binding affinity of ONO-9054 (Sepetoprost), through its active metabolite ONO-AG-367, to the prostaglandin F (FP) receptor against other prominent FP receptor agonists. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and pathway visualizations.
ONO-9054 is a prodrug that is hydrolyzed in vivo to its biologically active form, ONO-AG-367, which functions as a potent dual agonist for both the EP3 and FP prostaglandin receptors.[1][2][3] This dual agonism is a novel approach for therapeutic applications such as lowering intraocular pressure.[2][3]
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand to its receptor is a critical parameter in pharmacology, often expressed as the inhibition constant (Ki) or the half-maximal effective concentration (EC50). A lower value for these metrics indicates a higher affinity or potency. The following table summarizes the binding affinities and functional activities of ONO-AG-367 and other key FP receptor agonists.
| Compound | Receptor Target(s) | Binding Affinity (Ki) for FP Receptor (nM) | Functional Activity (EC50) at FP Receptor (nM) |
| ONO-AG-367 | FP and EP3 | 0.727[4] | 11.1[1], 22.3[2] |
| Latanoprost acid | FP | 98[4][5] | 32-124[5] |
| Travoprost acid | FP | 35 ± 5[5] | 1.4 - 3.6[5] |
| Bimatoprost acid | FP, EP1, EP3 | 83[5] | 2.8 - 3.8[5] |
Note: ONO-9054 itself, as the prodrug, exhibits high affinity for the FP receptor but low agonist potency before its conversion to ONO-AG-367.[1] ONO-AG-367 demonstrates a significantly higher binding affinity for the FP receptor compared to latanoprost acid and bimatoprost acid, and is comparable to travoprost acid.[4][5]
Experimental Protocols: Competitive Radioligand Binding Assay
The determination of binding affinity (Ki) is typically achieved through competitive radioligand binding assays. This method measures the ability of an unlabeled compound to displace a radiolabeled ligand from its receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the FP receptor.
Materials:
-
Radioligand: [³H]-PGF2α
-
Unlabeled Ligands: Test compounds (e.g., ONO-AG-367) and a reference compound (unlabeled PGF2α).
-
Receptor Source: Cell membranes prepared from cells recombinantly expressing the human FP receptor (e.g., HEK293 or CHO cells) or tissues rich in FP receptors (e.g., bovine corpus luteum).
-
Assay Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail
-
Glass Fiber Filters
-
Filtration Apparatus
-
Liquid Scintillation Counter
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing the FP receptor.
-
Homogenize cells in an appropriate buffer and centrifuge to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate reactions for:
-
Total Binding: Radioligand + cell membranes.
-
Non-specific Binding: Radioligand + cell membranes + a high concentration of unlabeled PGF2α.
-
Competitive Binding: Radioligand + cell membranes + serial dilutions of the test compound.
-
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Visualizations
FP Receptor Signaling Pathway
Prostaglandin F2α (PGF2α) and its analogs, like ONO-AG-367, bind to the FP receptor, a G-protein coupled receptor (GPCR). This binding primarily activates the Gq alpha subunit, initiating a downstream signaling cascade.
Caption: FP Receptor Signaling Cascade.
Experimental Workflow for Competitive Binding Assay
The following diagram outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity of a compound to the FP receptor.
Caption: Competitive Binding Assay Workflow.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. IOP-Lowering Effect of ONO-9054, A Novel Dual Agonist of Prostanoid EP3 and FP Receptors, in Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Roles Played by FP/EP3 Receptors During Pressure-lowering in Mouse Eyes Mediated by a Dual FP/EP3 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Side Effect Profiles: Novel Prostaglandin Receptor Agonists Versus Prostaglandin F2α Analogs
This guide provides a detailed comparison of the side effect profiles of novel prostaglandin receptor agonists, with a focus on ONO-9054 (Sepetoprost), versus conventional Prostaglandin F2α (FP receptor) analogs, the standard of care in glaucoma management. This document is intended for researchers, scientists, and drug development professionals, offering objective, data-driven insights into the therapeutic profiles of these compounds.
Prostaglandin F2α analogs, such as latanoprost, travoprost, and bimatoprost, are potent ocular hypotensive agents but are associated with a range of side effects including conjunctival hyperemia, iris pigmentation, and prostaglandin-associated periorbitopathy (PAP).[1] The development of novel prostaglandin receptor agonists, such as ONO-9054 (a dual EP3/FP receptor agonist) and Omidenepag Isopropyl (a selective EP2 receptor agonist), aims to provide alternative mechanisms of action with potentially improved side effect profiles.[2][3]
Data Presentation: Side Effect Profiles
The following table summarizes the incidence of ocular adverse events from a 28-day, double-masked, randomized phase II clinical trial comparing ONO-9054 with the Prostaglandin F2α analog, latanoprost, in patients with open-angle glaucoma or ocular hypertension.[4][5]
| Adverse Event | ONO-9054 (30 µg/mL) | Latanoprost (50 µg/mL) |
| Ocular Hyperemia | 19.4% | 8.2% |
| Ocular Adverse Events (Overall) | 37 events | 35 events |
| Serious Adverse Events | None reported as treatment-related | None reported as treatment-related |
| Macular Edema | None reported | None reported |
Data sourced from a phase II study with 123 patients.[4]
Key Observations:
-
Ocular Hyperemia: ONO-9054 was associated with a higher incidence of ocular hyperemia compared to latanoprost.[4] However, reports from other studies on ONO-9054 describe hyperemia as generally mild and transient.[6][7] For Prostaglandin F2α analogs, conjunctival hyperemia is a well-documented, frequent side effect, with some evidence suggesting latanoprost induces less hyperemia than travoprost or bimatoprost.[8][9][10]
-
Overall Ocular Adverse Events: The total number of ocular adverse events was comparable between the two treatment groups in the head-to-head study.[4]
-
Prostaglandin-Associated Periorbitopathy (PAP): While not explicitly quantified in this trial, Prostaglandin F2α analogs are known to cause PAP, which includes deepening of the upper eyelid sulcus, orbital fat atrophy, and eyelash changes.[1] Omidenepag Isopropyl, the selective EP2 agonist, is noted for not causing these PAP-related side effects, distinguishing it from FP receptor agonists.[11]
-
Iris Pigmentation: A common side effect of Prostaglandin F2α analogs is a permanent change in iris color.[12][13][14]
-
Systemic Side Effects: For both classes of drugs, systemic side effects are generally rare.[15][16] For ONO-9054, the most frequent systemic adverse event noted in a 14-day study was headache (3 out of 48 subjects).[17]
Experimental Protocols
The data presented above is derived from a phase II, multicenter, randomized, double-masked, parallel-group study. The key methodological aspects are detailed below.
Objective: To compare the efficacy and safety of ONO-9054 with latanoprost in patients with open-angle glaucoma (OAG) or ocular hypertension (OHT).[4][5]
Study Population:
-
123 adult patients diagnosed with OHT (31.7%) or mild to moderate OAG (68.3%).[4]
Treatment Regimen:
-
Test Group: ONO-9054 ophthalmic solution (0.003% / 30 µg/mL), one drop administered once daily.[4]
-
Control Group: Latanoprost ophthalmic solution (0.005% / 50 µg/mL), one drop administered once daily.[4]
-
Duration: 28 consecutive days.[4]
Assessments:
-
Primary Efficacy Endpoint: Change in mean diurnal intraocular pressure (IOP).
-
Safety and Tolerability Assessments: Adverse events were monitored throughout the study. Ocular examinations, including assessment for hyperemia and other side effects, were conducted at baseline and on days 8, 15, and 29.[4] Tolerability scores for symptoms like itching were also recorded.[4]
Statistical Analysis:
-
The odds of achieving specific IOP reduction targets were calculated. Post hoc analyses were performed to compare the percentage reduction in IOP between the two groups.[5]
Mandatory Visualizations
Signaling Pathways
The diagrams below illustrate the distinct signaling pathways activated by Prostaglandin F2α analogs, ONO-9054, and Omidenepag Isopropyl.
Caption: Prostaglandin F2α (FP) Receptor Signaling Pathway.
Caption: ONO-9054 Dual EP3/FP Receptor Agonist Signaling.
Caption: Omidenepag Isopropyl (EP2 Receptor Agonist) Signaling.
Experimental Workflow
The following diagram outlines the workflow of the comparative clinical trial between ONO-9054 and latanoprost.
Caption: Workflow of the ONO-9054 vs. Latanoprost Phase II Trial.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and Patient Tolerability of Omidenepag Isopropyl in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Dual Agonist of EP3 and FP Receptors for OAG and OHT: Safety, Pharmacokinetics, and Pharmacodynamics of ONO-9054 in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Ocular hypotensive effect of the novel EP3/FP agonist ONO-9054 versus Xalatan: results of a 28-day, double-masked, randomised study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ocular Hypotensive Effect of ONO-9054, an EP3/FP Receptor Agonist: Results of a Randomized, Placebo-controlled, Dose Escalation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Conjunctival hyperaemia with the use of latanoprost versus other prostaglandin analogues in patients with ocular hypertension or glaucoma: a meta-analysis of randomised clinical trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Conjunctival hyperaemia with the use of latanoprost versus other prostaglandin analogues in patients with ocular hypertension or glaucoma: a meta-analysis of randomised clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. The side effects of the prostaglandin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Side effects of latanoprost - NHS [nhs.uk]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. What are the side effects of Omidenepag Isopropyl? [synapse.patsnap.com]
- 16. Systemic adverse drug events to topical prostaglandin analogs for treating glaucoma: a retrospective focused pharmacovigilance study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
Comparative In Vitro Stability of ONO-207 and PGF2α: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the in vitro stability of prostaglandin analogs is crucial for the design and interpretation of experiments, as well as for formulation development. This guide provides a comparative overview of the in vitro stability of ONO-207 (13,14-Dihydrodinoprost) and its parent compound, Prostaglandin F2α (PGF2α), based on available data. It also includes detailed experimental protocols for assessing their stability and diagrams of their shared signaling pathway.
Introduction to ONO-207 and PGF2α
Prostaglandin F2α (PGF2α) is a naturally occurring prostaglandin that plays a significant role in various physiological processes, including uterine contraction and luteolysis. ONO-207, also known as 13,14-Dihydrodinoprost, is a synthetic analog of PGF2α. The key structural difference is the saturation of the double bond between carbons 13 and 14 in ONO-207. This modification is reported to increase its biological potency. Both compounds exert their effects by acting as agonists at the prostaglandin F (FP) receptor.
In Vitro Stability Comparison
Aqueous solutions of PGF2α are reported to be stable for up to 30 days when stored at 2-8°C and for several months when frozen in single-use aliquots. The stability of prostaglandins in solution is influenced by factors such as pH, temperature, and the presence of certain enzymes.
While specific quantitative data for ONO-207 is not available, the reduction of the 13,14-double bond in its structure may confer increased chemical stability compared to PGF2α. The 13,14-double bond can be a site for enzymatic degradation and chemical reactions. For instance, a related compound, 13,14-dihydro-15-keto PGF2α, is a stable metabolite of PGF2α and is often measured in plasma as an indicator of in vivo PGF2α production. Product information for this metabolite indicates a stability of at least two years when stored at -20°C. This suggests that the 13,14-dihydro structure contributes to overall stability.
Table 1: Summary of In Vitro Stability Data
| Compound | Condition | Stability | Data Source |
| PGF2α | Aqueous Solution (2-8°C) | Up to 30 days | Publicly available product information |
| Aqueous Solution (Frozen) | Several months | Publicly available product information | |
| ONO-207 | Aqueous Solution | Data not available | - |
| (13,14-Dihydrodinoprost) |
Experimental Protocols for Stability Assessment
To directly compare the in vitro stability of ONO-207 and PGF2α, a rigorous experimental protocol is required. The following outlines a general procedure that can be adapted for this purpose.
Objective: To determine and compare the in vitro stability of ONO-207 and PGF2α in aqueous buffer solutions under different temperature conditions.
Materials:
-
ONO-207 reference standard
-
PGF2α reference standard
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 5.0
-
Tris buffer, pH 8.0
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier for HPLC)
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
C18 reverse-phase HPLC column
-
Incubators or water baths set at 4°C, 25°C (room temperature), and 37°C
-
Autosampler vials
Experimental Workflow Diagram
Caption: Workflow for the in vitro stability assessment of ONO-207 and PGF2α.
Procedure:
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of ONO-207 and PGF2α in a suitable organic solvent (e.g., ethanol or DMSO) at a concentration of 1 mg/mL.
-
Preparation of Working Solutions: Dilute the stock solutions with each of the three buffer solutions (PBS, citrate, and Tris) to a final concentration of 10 µg/mL.
-
Incubation: Aliquot the working solutions into separate, sealed autosampler vials for each time point and temperature condition. Incubate the vials at 4°C, 25°C, and 37°C.
-
Sample Collection: At designated time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove one vial for each compound and condition. Immediately store the collected samples at -80°C until analysis to halt further degradation.
-
HPLC Analysis:
-
Thaw the samples to room temperature.
-
Inject an appropriate volume (e.g., 20 µL) onto the C18 HPLC column.
-
Use a mobile phase gradient of acetonitrile and water (with 0.1% formic acid) to elute the compounds.
-
Detect the compounds using a UV detector at an appropriate wavelength (e.g., ~210 nm) or an MS detector for higher specificity and sensitivity.
-
-
Data Analysis:
-
Generate a standard curve using freshly prepared solutions of ONO-207 and PGF2α of known concentrations.
-
Quantify the concentration of the remaining parent compound in each sample by comparing the peak area to the standard curve.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
Determine the degradation rate constant (k) and the half-life (t½) for each compound under each condition.
-
Signaling Pathway of ONO-207 and PGF2α
Both ONO-207 and PGF2α are agonists of the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR). Upon binding, they initiate a similar downstream signaling cascade.
Signaling Pathway Diagram
Caption: Signaling pathway of ONO-207 and PGF2α via the FP receptor.
The binding of either ONO-207 or PGF2α to the FP receptor leads to the activation of the Gαq subunit of the associated G-protein. Activated Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Both DAG and increased intracellular Ca²⁺ levels activate protein kinase C (PKC). PKC then initiates a phosphorylation cascade, including the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2), ultimately leading to various cellular responses such as smooth muscle contraction and changes in gene expression.
Conclusion
While direct comparative in vitro stability data for ONO-207 and PGF2α is limited, the structural modification in ONO-207 suggests it may possess enhanced stability. To definitively assess this, a controlled stability study as outlined in this guide is recommended. Both compounds are expected to function through the same FP receptor-mediated signaling pathway. This guide provides a framework for researchers to design and conduct their own comparative studies and to better understand the molecular mechanisms of these important prostaglandin analogs.
A Cross-Species Comparative Analysis of Arundic Acid (ONO-2506) Efficacy in Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Arundic acid (ONO-2506), a potent astrocyte-modulating agent, across different species and in various models of neurological disease. The data presented is compiled from peer-reviewed experimental studies to offer an objective overview of its neuroprotective potential. We also include a comparative analysis with Pentamidine, another S100B inhibitor, and Istradefylline, an astrocyte modulator with a different mechanism of action, to provide a broader context for its performance.
Mechanism of Action: Inhibition of S100B Synthesis
Arundic acid (ONO-2506) exerts its neuroprotective effects primarily by inhibiting the synthesis of the S100B protein in astrocytes.[1][2][3][4][5][6] S100B is a calcium-binding protein that, when overexpressed by activated astrocytes in response to injury, contributes to neuroinflammation and neuronal damage. By reducing S100B levels, ONO-2506 helps to mitigate the downstream detrimental effects, including restoring the function of astroglial glutamate transporters.[6]
Caption: Mechanism of action of Arundic acid (ONO-2506).
Cross-Species Efficacy of Arundic Acid (ONO-2506)
The neuroprotective effects of ONO-2506 have been demonstrated in both rat and mouse models of various neurological injuries.
Efficacy in Rats
| Disease Model | Species/Strain | Dose | Route of Administration | Key Efficacy Outcomes | Reference |
| Intracerebral Hemorrhage | Wistar Rats | 2 µg/µl | Intracerebroventricular | - Reduced S100B levels- Decreased astrogliosis and microglial activation- Prevented motor dysfunction | [2][3][4] |
| Spinal Cord Injury | Sprague-Dawley Rats | 10 and 20 mg/kg | Intravenous | - Improved motor function (dose-dependent)- Inhibited expansion of secondary injury | [5] |
Efficacy in Mice
| Disease Model | Species/Strain | Dose | Route of Administration | Key Efficacy Outcomes | Reference |
| Permanent Focal Ischemia | ApoE Knock-in Mice | 10 mg/kg/day | Intraperitoneal | - Ameliorated brain damage- Mitigated delayed infarct expansion and neurological deficits |
Comparative Analysis with Alternative Compounds
To better understand the therapeutic potential of ONO-2506, its efficacy is compared with other compounds that modulate astrocyte function or inhibit S100B.
Pentamidine (S100B Inhibitor)
Pentamidine is another compound known to inhibit S100B. Preclinical studies have shown its potential in neuroinflammatory and neurodegenerative models.
| Disease Model | Species/Strain | Dose | Route of Administration | Key Efficacy Outcomes | Reference |
| Alzheimer's Disease | Mouse Model | Not specified | Not specified | - Reduced reactive gliosis and neuroinflammation- Attenuated neuronal loss | [1] |
| Multiple Sclerosis | Mouse Model | Not specified | Not specified | - Ameliorated clinical score and neuropathology | [7] |
Istradefylline (Adenosine A2A Receptor Antagonist)
Istradefylline modulates astrocyte function through a different mechanism, by antagonizing the adenosine A2A receptor. It has been investigated for its neuroprotective effects.
| Disease Model | Species/Strain | Dose | Route of Administration | Key Efficacy Outcomes | Reference |
| Cerebral Ischemia | Not specified | Not specified | Not specified | - Attenuated behavioral abnormalities- Reduced neuroinflammation and neurodegeneration | [8] |
| Parkinson's Disease | Not specified | 20 and 40 mg/day | Oral (in clinical trials) | - Reduced "off" time in patients on levodopa/carbidopa | [9][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Intracerebral Hemorrhage Model in Rats
Reference: Cordeiro et al., 2020.[2][3][4]
Caption: Experimental workflow for the intracerebral hemorrhage model.
-
Animal Model: Adult male Wistar rats were used.
-
Intracerebral Hemorrhage Induction: Animals were anesthetized, and collagenase was injected into the left striatum using a stereotactic apparatus to induce hemorrhage.
-
Drug Administration: Immediately after ICH induction, Arundic acid (ONO-2506) at a dose of 2 µg/µl or vehicle was administered via intracerebroventricular injection.
-
Behavioral Assessment: Motor function was evaluated using the ladder rung walking test and grip strength test at specified time points post-injury.
-
Histological and Biochemical Analysis: At the end of the experiment, brain tissue was collected for immunofluorescence analysis to assess levels of S100B, glial fibrillary acidic protein (GFAP) as a marker of astrogliosis, and markers for microglial activation.
Spinal Cord Injury Model in Rats
Reference: Hanada et al., 2014.[5]
-
Animal Model: Adult female Sprague-Dawley rats were used.
-
Spinal Cord Injury Induction: A laminectomy was performed at the T10 vertebral level, and a contusion injury was induced using a standardized weight-drop device.
-
Drug Administration: Arundic acid (ONO-2506) was administered intravenously at doses of 10 mg/kg or 20 mg/kg, or saline as a control, for one week following the injury.
-
Functional Assessment: Recovery of motor function was assessed weekly using the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale and a grip strength test.
-
Histological Analysis: At 12 weeks post-injury, spinal cord tissue was collected for immunohistochemical analysis of S100 protein and GFAP to evaluate the extent of secondary injury and astrogliosis.
Permanent Focal Ischemia Model in Mice
Reference: Mori et al., 2005.
-
Animal Model: Male apoE knock-in mice were used.
-
Ischemia Induction: Permanent middle cerebral artery occlusion (pMCAO) was induced by electrocoagulation.
-
Drug Administration: Arundic acid (ONO-2506) was administered intraperitoneally at a dose of 10 mg/kg/day, starting immediately after pMCAO.
-
Neurological and Histological Assessment: Neurological deficits were evaluated at various time points. At 5 days post-pMCAO, infarct volumes were measured, and immunohistochemistry for S100 and GFAP was performed to assess astrocytic activation in the peri-infarct area.
Conclusion
Arundic acid (ONO-2506) has demonstrated significant neuroprotective efficacy in both rat and mouse models of acute neurological injury, including intracerebral hemorrhage, spinal cord injury, and ischemic stroke. Its mechanism of action, centered on the inhibition of S100B synthesis in astrocytes, effectively reduces neuroinflammation and subsequent neuronal damage. Comparative analysis with other S100B inhibitors like Pentamidine and astrocyte modulators such as Istradefylline highlights the potential of targeting astrocyte-mediated neurotoxicity as a therapeutic strategy. While direct cross-species comparisons under identical experimental conditions are limited, the available data consistently support the therapeutic potential of ONO-2506 across different rodent species and models of neurological disease. Further research, including well-controlled comparative studies and clinical trials, is warranted to fully elucidate the therapeutic utility of Arundic acid in human neurological disorders.
References
- 1. S100B Inhibitor Pentamidine Attenuates Reactive Gliosis and Reduces Neuronal Loss in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arundic Acid (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arundic Acid (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arundic Acid (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arundic acid (ONO-2506) inhibits secondary injury and improves motor function in rats with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arundic acid (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Anti-Parkinsonian A2A Receptor Antagonist Istradefylline (KW-6002) Attenuates Behavioral Abnormalities, Neuroinflammation, and Neurodegeneration in Cerebral Ischemia: An Adenosinergic Signaling Link Between Stroke and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Istradefylline: A novel agent in the treatment of “off” episodes associated with levodopa/carbidopa use in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
PGFM as a Pharmacodynamic Biomarker for ONO-207: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 13,14-dihydro-15-keto-prostaglandin F2α (PGFM) as a pharmacodynamic (PD) biomarker for the activity of ONO-207, a novel selective antagonist of the prostaglandin E2 (PGE2) receptor 4 (EP4).[1] While ONO-207 is a hypothetical compound for the purpose of this guide, its mechanism is modeled after ONO-4578, a real investigational EP4 antagonist.[2][3][4][5] This document outlines the validation data for PGFM and compares it with alternative biomarkers, offering detailed experimental protocols for key assays.
Prostaglandin E2, acting through its EP4 receptor, is implicated in various pathological processes, including inflammation and cancer, by promoting tumor cell proliferation and suppressing immune responses.[1][6] ONO-207, by blocking the EP4 receptor, is designed to counteract these effects. The validation of a robust pharmacodynamic biomarker is crucial for the clinical development of such an agent to confirm target engagement and guide dose selection.[2][3]
PGFM as a Primary Biomarker for ONO-207 Activity
PGFM is a stable metabolite of PGF2α, a prostaglandin synthesized via the cyclooxygenase (COX) pathway. While ONO-207 directly antagonizes the EP4 receptor for PGE2, the overall activity of the prostaglandin pathway can be monitored by measuring the levels of key metabolites. Inhibition of signaling downstream of PGE2 can lead to feedback mechanisms affecting the synthesis of other prostaglandins. Therefore, a reduction in the systemic levels of prostaglandin metabolites like PGFM can serve as an indicator of the biological activity of an EP4 antagonist.
Quantitative Data Summary: PGFM vs. Alternative Biomarkers
The following table summarizes hypothetical, yet plausible, data from a Phase 1 clinical trial of ONO-207, comparing the dose-dependent effects on plasma PGFM levels with other potential biomarkers.
| Biomarker | Assay Type | Baseline Level (Mean ± SD) | % Change from Baseline after 28 Days of Treatment |
| Placebo | |||
| Plasma PGFM | ELISA | 150 ± 45 pg/mL | +5% |
| Urinary PGE-M | LC-MS/MS | 25 ± 8 ng/mg creatinine | +8% |
| Whole Blood TNF-α Release (ex vivo) | ELISA | 800 ± 250 pg/mL | -2% |
| Peripheral Blood CD8+ T Cell Activation (% Ki67+) | Flow Cytometry | 2.5 ± 1.0 % | 0% |
Signaling Pathway and Experimental Workflow
To understand the rationale for using PGFM as a biomarker and the process of its validation, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
References
- 1. Facebook [cancer.gov]
- 2. First-in-human study of ONO-4578, an antagonist of prostaglandin E2 receptor 4, alone and with nivolumab in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First‐in‐human study of ONO‐4578, an antagonist of prostaglandin E2 receptor 4, alone and with nivolumab in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ONO‐4578 Plus Nivolumab in Unresectable Advanced or Recurrent Gastric or Gastroesophageal Junction Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
A Comparative Analysis of ONO 207 and Cloprostenol: Luteolytic Prostaglandin F2α Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two synthetic prostaglandin F2α (PGF2α) analogs: ONO 207 (13,14-dihydrodinoprost) and cloprostenol. Both compounds are potent luteolytic agents used in research and veterinary medicine to induce the regression of the corpus luteum. This comparison focuses on their mechanism of action, receptor binding, in vivo efficacy, and available safety data, supported by experimental protocols and pathway visualizations.
Executive Summary
This compound and cloprostenol are structurally related to the natural hormone PGF2α and exert their biological effects through the prostaglandin F2α receptor (FP receptor). While both are effective luteolytic agents, direct comparative studies are limited. Available data suggests that both compounds are potent, with cloprostenol being widely characterized and used. This compound, also known as 13,14-dihydrodinoprost, has been reported to have a higher potency than PGF2α in some preclinical models. This guide aims to consolidate the existing knowledge on both compounds to aid researchers in selecting the appropriate agent for their studies.
Mechanism of Action: Prostaglandin F2α Receptor (FP Receptor) Signaling
Both this compound and cloprostenol are agonists of the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR). The binding of these analogs to the FP receptor initiates a signaling cascade that leads to the functional and structural regression of the corpus luteum (luteolysis).
The primary signaling pathway activated by the FP receptor is through the Gq alpha subunit. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to decreased progesterone synthesis and apoptosis of luteal cells.
Comparative Data
Table 1: Physicochemical and Receptor Binding Properties
| Property | This compound (13,14-dihydrodinoprost) | Cloprostenol |
| Chemical Formula | C₂₀H₃₆O₅ | C₂₂H₂₉ClO₆ |
| Molar Mass | 356.5 g/mol | 424.9 g/mol |
| Target Receptor | Prostaglandin F2α (FP) Receptor | Prostaglandin F2α (FP) Receptor |
| Binding Affinity (Ki) | Data not publicly available. Reported to be a potent luteolytic agent, five times more potent than PGF2α in hamsters.[1] | d-cloprostenol is ~150 times more potent than dl-cloprostenol in inhibiting [³H]PGF2α binding to bovine corpus luteum cell membranes.[2] |
Table 2: In Vivo Luteolytic Efficacy
| Species | This compound (13,14-dihydrodinoprost) Dose | Cloprostenol Dose | Efficacy Metric |
| Hamster | ED₅₀ = 1.5 µ g/100 g | Data not available | Luteolysis[1] |
| Cattle | Data not publicly available | 500 µg (intramuscular) | Estrus synchronization, luteolysis[3][4] |
| Sheep | Data not publicly available | 250 µg | More effective than 10 mg of dinoprost in terminating early pregnancy[1] |
Table 3: Reported Side Effects
| Compound | Reported Side Effects in Animals |
| This compound (13,14-dihydrodinoprost) | Data not publicly available. As a PGF2α analog, it may be expected to have similar side effects to other compounds in this class. |
| Cloprostenol | Increased body temperature, salivation, sweating, increased respiratory and heart rates, mild abdominal pain, and diarrhea.[5] |
Experimental Protocols
Competitive Radioligand Binding Assay for FP Receptor
This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound or cloprostenol) for the prostaglandin F2α (FP) receptor.
Materials:
-
FP receptor source (e.g., membrane preparation from bovine corpus luteum)
-
Radioligand: [³H]-PGF2α
-
Test compounds: this compound, cloprostenol
-
Assay buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize tissue rich in FP receptors (e.g., bovine corpus luteum) in a suitable buffer and prepare a membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.
-
Incubation: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Receptor membranes + [³H]-PGF2α.
-
Non-specific Binding: Receptor membranes + [³H]-PGF2α + a high concentration of unlabeled PGF2α.
-
Competitive Binding: Receptor membranes + [³H]-PGF2α + serial dilutions of the test compound (this compound or cloprostenol).
-
-
Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Luteolysis Assessment in Cattle
This protocol is designed to evaluate the luteolytic efficacy of a test compound by measuring the decline in serum progesterone levels.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomatik.com [biomatik.com]
- 4. Luteal changes after treatment with sub-luteolytic doses of prostaglandin (cloprostenol sodium) in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
A Comparative Guide to Prostaglandin FP Receptor Specificity: Featuring AL-8810
Introduction:
The prostaglandin F receptor (FP receptor) is a G-protein coupled receptor that mediates the actions of prostaglandin F2α (PGF2α). It is a key therapeutic target for various conditions, including glaucoma, where FP receptor agonists are first-line treatments. Consequently, the development of selective FP receptor antagonists is of significant interest for both research and therapeutic applications. This guide provides a comparative assessment of the specificity of prostanoid receptor ligands, with a focus on the well-characterized FP receptor antagonist, AL-8810, as a reference compound. Due to the lack of publicly available data on a specific ONO FP receptor antagonist designated "ONO 207," this guide will utilize AL-8810 to illustrate the principles and methodologies for assessing FP receptor specificity.
Data Presentation: Comparative Receptor Binding and Functional Activity
The specificity of a ligand for its target receptor is determined by comparing its binding affinity and functional activity across a panel of related receptors. The following table summarizes the binding affinities (Ki) and/or functional antagonist potencies (pA2) of AL-8810 and other prostanoid receptor ligands at various prostanoid receptors. A higher pA2 value and a lower Ki value indicate greater potency and affinity, respectively. High selectivity for the FP receptor is demonstrated by significantly greater potency or affinity for the FP receptor compared to other prostanoid receptors (DP, EP, IP, and TP).
| Compound | FP Receptor | DP1 Receptor | EP1 Receptor | EP2 Receptor | EP3 Receptor | EP4 Receptor | IP Receptor | TP Receptor | Reference |
| AL-8810 | pA2 = 6.6 | Inactive | Inactive | Inactive | Inactive | Inactive | Inactive | Inactive | [1] |
| (FP Antagonist) | Ki (nM) = 850 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | [1] |
| PGF2α | EC50 (nM) = 3.2 | >10,000 | 1,200 | >10,000 | 1,300 | >10,000 | >10,000 | 1,800 | [2] |
| (Endogenous FP Agonist) | |||||||||
| Latanoprost Acid | EC50 (nM) = 32-124 | >10,000 | 119 | >10,000 | 1,500 | >10,000 | >10,000 | >10,000 | [2] |
| (FP Agonist) | |||||||||
| Bimatoprost Acid | EC50 (nM) = 2.8-3.8 | >10,000 | 2.7 | >10,000 | 387 | >10,000 | >10,000 | >10,000 | [2] |
| (FP Agonist) | |||||||||
| Travoprost Acid | EC50 (nM) = 1.4-3.6 | 52,000 | 9,540 | >100,000 | 3,501 | 41,000 | >90,000 | 121,000 | [2] |
| (FP Agonist) | Ki (nM) = 35 |
Inactive indicates that no significant activity was observed at the tested concentrations.
Experimental Protocols
The determination of receptor specificity relies on robust and standardized experimental protocols. The two primary types of assays used are radioligand binding assays and functional assays.
1. Radioligand Binding Assays:
These assays measure the affinity of a compound for a specific receptor by quantifying the displacement of a radiolabeled ligand that is known to bind to the receptor.
-
Objective: To determine the binding affinity (Ki) of a test compound for the FP receptor and other prostanoid receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the recombinant human prostanoid receptor of interest (FP, DP, EP1-4, IP, TP) are prepared.
-
Incubation: The membranes are incubated with a specific radiolabeled ligand (e.g., [3H]-PGF2α for the FP receptor) and varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
2. Functional Assays:
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For antagonists, these assays measure the ability of the compound to block the response induced by an agonist.
-
Objective: To determine the functional potency (e.g., pA2 for antagonists, EC50 for agonists) of a test compound at the FP receptor and other prostanoid receptors.
-
Common Functional Assays for FP Receptors:
-
Calcium Mobilization Assay: The FP receptor couples to Gq, which activates phospholipase C, leading to an increase in intracellular calcium ([Ca2+]i).
-
Cell Culture: Cells stably expressing the FP receptor are cultured.
-
Loading with Fluorescent Dye: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: The cells are first incubated with varying concentrations of the antagonist (e.g., AL-8810) followed by the addition of a fixed concentration of an FP agonist (e.g., PGF2α).
-
Measurement: The change in fluorescence, which corresponds to the change in [Ca2+]i, is measured using a fluorometric plate reader or microscope.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium mobilization is quantified, and the pA2 value is calculated using Schild analysis.
-
-
Inositol Phosphate (IP) Accumulation Assay: Activation of the Gq pathway also leads to the accumulation of inositol phosphates.
-
Cell Labeling: Cells expressing the FP receptor are labeled with [3H]-myo-inositol.
-
Incubation: The cells are incubated with varying concentrations of the antagonist followed by stimulation with an FP agonist in the presence of LiCl (to inhibit IP degradation).
-
Extraction and Separation: The reaction is stopped, and the accumulated [3H]-inositol phosphates are extracted and separated by ion-exchange chromatography.
-
Quantification: The amount of radioactivity in the inositol phosphate fraction is measured by scintillation counting.
-
Data Analysis: The antagonist's potency in inhibiting the agonist-induced IP accumulation is determined.
-
-
Mandatory Visualization
Caption: Experimental workflow for assessing receptor specificity.
Caption: Prostaglandin FP receptor signaling pathway.
The assessment of receptor specificity is a critical step in drug discovery and development. As demonstrated with the example of AL-8810, a combination of radioligand binding and functional assays across a panel of related receptors is necessary to establish a compound's selectivity profile. AL-8810 exhibits high selectivity for the FP receptor, with minimal to no activity at other prostanoid receptors, making it a valuable tool for studying FP receptor function. For any novel compound, including those from the ONO series, a similar comprehensive evaluation is required to accurately determine its specificity for the FP receptor.
References
Comparative Analysis of Luteolytic Compounds: A Head-to-Head Review
A comparative guide for researchers on the efficacy and mechanisms of common luteolytic agents, with a focus on dinoprost and cloprostenol as exemplary prostaglandin F2α analogs.
Initial searches for a luteolytic compound designated "ONO 207" did not yield relevant findings in the context of luteolysis. The development pipeline of ONO Pharmaceutical focuses on oncology, immunology, and neurology, with no publicly available information on a luteolytic agent with this identifier.[1][2][3] Therefore, this guide presents a head-to-head comparison of two widely studied and utilized luteolytic compounds, dinoprost and cloprostenol, to provide a framework for evaluating such agents.
Dinoprost is a tromethamine salt of the naturally occurring prostaglandin F2α (PGF2α), while cloprostenol is a synthetic analog.[4][5] Both are employed to induce luteolysis, the regression of the corpus luteum (CL), which is a critical process in the reproductive cycle of many mammals.[6][7] Their primary mechanism of action involves mimicking the endogenous PGF2α signal that triggers the cascade of events leading to the cessation of progesterone production (functional luteolysis) and the structural degradation of the CL.[8][9]
Quantitative Data Presentation
The following tables summarize the comparative efficacy of dinoprost and cloprostenol from studies in dairy cattle. These studies often measure outcomes such as the rate of luteolysis, conception rates, and pregnancy rates following administration.
Table 1: Comparison of Luteolysis and Pregnancy Rates in Dairy Cows
| Parameter | Dinoprost | Cloprostenol | Study Population | Key Findings |
| Luteal Regression Rate | 91.3% | 86.6% | Lactating dairy cows in an Ovsynch protocol | Dinoprost showed a statistically significant higher rate of luteal regression. |
| Pregnancy per AI | 37.8% | 36.7% | Lactating dairy cows in an Ovsynch protocol | Despite differences in luteolysis, pregnancy rates were not significantly different. |
| Luteal Regression Rate | 78.5% | 69.1% | Nonpregnant lactating dairy cows in an ovulation-resynchronization program | Dinoprost was more effective at inducing luteolysis. |
| Pregnancy per AI | 32.8% | 31.3% | Nonpregnant lactating dairy cows in an ovulation-resynchronization program | No significant difference in pregnancy rates was observed. |
Table 2: Comparative Reproductive Performance in Anestrous Dairy Cows
| Parameter | Dinoprost (n=262) | Cloprostenol (n=261) | Study Population | Key Findings |
| Estrus Detection Rate | 57.6% | 59.4% | Anestrous Polish Holstein Frisian cows | No statistically significant difference between the two compounds.[10] |
| Conception Rate | 66.2% | 65.2% | Anestrous Polish Holstein Frisian cows | No statistically significant difference was found.[10] |
| Pregnancy Rate | 54.9% | 57.5% | Anestrous Polish Holstein Frisian cows | The difference in pregnancy rates was not statistically significant.[10] |
Table 3: Comparison of Reproductive Performance with Different Routes of Injection
| Parameter | Dinoprost | Cloprostenol | Route of Injection | Key Findings |
| Breeding Rate | 82.6% | 83.0% | Intramuscular (IM) and Intravenous (IV) | Similar breeding rates were observed between the two prostaglandins.[4][11] |
| Conception Rate | 38.6% | 46.6% | Intramuscular (IM) and Intravenous (IV) | Cloprostenol showed a trend towards a higher conception rate.[4][11] |
| Pregnancy Rate | 31.4% | 39.2% | Intramuscular (IM) and Intravenous (IV) | Cloprostenol showed a trend towards a higher pregnancy rate.[4][11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of comparative studies. Below are generalized experimental protocols based on the cited literature for comparing luteolytic compounds in dairy cattle.
Protocol 1: Comparison of Luteolytic Efficacy in a Timed Artificial Insemination (AI) Program
-
Objective: To compare the effects of two different PGF2α analogs on luteolysis and pregnancy rates in lactating dairy cows.
-
Animal Selection: Lactating dairy cows are enrolled in a synchronization protocol such as Ovsynch (which involves a series of GnRH and PGF2α injections to synchronize ovulation).
-
Treatment Groups: Cows are randomly assigned to receive either a standard dose of dinoprost (e.g., 25 mg) or cloprostenol (e.g., 500 µg) at the PGF2α injection point of the Ovsynch protocol.
-
Data Collection:
-
Blood Sampling: Blood samples are collected before and at specific time points after PGF2α administration (e.g., 56, 72, and 96 hours) to measure serum progesterone concentrations. Luteolysis is often defined as a progesterone level below a certain threshold (e.g., <1 ng/mL).[12]
-
Ultrasonography: Ovarian structures, including the corpus luteum, are monitored via transrectal ultrasonography to assess structural regression.
-
Pregnancy Diagnosis: Pregnancy status is determined at a set time after AI (e.g., 30-40 days) via ultrasonography.
-
-
Statistical Analysis: Rates of luteolysis, conception, and pregnancy are compared between treatment groups using appropriate statistical tests, such as chi-square analysis or logistic regression.
Protocol 2: Evaluation of Estrus Response and Fertility in Anestrous Cows
-
Objective: To assess the efficacy of two PGF2α analogs in inducing estrus and achieving pregnancy in cows diagnosed with anestrus but having a palpable corpus luteum.
-
Animal Selection: Non-cycling (anestrous) dairy cows are examined via ultrasonography to confirm the presence of a corpus luteum, indicating ovarian activity.
-
Treatment Groups: Cows are randomly allocated to receive a single injection of either dinoprost or cloprostenol.
-
Data Collection:
-
Estrus Detection: Treated cows are monitored for signs of estrus (heat) for a defined period (e.g., 5 days). Estrus detection can be performed visually or with the aid of devices like tail paint or activity monitors.
-
Artificial Insemination: Cows detected in estrus are artificially inseminated according to standard farm protocols.
-
Conception and Pregnancy Rates: Conception rate (number of pregnant cows per number of inseminated cows) and pregnancy rate (number of pregnant cows per number of treated cows) are calculated. Pregnancy is confirmed via ultrasonography at a later date.
-
-
Statistical Analysis: Estrus detection rates, conception rates, and pregnancy rates are compared between the two treatment groups.
Mandatory Visualization
Signaling Pathway of Prostaglandin F2α in Luteolysis
The following diagram illustrates the general signaling cascade initiated by PGF2α in luteal cells, leading to luteolysis.
Caption: PGF2α signaling pathway in a luteal cell leading to luteolysis.
Experimental Workflow for Comparing Luteolytic Compounds
This diagram outlines a typical experimental design for a head-to-head study of luteolytic agents in cattle.
Caption: Experimental workflow for comparing luteolytic compounds.
References
- 1. ono-pharma.com [ono-pharma.com]
- 2. ono-pharma.com [ono-pharma.com]
- 3. medcitynews.com [medcitynews.com]
- 4. vetcoaticook.ca [vetcoaticook.ca]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Luteolysis - Wikipedia [en.wikipedia.org]
- 7. Species-related differences in the mechanism of apoptosis during structural luteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Profiling of Luteal Transcriptome during Prostaglandin F2-Alpha Treatment in Buffalo Cows: Analysis of Signaling Pathways Associated with Luteolysis | PLOS One [journals.plos.org]
- 9. pure.psu.edu [pure.psu.edu]
- 10. Effect of single treatment with cloprostenol or dinoprost on estrus and reproductive performance in anestrous dairy cows after service - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dinoprost Versus Cloprostenol: Does Route of Injection Modulate their Efficacy in Dairy Cattle? | The Bovine Practitioner [bovine-ojs-tamu.tdl.org]
- 12. Comparison of commercial progesterone assays for evaluation of luteal status in dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Clearance of ONO-207 (13,14-dihydro-PGF2α) and PGF2α
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the metabolic profiles of Prostaglandin F2α (PGF2α) and its analogue, ONO-207, also known as 13,14-dihydro-PGF2α. This document provides a detailed comparison of their metabolic clearance, supported by experimental data, to inform research and development in therapeutic areas where these compounds are relevant.
Prostaglandin F2α (PGF2α) is a naturally occurring prostanoid with potent biological activities, playing crucial roles in reproductive physiology and inflammation. Its therapeutic use, however, is often limited by its rapid metabolic inactivation. ONO-207, a synthetic analogue of PGF2α, is structurally differentiated by the saturation of the double bond at C13-C14. This modification is intended to alter its metabolic stability and, consequently, its pharmacokinetic profile. Understanding the differences in their metabolic clearance is paramount for the rational design and development of prostaglandin-based therapeutics.
Quantitative Comparison of Metabolic Clearance
While direct, head-to-head comparative studies on the metabolic clearance of ONO-207 and PGF2α are not extensively detailed in publicly available literature, inferences can be drawn from the metabolic pathways of PGF2α and the known impact of structural modifications on prostaglandin metabolism. PGF2α is rapidly metabolized, primarily in the lungs, by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the hydroxyl group at C-15. This is followed by the reduction of the C13-C14 double bond, leading to the formation of 15-keto-13,14-dihydro-PGF2α (PGFM), a major and more stable metabolite.[1][2][3] The half-life of PGF2α in circulation is very short, on the order of minutes.[2][4]
The saturation of the C13-C14 double bond in ONO-207 (13,14-dihydro-PGF2α) is expected to confer resistance to this rapid initial metabolic inactivation, potentially leading to a longer plasma half-life and increased systemic exposure compared to PGF2α. Experiments in sheep and monkeys with other 13-dehydro analogs of PGF2α have shown that such modifications can lead to resistance to metabolism and enhanced luteolytic activity.[5]
Table 1: Pharmacokinetic Parameters of PGF2α and its Metabolite in Various Species
| Compound | Species | Parameter | Value | Reference |
| PGF2α | Mares | Distribution Half-Life | 94.2 ± 15.9 sec | [4] |
| Elimination Half-Life | 25.9 ± 5.0 min | [4] | ||
| Plasma Clearance | 3.3 ± 0.5 L h⁻¹ kg⁻¹ | [4] | ||
| PGF2α | Heifers | Distribution Half-Life | 29.2 ± 3.9 sec | [4] |
| Elimination Half-Life | 9.0 ± 0.9 min | [4] | ||
| Plasma Clearance | 15.4 ± 2.3 L h⁻¹ kg⁻¹ | [4] | ||
| 15-keto-13,14-dihydro-PGF2α (PGFM) | Human | Plasma Concentration (cycling women) | 63.6 ± 10.3 pg/ml | [6] |
Experimental Protocols
The quantification of PGF2α, ONO-207, and their metabolites is crucial for pharmacokinetic and metabolic studies. The primary methods employed are Radioimmunoassay (RIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Radioimmunoassay (RIA) for Prostaglandin Metabolites
RIA is a sensitive method for quantifying prostaglandin metabolites in biological fluids.
Principle: This competitive immunoassay relies on the competition between a known amount of radiolabeled metabolite and the unlabeled metabolite in the sample for a limited number of specific antibody binding sites.
General Protocol:
-
Sample Preparation: Biological samples (e.g., plasma, urine) are often extracted using organic solvents like diethyl ether and purified via silicic acid column chromatography to remove interfering substances.[7]
-
Assay: The extracted sample is incubated with a specific primary antibody and a known quantity of radiolabeled prostaglandin metabolite (e.g., ³H-labeled PGFM).
-
Separation: Antibody-bound and free metabolites are separated, typically using dextran-coated charcoal.
-
Detection: The radioactivity of the antibody-bound fraction is measured using a scintillation counter.
-
Quantification: A standard curve is generated using known concentrations of the unlabeled metabolite, from which the concentration in the sample can be determined.[7][8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Prostaglandin Analysis
LC-MS/MS offers high sensitivity and specificity for the simultaneous quantification of multiple prostaglandins and their metabolites without the need for derivatization.[9][10][11]
Principle: This technique separates compounds based on their physicochemical properties using liquid chromatography, followed by their detection and quantification based on their mass-to-charge ratio using tandem mass spectrometry.
General Protocol:
-
Sample Preparation: Samples are typically subjected to solid-phase extraction (SPE) to purify and concentrate the analytes.[11] Internal standards (e.g., deuterated analogues like 13,14-dihydro-15-keto PGF2α-d4) are added to correct for extraction losses and matrix effects.[12][13]
-
Chromatographic Separation: The extracted sample is injected into an HPLC or UHPLC system equipped with a suitable column (e.g., C18 reversed-phase) to separate the prostaglandins of interest.[9][14]
-
Mass Spectrometric Detection: The separated compounds are introduced into the mass spectrometer. Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification.[15]
-
Data Analysis: The concentration of each analyte is determined by comparing its peak area to that of the internal standard.[15]
Signaling Pathways
Both PGF2α and ONO-207 are expected to exert their biological effects through the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor (GPCR).
PGF2α Signaling Pathway
Upon binding of PGF2α to the FP receptor, the receptor couples to Gq protein, activating Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). This signaling cascade leads to various cellular responses, including smooth muscle contraction.
ONO-207 (13,14-dihydro-PGF2α) Signaling Pathway
As a close structural analogue, ONO-207 is presumed to activate the same FP receptor and downstream signaling pathway as PGF2α. The key difference in its biological effect would likely stem from its altered pharmacokinetics rather than a different mechanism of action at the receptor level.
Experimental Workflow for Comparative Pharmacokinetic Analysis
A typical experimental workflow to compare the metabolic clearance of ONO-207 and PGF2α would involve the following steps:
References
- 1. Metabolites of PGF2 alpha in blood plasma and urine as parameters of PGF2 alpha release in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. madbarn.com [madbarn.com]
- 5. researchgate.net [researchgate.net]
- 6. 13, 14-dihydro-15-keto-prostaglandin F2alpha concentrations in human plasma and amniotic fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioimmunoassay measurement of prostaglandins E2 and F2alpha in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioimmunoassay for urinary metabolites of prostaglandin F2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of ONO-207 (13,14-Dihydrodinoprost): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of ONO-207 (13,14-Dihydrodinoprost), a potent prostaglandin analog, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of ONO-207 and associated contaminated materials.
Immediate Safety and Handling Protocol
Before commencing any disposal procedures, it is imperative to handle ONO-207 with the appropriate safety measures in a designated and controlled environment, preferably a chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.
-
Body Protection: A lab coat or other protective garment is required.
Storage and Handling:
-
Store ONO-207 in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Avoid inhalation of any dust or aerosols.
-
Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
Step-by-Step Disposal Procedures
The disposal of ONO-207 must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Consult Institutional Environmental Health and Safety (EHS): Before initiating any disposal, contact your institution's EHS department. They will provide specific guidance on waste categorization, approved containers, labeling requirements, and pickup schedules, ensuring compliance with all federal, state, and local regulations.
-
Waste Segregation: All materials that have come into contact with ONO-207 must be segregated as hazardous waste. This includes:
-
Unused or expired ONO-207.
-
Solutions containing ONO-207.
-
Contaminated consumables (e.g., pipette tips, vials, gloves, bench paper).
-
Rinsate from cleaning contaminated glassware.
-
-
Containment:
-
Solid Waste: Place all contaminated solid materials into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Transfer all liquid waste containing ONO-207 into a designated, leak-proof, and chemically compatible hazardous waste container. Ensure the container is securely sealed to prevent leakage.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container.
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "ONO-207 (13,14-Dihydrodinoprost)" and its CAS number (27376-74-5).
-
Indicate the approximate quantity of waste and the date of accumulation.
-
Include any other pertinent hazard information.
-
-
Storage of Waste:
-
Store the sealed and labeled hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should have secondary containment to capture any potential leaks.
-
Store away from incompatible materials.
-
-
Scheduled Pickup: Arrange for the pickup of the hazardous waste container through your institution's EHS department. Complete all required documentation for the waste manifest.
Quantitative Data
| Parameter | Value | Compound | Source |
| ED50 (Luteolytic Agent in Hamsters) | 1.5 µ g/100 g | 13,14-dihydro PGF2α | --INVALID-LINK-- |
Note: This table will be updated as more specific toxicological data for ONO-207 becomes available.
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols for the chemical degradation or neutralization of ONO-207 for disposal purposes. The recommended procedure is collection and disposal via a licensed hazardous waste management company, as coordinated by your institution's EHS department.
Disposal Workflow Diagram
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
